N-Boc-Benzotriazole
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl benzotriazole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-11(2,3)16-10(15)14-9-7-5-4-6-8(9)12-13-14/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWMQPTCDOIQMHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=CC=CC=C2N=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70395399 | |
| Record name | N-Boc-Benzotriazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70395399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130384-98-4 | |
| Record name | N-Boc-Benzotriazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70395399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unveiling the Multifaceted Mechanisms of Action of Bioactive Benzotriazole Derivatives: A Technical Guide
Disclaimer: Initial inquiries into the specific mechanism of action for N-Boc-Benzotriazole revealed a primary role as a chemical reagent in synthesis, particularly for the N-tert-butoxycarbonylation (Boc) protection of amines. There is a lack of available scientific literature detailing a distinct biological mechanism of action for this compound itself. Therefore, this guide will provide an in-depth exploration of the well-documented mechanisms of action for various bioactive derivatives of the core benzotriazole scaffold. This information is intended for researchers, scientists, and drug development professionals.
Executive Summary
Benzotriazole and its derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of pharmacological activities. While this compound serves as a valuable tool in synthetic chemistry, other derivatives have been extensively studied for their therapeutic potential. The core mechanisms of action of these bioactive benzotriazole compounds are primarily centered around antimicrobial, anticancer, and anti-inflammatory effects. This guide will dissect these mechanisms, presenting key quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows.
Antimicrobial Mechanism of Action
A significant number of benzotriazole derivatives exhibit potent antibacterial and antifungal properties. Their mechanisms of action are multifaceted, often involving the disruption of microbial cellular integrity and the inhibition of essential enzymes.
Disruption of Microbial Cell Membranes
One of the primary antimicrobial mechanisms involves the disruption of the microbial cell membrane's lipid bilayer. This leads to increased membrane permeability and subsequent cell lysis. Benzotriazole derivatives functionalized with halogens or alkyl groups have been shown to be particularly effective in this regard[1].
Inhibition of Fungal Cytochrome P450 14α-demethylase (CYP51)
Several antifungal benzotriazole derivatives function as inhibitors of Cytochrome P450 14α-demethylase (CYP51). This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity and function, leading to fungal cell death.
Quantitative Data: Minimum Inhibitory Concentrations (MIC)
The antimicrobial efficacy of benzotriazole derivatives is often quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| Triazolo[4,5-f]-quinolinone carboxylic acids | Escherichia coli | 12.5 - 25 | [1][2] |
| 2-Oxo-4-substituted aryl-azetidinone derivative | Escherichia coli | 0.1 | [2] |
| 2-Oxo-4-substituted aryl-azetidinone derivative | Aspergillus niger | 0.5 | [2] |
| Piperidine derivative (16h) | Escherichia coli | 6.25 - 12.5 | [2] |
| Piperidine derivative (16l) | Bacillus subtilis | 6.25 | [2] |
| Trifluoromethyl-substituted benzimidazole derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) | 12.5 - 25 | [1][2] |
| Benzotriazole-based β-amino alcohol (4e) | Staphylococcus aureus | 8 (µM) | [3] |
| Benzotriazole-based β-amino alcohol (5g) | Bacillus subtilis | 8 (µM) | [3] |
| Benzotriazole with -COOMe at 5th position | Various Bacteria | 0.125 - 0.25 | [4] |
Experimental Protocol: Antimicrobial Susceptibility Testing via Microdilution Method
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of benzotriazole derivatives against bacterial and fungal strains.
Materials:
-
Test benzotriazole compounds
-
Bacterial/Fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Inoculum: Culture the microbial strain overnight in the appropriate broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the appropriate broth in the 96-well plate to achieve a range of desired concentrations.
-
Inoculation: Add the prepared microbial inoculum to each well containing the diluted compound. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Anticancer Mechanism of Action
Certain benzotriazole derivatives have emerged as promising anticancer agents, primarily through their ability to interfere with cell division and induce apoptosis.
Inhibition of Tubulin Polymerization
A key anticancer mechanism of some benzotriazole derivatives is the inhibition of tubulin polymerization. These compounds act as microtubule-destabilizing agents by binding to the colchicine-binding site on the β-subunit of tubulin. This prevents the formation of microtubules, which are essential components of the mitotic spindle. The disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequently triggers apoptosis.
Inhibition of Protein Kinases
Benzotriazole derivatives have also been shown to inhibit various protein kinases that are crucial for cancer cell proliferation and survival. These include:
-
Cyclin-Dependent Kinases (CDKs): Inhibition of CDKs disrupts the cell cycle progression.
-
Protein Kinase 2 (CK2): A highly selective inhibitor of CK2, 4,5,6,7-tetrabromo-1H-benzotriazole (TBBt), has been identified.
Quantitative Data: Half-maximal Inhibitory Concentrations (IC₅₀)
The anticancer potency of benzotriazole derivatives is typically expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of a drug that is required for 50% inhibition in vitro.
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Quinoline bearing benzotriazole | Various | 1.23 - 7.39 | [5] |
| N-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide | LN-229 | 0.77 | [5] |
| Pyrimidine-benzotriazole derivative (12O) | SiHa | 0.009 | [6] |
| Substituted bromopyridine acetamide benzothiazole derivative | SKRB-3 | 0.0012 | [7] |
| Indole based hydrazine carboxamide scaffold | HT29 | 0.015 | [7] |
| Thiourea containing benzothiazole derivative | U-937 | 16.23 ± 0.81 | [7] |
| Benzoxazole derivative (11) | MDA-MB-231 | 5.63 | [8] |
| Benzoxazole derivative (12) | MDA-MB-231 | 6.14 | [8] |
| Benzoxazole derivative (11) | MCF-7 | 3.79 | [8] |
| Benzoxazole derivative (12) | MCF-7 | 6.05 | [8] |
Experimental Protocol: In Vitro Tubulin Polymerization Inhibition Assay
This protocol describes a fluorescence-based assay to measure the inhibition of tubulin polymerization by benzotriazole derivatives.
Materials:
-
Tubulin polymerization assay kit (containing purified tubulin, GTP, and a fluorescent reporter)
-
Test benzotriazole compounds
-
96-well, black, flat-bottom plates
-
Fluorescence plate reader with temperature control
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compound in a suitable buffer.
-
Assay Setup: In a pre-warmed (37°C) 96-well plate, add the test compound dilutions. Include a positive control (e.g., nocodazole for inhibition) and a negative control (buffer only).
-
Initiation of Polymerization: Prepare a cold tubulin solution containing GTP and the fluorescent reporter according to the kit manufacturer's instructions. Add this solution to each well of the plate to initiate polymerization.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence at an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm in a plate reader set to 37°C. Record readings every minute for 60 minutes.
-
Data Analysis: The rate of polymerization and the maximum polymer mass are determined from the fluorescence curves. The inhibitory effect of the compound is calculated by comparing the polymerization in the presence of the compound to the negative control.
Anti-inflammatory Mechanism of Action
Select benzotriazole derivatives have demonstrated anti-inflammatory properties through the modulation of key inflammatory pathways.
Inhibition of Pro-inflammatory Mediators
The primary anti-inflammatory mechanism involves the inhibition of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Additionally, some derivatives can inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.
Experimental Protocol: Measurement of Pro-inflammatory Cytokine Inhibition
This protocol provides a general outline for measuring the inhibition of pro-inflammatory cytokine production in cell culture.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Lipopolysaccharide (LPS)
-
Test benzotriazole compounds
-
Cell culture medium and supplements
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6)
Procedure:
-
Cell Culture: Culture macrophage cells in appropriate medium until they reach a suitable confluency.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test benzotriazole compound for a specified period (e.g., 1 hour).
-
Stimulation: Induce an inflammatory response by stimulating the cells with LPS.
-
Supernatant Collection: After an incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
Cytokine Quantification: Use ELISA kits to quantify the concentration of specific pro-inflammatory cytokines in the collected supernatants according to the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels in the compound-treated samples to the LPS-stimulated control to determine the inhibitory effect of the compound.
Conclusion
While this compound is a valuable synthetic reagent, the broader family of benzotriazole derivatives possesses significant and diverse biological activities. Their mechanisms of action, spanning antimicrobial, anticancer, and anti-inflammatory pathways, underscore their potential as scaffolds for the development of novel therapeutic agents. The data and protocols presented in this guide offer a comprehensive overview for researchers and drug development professionals working in this promising area of medicinal chemistry. Further investigation into the structure-activity relationships of these compounds will undoubtedly lead to the discovery of more potent and selective drug candidates.
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. jrasb.com [jrasb.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
N-Boc-Benzotriazole: A Comprehensive Technical Guide for Researchers
For immediate release: This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and applications of N-Boc-benzotriazole (tert-butyl benzotriazole-1-carboxylate). This document is intended for researchers, scientists, and professionals in the fields of chemical synthesis and drug development.
Core Chemical Properties and Structure
This compound is a stable, crystalline solid that serves as an efficient reagent for the introduction of the tert-butoxycarbonyl (Boc) protecting group onto primary and secondary amines. Its stability and reactivity make it a valuable tool in peptide synthesis and other areas of organic chemistry.
Chemical Structure
This compound consists of a benzotriazole core, a bicyclic aromatic heterocycle, with a tert-butoxycarbonyl (Boc) group attached to one of the nitrogen atoms of the triazole ring.
-
IUPAC Name: tert-butyl benzotriazole-1-carboxylate[1]
-
Molecular Formula: C₁₁H₁₃N₃O₂[1]
-
SMILES: CC(C)(C)OC(=O)N1N=NC2=CC=CC=C12
-
InChI Key: NWMQPTCDOIQMHM-UHFFFAOYSA-N[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while data for the parent compound, benzotriazole, is readily available, specific experimental values for the melting and boiling points of this compound are not extensively reported in the literature.
| Property | Value | Source |
| Molecular Weight | 219.24 g/mol | [1] |
| CAS Number | 130384-98-4 | |
| Appearance | White to light tan crystalline solid | [2] (by analogy to benzotriazole) |
| Melting Point | Not readily available. For reference, the melting point of the parent compound, 1H-Benzotriazole, is 96-99°C. | [3] |
| Boiling Point | Not readily available. For reference, the boiling point of the parent compound, 1H-Benzotriazole, is 204°C at 15 mmHg. | [3] |
| Solubility | Soluble in organic solvents such as dichloromethane (DCM), N,N-dimethylformamide (DMF), ethanol, benzene, and toluene. | [2] |
| Stability | Stable crystalline compound that can be stored at room temperature for months. |
Synthesis of this compound
There are two primary and efficient methods for the synthesis of this compound.
Method 1: From Benzotriazole and Di-tert-butyl dicarbonate
This is a common and straightforward method for the preparation of this compound.
Experimental Protocol:
-
Dissolve benzotriazole in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), in a reaction vessel.
-
Add a base, typically a tertiary amine like triethylamine, to the solution.
-
To this stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O), either neat or dissolved in the same solvent.
-
Allow the reaction to proceed at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically washed with water and brine to remove the base hydrochloride and other water-soluble byproducts.
-
The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield this compound. Further purification can be achieved by recrystallization if necessary.
Method 2: From Benzotriazol-1-ylcarbonyl chloride
This method involves the reaction of a pre-formed activated benzotriazole derivative with tert-butyl alcohol.
Experimental Protocol:
-
Benzotriazol-1-ylcarbonyl chloride is generated from the reaction of benzotriazole with phosgene.
-
The resulting benzotriazol-1-ylcarbonyl chloride is then reacted with tert-butyl alcohol in the presence of a base to yield this compound. This reaction is typically carried out in an inert solvent.
Application in Amine Protection
This compound is widely used for the N-protection of amines, particularly in the synthesis of peptides and other complex organic molecules. The benzotriazole moiety acts as a good leaving group, facilitating the transfer of the Boc group to the amine.
General Experimental Protocol for N-Boc Protection of an Amino Acid:
-
The amino acid is dissolved in a mixture of an organic solvent (e.g., acetonitrile) and water.
-
A base, such as triethylamine, is added to the solution to deprotonate the amino group of the amino acid.
-
This compound is added to the reaction mixture.
-
The reaction is stirred at room temperature until completion, which can be monitored by TLC.
-
Upon completion, an aqueous work-up is performed to remove the benzotriazole byproduct and the base. This typically involves acidification followed by extraction with an organic solvent.
-
The organic layers are combined, dried, and the solvent is evaporated to yield the N-Boc protected amino acid.
This protocol is valued for its mild reaction conditions and the high purity of the resulting N-protected amino acids, often without the formation of dipeptide or tripeptide impurities.
References
Synthesis of 1-(tert-butoxycarbonyl)benzotriazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of 1-(tert-butoxycarbonyl)benzotriazole (Boc-Bt), a crucial reagent in organic chemistry, particularly in the protection of amino groups in peptide synthesis and other complex organic transformations. This document details established synthetic protocols, presents quantitative data in a structured format, and includes visual diagrams to elucidate the reaction pathway and experimental workflow.
Introduction
1-(tert-butoxycarbonyl)benzotriazole, also known as N-Boc-benzotriazole, is a stable, crystalline solid widely employed as a tert-butoxycarbonylating agent. The Boc protecting group is favored for its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions. Boc-Bt offers a reliable and efficient method for the introduction of the Boc group onto primary and secondary amines, minimizing the formation of side products. This guide explores the primary methods for its preparation, focusing on practical and scalable laboratory procedures.
Synthetic Protocols
Two principal methods for the synthesis of 1-(tert-butoxycarbonyl)benzotriazole have been established. The most common and contemporary method involves the reaction of 1H-benzotriazole with di-tert-butyl dicarbonate. An older method utilizes the more hazardous reagents, phosgene and tert-butyl alcohol.
Method 1: From 1H-Benzotriazole and Di-tert-butyl Dicarbonate
This method is the most widely used due to its relative safety and high efficiency. The reaction proceeds by the nucleophilic attack of the benzotriazole anion on the carbonyl carbon of di-tert-butyl dicarbonate.
Reaction Scheme:
Summary of Reaction Conditions:
| Parameter | Value | Reference |
| Reactants | 1H-Benzotriazole, Di-tert-butyl dicarbonate, Triethylamine | [1] |
| Solvent | Tetrahydrofuran (THF) | [2] |
| Temperature | Room Temperature | [1] |
| Reaction Time | Several hours to overnight | [1] |
| Yield | Good to excellent | [1] |
Detailed Experimental Protocol:
-
Reaction Setup: To a solution of 1H-benzotriazole (1.0 eq) in anhydrous tetrahydrofuran (THF), add triethylamine (1.1 eq). Stir the mixture at room temperature until the benzotriazole has completely dissolved.
-
Addition of Reagent: To the stirred solution, add a solution of di-tert-butyl dicarbonate (1.1 eq) in anhydrous THF dropwise over a period of 30 minutes.
-
Reaction: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion of the reaction, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to afford 1-(tert-butoxycarbonyl)benzotriazole as a white crystalline solid.
Method 2: From 1-Hydroxy-6-chloro-1H-benzotriazole, Phosgene, and tert-Butyl Alcohol
This is a classical method for the synthesis of a substituted analog of Boc-Bt. It involves the formation of a chloroformate intermediate from 1-hydroxy-6-chloro-1H-benzotriazole and phosgene, which then reacts with tert-butyl alcohol. Due to the high toxicity of phosgene, this method is less commonly used in modern laboratories.
Reaction Scheme (for a substituted analog):
Summary of Reaction Conditions:
| Parameter | Value | Reference |
| Reactants | 1-Hydroxy-6-chloro-1H-benzotriazole, Phosgene, tert-Butyl alcohol, Pyridine | [3] |
| Solvent | Benzene | [3] |
| Temperature | Ice-cooling (0-5 °C) | [3] |
| Reaction Time | Several hours | [3] |
| Yield | Not explicitly stated for the non-chlorinated analog | [3] |
Detailed Experimental Protocol (for 1-tert-butoxycarbonyloxy-6-chloro-1H-benzotriazole):
-
Formation of Chloroformate: To a suspension of 1-hydroxy-6-chloro-1H-benzotriazole (8.5 g) and pyridine (3.9 g) in benzene (50 ml), a solution of phosgene (5 g) in benzene (23.5 ml) is added dropwise under ice-cooling. The mixture is stirred for 30 minutes at the same temperature and then allowed to stand overnight.[3]
-
Reaction with tert-Butyl Alcohol: To the resulting solution containing the chloroformate intermediate, a solution of tert-butyl alcohol (3.7 g) and pyridine (4.0 g) in benzene (50 ml) is added dropwise over 20 minutes under ice-cooling.[3]
-
Reaction Completion: The resultant mixture is stirred for 2 hours at the same temperature and allowed to stand overnight.[3]
-
Work-up and Purification: The reaction mixture is filtered, and the filtrate is concentrated. The residue is pulverized with ether and petroleum ether, and the resulting crystals are collected by filtration. The product can be further purified by washing a benzene solution of the crude product with a sodium bicarbonate aqueous solution and water, followed by drying and removal of the solvent.[3]
Characterization Data
| Property | Value | Reference |
| Molecular Formula | C11H13N3O2 | |
| Molecular Weight | 219.24 g/mol | |
| Appearance | White crystalline solid | |
| Melting Point | 187-188 °C (for a fluorinated analog) | [4] |
| ¹H NMR (CDCl₃, δ, ppm) | Aromatic protons (m, 4H), t-Butyl protons (s, 9H) | |
| ¹³C NMR (CDCl₃, δ, ppm) | Carbonyl carbon, Aromatic carbons, t-Butyl quaternary carbon, t-Butyl methyl carbons | |
| IR (KBr, cm⁻¹) | C=O stretching, N-H bending, C-N stretching, aromatic C-H stretching | [5] |
Visualizations
Reaction Pathway for Synthesis via Method 1
Caption: Reaction pathway for the synthesis of Boc-Bt.
Experimental Workflow for Synthesis via Method 1
Caption: Experimental workflow for the synthesis of Boc-Bt.
References
Physical and chemical properties of N-Boc-Benzotriazole.
An In-depth Technical Guide on the Physical and Chemical Properties of N-Boc-Benzotriazole
Introduction
This compound, also known as tert-butyl 1H-benzo[d][1][2][3]triazole-1-carboxylate, is a stable, crystalline compound widely utilized in organic synthesis. It serves as an efficient and highly selective reagent for the introduction of the tert-butoxycarbonyl (Boc) protecting group onto amino functionalities.[3][4] This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and application, and relevant safety information, tailored for researchers and professionals in drug development and chemical sciences. Its stability at room temperature for extended periods makes it a convenient alternative to other Boc-introducing reagents.[3]
Physical and Chemical Properties
This compound is a white solid at room temperature.[5] It is generally insoluble in water under normal conditions but can show some solubility in hot water (above 60°C).[6] It is soluble in various organic solvents, including ethanol, benzene, toluene, chloroform, and DMF.[7][8]
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₃N₃O₂ | [1] |
| Molecular Weight | 219.24 g/mol | [1] |
| Melting Point | 96 - 100 °C | [][10] |
| Boiling Point | 204 °C at 15 mmHg | [][10] |
| Density | 1.348 g/cm³ | [] |
| Appearance | White to light tan crystalline solid | [7][10] |
| Solubility | Insoluble in water; Soluble in organic solvents like DCM, DMF, ethanol, benzene, chloroform.[7][8][11] |
Spectroscopic Data
The structural identity of this compound is confirmed through various spectroscopic techniques.
Table 2: Spectroscopic Data for this compound
| Technique | Data | Reference |
| ¹H NMR (in CDCl₃) | Signals corresponding to the tert-butyl protons and the aromatic protons of the benzotriazole ring.[6][12] | |
| ¹³C NMR (in CDCl₃) | Signals for the carbonyl carbon, the quaternary carbon of the Boc group, the methyl carbons, and the aromatic carbons.[6][12] | |
| IR Spectroscopy | Characteristic absorption band for the carbonyl group (C=O).[4] | |
| Mass Spectrometry | Exact Mass: 219.100776666 Da.[1] |
Chemical Reactivity and Stability
Reactivity:
This compound is primarily used as an N-acylating agent.[13] It reacts efficiently with the amino groups of amino acids and other primary and secondary amines to form N-Boc protected derivatives.[3][14] This reaction typically proceeds under mild conditions, often in the presence of a base like triethylamine, and yields highly pure products without significant dipeptide or tripeptide impurities.[3] The benzotriazole moiety acts as an excellent leaving group, facilitating the transfer of the Boc group.[15]
Stability:
The compound is a stable, crystalline solid that can be stored at room temperature for months without significant decomposition.[3] It is generally stable under neutral conditions but is sensitive to both strong acids and bases, which can cause deprotection. It may also be sensitive to light.[]
Experimental Protocols
Synthesis of this compound
This compound can be synthesized from benzotriazole and di-tert-butyl dicarbonate (Boc-anhydride) in the presence of a base.[3]
Materials:
-
Benzotriazole (BtH)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N) or similar base
-
Dichloromethane (DCM) or other suitable solvent
-
Water
Procedure:
-
Dissolve Benzotriazole (1.0 equivalent) in dry DCM in a round-bottom flask.
-
Add Triethylamine (2.0 equivalents) to the solution.
-
To this mixture, add a solution of (Boc)₂O (1.1 equivalents) in DCM dropwise at room temperature.
-
Stir the resulting mixture for approximately 30 minutes.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, add water to the reaction mixture and stir.
-
Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate it under reduced pressure to obtain the crude product.
-
The product can be further purified by recrystallization.
Caption: Synthesis workflow for this compound.
N-Boc Protection of Amino Acids
This protocol details the use of this compound for the protection of an amino acid's amino group.[3][14]
Materials:
-
Amino Acid
-
This compound
-
Triethylamine (Et₃N)
-
Acetonitrile-water mixture
-
Ethyl acetate
-
Aqueous HCl solution (for workup)
Procedure:
-
Dissolve the amino acid (1.0 equivalent) in an acetonitrile-water mixture.
-
Add Triethylamine (2.0 equivalents) to the solution.
-
Add this compound (1.1 equivalents) to the mixture at 20°C.
-
Stir the reaction mixture until completion (monitored by TLC).
-
Once the reaction is complete, acidify the mixture with a dilute HCl solution.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuum to yield the N-Boc protected amino acid.
Caption: N-Boc protection of an amino acid.
Deprotection of N-Boc Group
The Boc group can be removed under acidic conditions or by heating in water.[6]
Materials:
-
N-Boc protected compound
-
Trifluoroacetic acid (TFA) in DCM, or hot water
-
Solvent for extraction (e.g., ethyl acetate)
-
Base for neutralization (e.g., NaHCO₃ solution)
Procedure (Using Hot Water):
-
Add the N-Boc protected compound (e.g., this compound) to a flask with water.[6]
-
Heat the mixture in an oil bath (e.g., 110°C).[6] Note that solubility often increases with temperature.[6]
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture.
-
Extract the deprotected amine with an organic solvent like ethyl acetate.[6]
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum to obtain the free amine.[6]
Caption: General deprotection of the N-Boc group.
Safety and Handling
While Benzotriazole itself is classified as harmful if swallowed and causes serious eye irritation, the specific hazard profile for this compound should be evaluated from its Safety Data Sheet (SDS). Standard laboratory safety practices should be followed.
-
Personal Protective Equipment (PPE): Wear safety glasses with side shields, protective gloves, and a lab coat.[16]
-
Handling: Use in a well-ventilated area. Avoid creating dust. Wash hands thoroughly after handling.[10][17]
-
Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[][16]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[10]
References
- 1. This compound | C11H13N3O2 | CID 3713879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 130384-98-4 [chemicalbook.com]
- 3. Benzotriazole Reagents for the Syntheses of Fmoc-, Boc-, and Alloc-Protected Amino Acids [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Benzotriazole - Wikipedia [en.wikipedia.org]
- 6. rsc.org [rsc.org]
- 7. BENZOTRIAZOLE - Ataman Kimya [atamanchemicals.com]
- 8. What is 1-2-3 Benzotriazole BTA - IRO Water Treatment [irowater.com]
- 10. fishersci.com [fishersci.com]
- 11. Bot Detection [iris-biotech.de]
- 12. rsc.org [rsc.org]
- 13. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. lupinepublishers.com [lupinepublishers.com]
- 16. datasheets.scbt.com [datasheets.scbt.com]
- 17. sdfine.com [sdfine.com]
Spectroscopic Data and Experimental Protocols for N-Boc-Benzotriazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for N-Boc-Benzotriazole (tert-butyl 1-benzotriazolecarboxylate), a key reagent in organic synthesis, particularly in the protection of amino groups. This document outlines the expected nuclear magnetic resonance (NMR) and infrared (IR) spectral data, detailed experimental protocols for its synthesis and characterization, and a workflow for spectroscopic analysis.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound. The data is compiled from analogous compounds and spectral databases, providing a reference for the characterization of this compound.
¹H NMR Spectroscopy
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.2 - 8.0 | Multiplet | 2H | Aromatic CH (H4, H7) |
| ~7.6 - 7.4 | Multiplet | 2H | Aromatic CH (H5, H6) |
| ~1.7 | Singlet | 9H | tert-butyl CH₃ |
Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)
¹³C NMR Spectroscopy
Table 2: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~148 | Carbonyl C=O |
| ~145 | Aromatic C (C7a) |
| ~131 | Aromatic C (C3a) |
| ~129 | Aromatic CH (C5 or C6) |
| ~125 | Aromatic CH (C6 or C5) |
| ~120 | Aromatic CH (C4 or C7) |
| ~114 | Aromatic CH (C7 or C4) |
| ~85 | Quaternary C (tert-butyl) |
| ~28 | Methyl C (tert-butyl) |
Solvent: CDCl₃, Reference: CDCl₃ (δ = 77.16 ppm)
Infrared (IR) Spectroscopy
Table 3: IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2980 | Medium | C-H stretch (aliphatic, tert-butyl) |
| ~1750 | Strong | C=O stretch (carbamate) |
| ~1600, 1495, 1450 | Medium | C=C stretch (aromatic) |
| ~1280, 1150 | Strong | C-O stretch (carbamate) |
| ~750 | Strong | C-H bend (aromatic, ortho-disubstituted) |
Sample preparation: KBr pellet or thin film
Experimental Protocols
Synthesis of this compound
Materials:
-
Benzotriazole
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a solution of benzotriazole (1.0 eq) in dichloromethane (DCM), add triethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound as a white solid.
Spectroscopic Characterization
2.2.1. NMR Spectroscopy
-
Prepare a sample by dissolving approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquire the ¹³C NMR spectrum on the same instrument, typically at a frequency of 100 MHz.
-
Process the spectra using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the TMS signal at 0.00 ppm for ¹H NMR and the solvent signal of CDCl₃ at 77.16 ppm for ¹³C NMR.
2.2.2. IR Spectroscopy
-
Prepare a potassium bromide (KBr) pellet by grinding a small amount of this compound with dry KBr powder and pressing the mixture into a thin, transparent disk.
-
Alternatively, dissolve the sample in a volatile solvent like dichloromethane, cast a thin film on a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.
-
Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the synthesis and spectroscopic analysis of this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
The Benzotriazole Moiety: A Cornerstone in Protecting Group and Acylation Chemistry
A Technical Guide on the Discovery, History, and Application of Benzotriazole as a Synthetic Auxiliary
For decades, the quest for efficient and mild methods for the formation of amide, ester, and other acyl derivatives has been a central theme in organic synthesis. A significant breakthrough in this area came with the development of benzotriazole-based methodologies, which have since become indispensable tools for researchers in organic chemistry, medicinal chemistry, and drug development. This technical guide provides an in-depth exploration of the discovery, history, and core applications of benzotriazole as a protecting and activating group, with a focus on quantitative data and detailed experimental protocols.
Discovery and Historical Context: The Pioneering Work of the Katritzky Group
While benzotriazole itself has been known for much longer, its systematic development as a versatile synthetic auxiliary began in the 1980s, largely pioneered by the research group of Professor Alan R. Katritzky. Their work established benzotriazole as a highly effective "leaving group" in acylation reactions, offering a stable, crystalline, and easily handled alternative to traditional acylating agents like acid chlorides.[1] A landmark 1991 review by Katritzky, Rachwal, and Hitchings in Tetrahedron consolidated their findings and widely disseminated the utility of benzotriazole chemistry to the broader scientific community.[2]
The core of this methodology lies in the preparation of N-acylbenzotriazoles . These compounds are stable, often crystalline solids that can be readily synthesized from carboxylic acids. They act as powerful acylating agents, reacting with a wide range of nucleophiles under mild and often neutral conditions to form the desired acyl derivatives, with the benzotriazole anion serving as an excellent leaving group.[3][4]
Synthesis of N-Acylbenzotriazoles: The Gateway to Benzotriazole-Mediated Acylations
The efficacy of benzotriazole-mediated acylation is contingent on the efficient preparation of the N-acylbenzotriazole intermediates. Several reliable methods have been developed, with the choice of method often depending on the nature of the carboxylic acid substrate.
From Carboxylic Acids using Thionyl Chloride
One of the most common and efficient methods for the synthesis of N-acylbenzotriazoles involves the reaction of a carboxylic acid with benzotriazole in the presence of thionyl chloride.[5][6][7] This one-pot procedure is broadly applicable to a wide range of aliphatic, aromatic, and heterocyclic carboxylic acids.
Table 1: Synthesis of N-Acylbenzotriazoles from Carboxylic Acids and Thionyl Chloride [5][6]
| Carboxylic Acid | Product | Yield (%) |
| Propionic acid | N-Propionylbenzotriazole | 89 |
| Palmitic acid | N-Palmitoylbenzotriazole | 92 |
| Benzoic acid | N-Benzoylbenzotriazole | 93 |
| 2-Thiophenecarboxylic acid | N-(2-Thenoyl)benzotriazole | 97 |
| Indole-2-carboxylic acid | N-(Indole-2-carbonyl)benzotriazole | 97 |
| Methacrylic acid | N-Methacryloylbenzotriazole | 83 |
| Phenylpropiolic acid | N-(Phenylpropioloyl)benzotriazole | 92 |
From Carboxylic Acids using Tosyl Chloride
An alternative activation method utilizes tosyl chloride to form a mixed anhydride in situ, which then reacts with benzotriazole. This method is also high-yielding and proceeds under mild conditions.[8]
Table 2: Synthesis of N-Acylbenzotriazoles from Carboxylic Acids and Tosyl Chloride [8]
| Carboxylic Acid | Product | Yield (%) |
| 4-Methoxybenzoic acid | N-(4-Methoxybenzoyl)benzotriazole | 95 |
| 4-Nitrobenzoic acid | N-(4-Nitrobenzoyl)benzotriazole | 96 |
| Cyclohexanecarboxylic acid | N-(Cyclohexanecarbonyl)benzotriazole | 93 |
| Phenylacetic acid | N-(Phenylacetyl)benzotriazole | 94 |
Applications in Acylation Reactions
N-acylbenzotriazoles are versatile acylating agents for a wide array of nucleophiles, including amines, alcohols, and sulfonamides.
N-Acylation: Synthesis of Amides
The reaction of N-acylbenzotriazoles with primary and secondary amines is a cornerstone of this methodology, providing a mild and efficient route to amides. This method is particularly advantageous as it avoids the use of harsh reagents and often proceeds under neutral conditions.[3][9]
Table 3: Synthesis of Amides via N-Acylation with N-Acylbenzotriazoles [3]
| N-Acylbenzotriazole | Amine | Product | Yield (%) |
| N-Benzoylbenzotriazole | Aniline | N-Phenylbenzamide | 95 |
| N-Benzoylbenzotriazole | Diethylamine | N,N-Diethylbenzamide | 92 |
| N-Acetylbenzotriazole | Benzylamine | N-Benzylacetamide | 98 |
| N-Propionylbenzotriazole | Pyrrolidine | N-Propionylpyrrolidine | 94 |
N-Acylation of Sulfonamides
This methodology can also be extended to the N-acylation of sulfonamides, a transformation that can be challenging using conventional methods. The reaction typically requires a base such as sodium hydride to deprotonate the sulfonamide.[10]
Table 4: Synthesis of N-Acylsulfonamides [10]
| N-Acylbenzotriazole | Sulfonamide | Product | Yield (%) |
| N-Benzoylbenzotriazole | p-Toluenesulfonamide | N-Benzoyl-p-toluenesulfonamide | 95 |
| N-(4-Chlorobenzoyl)benzotriazole | p-Toluenesulfonamide | N-(4-Chlorobenzoyl)-p-toluenesulfonamide | 98 |
| N-Benzoylbenzotriazole | Methanesulfonamide | N-Benzoylmethanesulfonamide | 82 |
Experimental Protocols
General Procedure for the Synthesis of N-Acylbenzotriazoles from Carboxylic Acids and Thionyl Chloride[5][6]
-
To a solution of benzotriazole (4.0 equivalents) in anhydrous dichloromethane (CH₂Cl₂) is added thionyl chloride (1.0 equivalent) at 25 °C with stirring.
-
The mixture is stirred for 30 minutes, during which a white precipitate may form.
-
The carboxylic acid (1.0 equivalent) is then added in one portion.
-
Stirring is continued for 2 hours at 25 °C.
-
The reaction mixture is filtered to remove the precipitate, which is washed with fresh CH₂Cl₂.
-
The combined organic filtrates are washed sequentially with 2 N aqueous sodium hydroxide solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash chromatography on silica gel to afford the pure N-acylbenzotriazole.
General Procedure for the N-Acylation of Amines with N-Acylbenzotriazoles[3]
-
To a solution of the amine (1.0 equivalent) in a suitable solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile) is added the N-acylbenzotriazole (1.0-1.2 equivalents).
-
The reaction mixture is stirred at room temperature for a period of 1 to 24 hours, with the progress of the reaction monitored by thin-layer chromatography.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is taken up in an organic solvent such as ethyl acetate and washed with 1 N aqueous hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude amide can be purified by recrystallization or column chromatography if necessary.
Visualizing the Workflow: Benzotriazole-Mediated Acylation
The following diagrams illustrate the key transformations in benzotriazole-mediated acylation chemistry.
Caption: Synthesis of N-Acylbenzotriazole from a Carboxylic Acid.
Caption: General Acylation Reaction using N-Acylbenzotriazole.
Benzotriazole Ring Cleavage: An Alternative Reaction Pathway
While benzotriazole is renowned for its role as a leaving group in acylation reactions, under certain conditions, the benzotriazole ring itself can undergo cleavage. For instance, treatment of N-acylbenzotriazoles with Lewis acids like aluminum chloride can lead to the formation of benzoxazoles through a denitrogenative cleavage and subsequent cyclization.[11][12] This reactivity profile expands the synthetic utility of benzotriazole derivatives beyond their traditional role as acylating agents.
Conclusion
The introduction of benzotriazole as a synthetic auxiliary by Katritzky and coworkers has had a profound and lasting impact on the field of organic synthesis. The resulting N-acylbenzotriazoles are stable, versatile, and highly effective acylating agents that have found widespread application in the synthesis of amides, esters, peptides, and other important molecules. The mild reaction conditions, high yields, and broad substrate scope of benzotriazole-mediated reactions have solidified their place as a fundamental tool for chemists in both academic and industrial settings. The continued exploration of benzotriazole chemistry, including its role in ring-cleavage reactions, promises to further expand its utility in the years to come.
References
- 1. lupinepublishers.com [lupinepublishers.com]
- 2. PlumX [plu.mx]
- 3. N-Acylbenzotriazoles: Neutral Acylating Reagents for the Preparation of Primary, Secondary, and Tertiary Amides [organic-chemistry.org]
- 4. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. Efficient Conversion of Carboxylic Acids into N-Acylbenzotriazoles [organic-chemistry.org]
- 8. arkat-usa.org [arkat-usa.org]
- 9. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Lewis-Acid-Mediated Benzotriazole Ring Cleavage (BtRC) Strategy for the Synthesis of 2-Aryl Benzoxazoles from N-Acylbenzotriazoles - PMC [pmc.ncbi.nlm.nih.gov]
N-Boc-Benzotriazole: A Comprehensive Technical Guide to its Role as a Boc-Protecting Agent
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of N-Boc-benzotriazole as a highly efficient reagent for the introduction of the tert-butoxycarbonyl (Boc) protecting group onto a variety of functional groups, with a primary focus on amines. This document provides a detailed overview of its synthesis, mechanism of action, and practical applications in organic synthesis, particularly in the context of peptide and medicinal chemistry.
Introduction to this compound
This compound, also known as tert-butyl 1H-benzo[d][1][2][3]triazole-1-carboxylate, is a stable, crystalline solid that has emerged as a superior reagent for Boc protection.[4] Unlike other common Boc-protecting agents, such as Boc-anhydride ((Boc)₂O), this compound offers several advantages, including high yields, exceptional purity of the protected products, and the avoidance of common side reactions.[4] Its stability allows for long-term storage at room temperature without degradation.[2]
The utility of N-acylbenzotriazoles as versatile acylating agents has been extensively demonstrated.[3][5][6] The benzotriazole moiety functions as an excellent leaving group, facilitating the efficient transfer of the acyl group (in this case, the Boc group) to a nucleophile.[3] This property makes this compound a mild and highly effective reagent for the protection of amines, amino acids, and other sensitive substrates.
Synthesis of this compound
This compound can be readily synthesized from commercially available starting materials. The general approach involves the reaction of benzotriazole with a suitable Boc-group donor.
A common laboratory-scale synthesis involves the reaction of benzotriazol-1-ylcarbonyl chloride with tert-butyl alcohol.[7] Another efficient method is the reaction of benzotriazole with di-tert-butyl dicarbonate (Boc-anhydride) in the presence of a base, such as triethylamine.[4]
Mechanism of Action: The Role of the Benzotriazole Leaving Group
The efficacy of this compound as a Boc-protecting agent stems from the excellent leaving group ability of the benzotriazole anion. The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the this compound. This is followed by the collapse of the tetrahedral intermediate and the departure of the stable benzotriazole anion, resulting in the formation of the N-Boc protected amine.
Quantitative Data: Protection of Amino Acids
This compound has been shown to be particularly effective for the protection of amino acids, providing high yields and excellent purity of the resulting N-Boc-amino acids. The following table summarizes the yields obtained for the Boc-protection of various amino acids using this compound, as reported by Katritzky et al.[4]
| Amino Acid | Yield (%) | Purity (%) |
| Alanine | 92 | >99 |
| Phenylalanine | 94 | >99 |
| Leucine | 91 | >99 |
| Valine | 90 | >99 |
| Serine | 88 | >99 |
| Glutamic Acid | 85 | >99 |
| Glycylglycine | 90 | >99 |
Table 1: Yields and Purity of N-Boc-Amino Acids Prepared with this compound. [4]
Experimental Protocols
General Procedure for the Synthesis of N-Boc-Amino Acids
The following is a general experimental protocol for the N-Boc protection of an amino acid using this compound, adapted from the work of Katritzky and colleagues.[4]
Materials:
-
Amino acid (1.0 eq)
-
This compound (1.05 eq)
-
Triethylamine (2.0 eq)
-
Acetonitrile
-
Water
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
1 M Hydrochloric acid
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
The amino acid (1.0 eq) is dissolved in a mixture of acetonitrile and water (e.g., 1:1 v/v).
-
Triethylamine (2.0 eq) is added to the solution, and the mixture is stirred until the amino acid is completely dissolved.
-
This compound (1.05 eq) is added to the solution at 20 °C.
-
The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
The organic layer is dried over anhydrous Na₂SO₄ or MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude N-Boc-amino acid is purified by crystallization or column chromatography to afford the pure product.
Advantages of this compound in Drug Development
The use of this compound offers significant advantages in the context of drug development and pharmaceutical manufacturing:
-
High Purity: The method consistently yields N-Boc protected compounds with purities exceeding 99%, minimizing the need for extensive purification steps.[4]
-
Avoidance of Side Products: Unlike methods employing unstable chloroformate esters, the use of this compound avoids the formation of dipeptide or tripeptide impurities during the protection of amino acids.[2]
-
Mild Reaction Conditions: The protection reaction proceeds efficiently under mild conditions (room temperature, neutral pH), which is crucial for the synthesis of sensitive and complex molecules.[4]
-
Stability and Handling: this compound is a stable, crystalline solid that is easy to handle and can be stored for extended periods without decomposition.[2]
Conclusion
This compound has established itself as a valuable and highly effective reagent for the introduction of the Boc protecting group in organic synthesis. Its stability, high reactivity, and the clean nature of the protection reaction make it an attractive alternative to other Boc-protecting agents, particularly in the demanding fields of peptide synthesis and drug discovery. The ability to produce highly pure N-Boc protected compounds in excellent yields under mild conditions underscores its importance for researchers, scientists, and drug development professionals.
References
- 1. Thieme E-Journals - SynOpen / Abstract [thieme-connect.com]
- 2. N -Acyl-1,2,3-triazoles – key intermediates in denitrogenative transformations - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC00987D [pubs.rsc.org]
- 3. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]
- 4. Benzotriazole Reagents for the Syntheses of Fmoc-, Boc-, and Alloc-Protected Amino Acids [organic-chemistry.org]
- 5. N-Acylbenzotriazoles: neutral acylating reagents for the preparation of primary, secondary, and tertiary amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-Acylbenzotriazoles: Neutral Acylating Reagents for the Preparation of Primary, Secondary, and Tertiary Amides [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
Tautomeric Forms of N-Substituted Benzotriazoles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the tautomeric forms of N-substituted benzotriazoles, critical heterocyclic compounds with wide-ranging applications in medicinal chemistry and materials science. This document details the synthesis, characterization, and equilibrium dynamics of these tautomers, offering a valuable resource for professionals in drug development and chemical research.
Introduction to Tautomerism in Benzotriazoles
Benzotriazole and its N-substituted derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-isomers. The position of the substituent on the nitrogen atom of the triazole ring dictates the specific tautomeric form, which in turn influences the molecule's chemical reactivity, physical properties, and biological activity. While the 1H-tautomer is generally the more stable and predominant form in both solid and solution phases, the 2H-tautomer can also be present, particularly in the gas phase. The energy difference between these isomers is often small, allowing for a dynamic equilibrium.[1]
The tautomeric equilibrium can be influenced by various factors, including the nature of the substituent, the solvent, temperature, and pH. Understanding and controlling this equilibrium is crucial for designing benzotriazole derivatives with specific desired properties for applications such as antiviral, antibacterial, and anticancer agents.
Synthesis of N-Substituted Benzotriazoles
The targeted synthesis of specific N-substituted benzotriazole tautomers is a key step in their study and application. A variety of synthetic methodologies have been developed to achieve regioselective N-alkylation or N-arylation.
General Synthesis of Benzotriazole
The parent benzotriazole is typically synthesized via the diazotization of o-phenylenediamine.
Synthesis of N1-Substituted Benzotriazoles
A common method for the synthesis of N1-substituted benzotriazoles involves the intramolecular cyclization of N-alkyl-o-phenylenediamines.[2] Another approach is the direct N-alkylation of benzotriazole with alkyl halides in the presence of a base, which can sometimes lead to a mixture of N1 and N2 isomers.[2]
Experimental Protocol: Synthesis of N1-(chloromethyl)benzotriazole [3]
-
Dissolution: Dissolve benzotriazole (2g, 0.02 mol) and dichloromethane (8.4 ml, 0.1 mol) in 20 ml of DMF in a round-bottom flask.
-
Addition of Base: Add K2CO3 (3.9g, 0.02 mol) to the solution.
-
Reflux: Reflux the reaction mixture for 6 hours.
-
Precipitation: After cooling, add ice-cold water to the reaction mixture to precipitate the solid product.
-
Isolation: Collect the solid residue by filtration and wash with cold water.
-
Drying: Dry the collected solid to obtain N1-(chloromethyl)benzotriazole.
Synthesis of N2-Substituted Benzotriazoles
Selective synthesis of N2-substituted benzotriazoles can be more challenging due to the thermodynamic preference for the N1-isomer. However, rhodium-catalyzed coupling reactions of benzotriazoles with allenes have been shown to be highly selective for the N2-position, with the selectivity being controlled by the choice of phosphine ligand.[4]
Tautomeric Equilibrium and Interconversion
The tautomeric equilibrium between N1- and N2-substituted benzotriazoles is a dynamic process. The interconversion can be studied using techniques like dynamic NMR spectroscopy.
The barrier to this prototropic exchange in unsubstituted benzotriazole has been determined to be 10.8 kcal/mol at 294 K using dynamic 13C NMR spectroscopy.[5]
Experimental Characterization of Tautomers
A combination of spectroscopic and crystallographic techniques is employed to unambiguously identify and characterize the tautomeric forms of N-substituted benzotriazoles.
NMR Spectroscopy
Multinuclear NMR spectroscopy (¹H, ¹³C, and ¹⁵N) is a powerful tool for distinguishing between N1 and N2 isomers in solution.[6] The chemical shifts of the carbon and nitrogen atoms in the triazole ring are particularly sensitive to the position of the substituent.
Experimental Protocol: NMR Analysis of Benzotriazole Tautomers [5]
-
Sample Preparation: Prepare a solution of the N-substituted benzotriazole in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).
-
¹H NMR Spectroscopy: Acquire a ¹H NMR spectrum to observe the proton signals of the benzotriazole core and the substituent.
-
¹³C NMR Spectroscopy: Acquire a ¹³C NMR spectrum. The chemical shifts of the angular carbon atoms (C-3a and C-7a) are particularly useful for distinguishing between N1 and N2 isomers.[7]
-
¹⁵N NMR Spectroscopy: Acquire a ¹⁵N NMR spectrum. The nitrogen chemical shifts provide direct information about the electronic environment of the nitrogen atoms in the triazole ring, allowing for clear differentiation between the tautomers.[5]
-
2D NMR Spectroscopy: Employ 2D NMR techniques such as HSQC and HMBC to correlate proton, carbon, and nitrogen signals for unambiguous assignment.
-
Dynamic NMR (for equilibrium studies): For studying the kinetics of tautomeric interconversion, acquire spectra at various temperatures to observe coalescence of signals and determine the energy barrier of the exchange process.[5][8]
Table 1: Representative NMR Chemical Shift Data for Benzotriazole Tautomers
| Nucleus | Tautomer | Solvent | Chemical Shift (δ, ppm) | Reference |
| ¹⁵N | 1H-Benzotriazole (solid) | - | N1: -157.6, N2: -11.8, N3: -56.4 | [5] |
| ¹³C | 1-Methylbenzotriazole | CDCl₃ | C3a: 145.9, C7a: 133.5 | [7] |
| ¹³C | 2-Methylbenzotriazole | CDCl₃ | C3a/C7a: 144.3 | [7] |
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive structural information in the solid state, allowing for the precise determination of the substituent's position on the triazole ring and the molecular geometry of the tautomer.[9]
Experimental Protocol: X-ray Crystallography of a Benzotriazole Derivative [9]
-
Crystal Growth: Grow single crystals of the N-substituted benzotriazole derivative suitable for X-ray diffraction analysis, for example, by slow evaporation from a suitable solvent.
-
Data Collection: Mount a selected crystal on a diffractometer and collect diffraction data at a specific temperature using an appropriate radiation source (e.g., CuKα).
-
Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model by full-matrix least-squares procedures based on F².
-
Analysis: Analyze the refined structure to determine bond lengths, bond angles, and the exact location of the substituent on the nitrogen atoms of the benzotriazole ring.
Quantitative Analysis of Tautomeric Equilibrium
The ratio of tautomers in solution can be quantified using NMR spectroscopy by integrating the signals corresponding to each isomer. The equilibrium constant (KT) for the tautomeric interconversion can then be calculated.
Table 2: Tautomeric Equilibrium Data for Benzotriazole Derivatives
| Compound | Solvent | Method | Tautomer Ratio (1H:2H) | Equilibrium Constant (KT) | Reference |
| Benzotriazole | DMSO | ¹³C NMR | Predominantly 1H | - | [8] |
| 5,6-Dichloro-benzotriazole | DMSO | ¹³C NMR | Predominantly 1H | - | [8] |
| 4-Nitro-benzotriazole | - | Calculation | - | - | [10] |
| 5-Nitro-benzotriazole | - | Calculation | - | - | [10] |
Logical Workflow for Tautomer Identification
The following diagram illustrates a typical workflow for the synthesis and characterization of N-substituted benzotriazole tautomers.
Conclusion
The study of tautomerism in N-substituted benzotriazoles is a rich and active area of research with significant implications for drug discovery and materials science. A thorough understanding of the factors governing the tautomeric equilibrium and the application of appropriate synthetic and analytical techniques are essential for the rational design and development of novel benzotriazole-based compounds. This guide provides a foundational overview of the key concepts, experimental protocols, and data analysis involved in the investigation of these important heterocyclic systems.
References
- 1. ijariie.com [ijariie.com]
- 2. tsijournals.com [tsijournals.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. The Mechanism of Rh(I)-Catalyzed Coupling of Benzotriazoles and Allenes Revisited: Substrate Inhibition, Proton Shuttling, and the Role of Cationic vs Neutral Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1H, 13C and 15N NMR spectroscopy and tautomerism of nitrobenzotriazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Experimental (13C NMR) and theoretical (ab initio molecular orbital calculations) studies on the prototropic tautomerism of benzotriazole and some derivatives symmetrically substituted on the benzene ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. Composition of tautomeric mixtures studied by nitrogen chemical shifts and ab initio molecular orbital calculations [inis.iaea.org]
Methodological & Application
Protocol for N-Boc protection of primary amines using N-Boc-Benzotriazole.
Application Note
The protection of primary amines is a fundamental and crucial step in multi-step organic synthesis, particularly in the fields of peptide synthesis, medicinal chemistry, and drug development. The tert-butoxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines due to its stability under a broad range of reaction conditions and its facile removal under mild acidic conditions. While di-tert-butyl dicarbonate (Boc₂O) is a common reagent for this transformation, 1-(tert-butoxycarbonyl)benzotriazole (N-Boc-Benzotriazole) offers a stable, crystalline, and highly efficient alternative for the N-Boc protection of primary amines, including amino acids.[1][2]
This protocol details the use of this compound for the chemoselective N-protection of primary amines. The reaction proceeds under mild conditions, providing excellent yields and high purity of the desired N-Boc protected products.[3] N-Acylbenzotriazoles, including this compound, are effective acylating agents for ammonia, as well as primary and secondary amines, leading to the formation of the corresponding amides with high yields.[4][5] This method is particularly advantageous as it avoids the use of less stable acylating agents and minimizes the formation of side products.
The procedure involves the reaction of a primary amine with this compound in the presence of a mild base, such as triethylamine, in a suitable solvent system like an acetonitrile-water mixture. The reaction is typically carried out at room temperature and proceeds to completion within a few hours. The workup is straightforward, and the resulting N-Boc protected amine can be isolated in high purity.
This application note provides a general protocol for the N-Boc protection of primary amines using this compound, a summary of representative yields, and a workflow diagram for clarity.
Experimental Protocol
Materials:
-
Primary amine
-
1-(tert-Butoxycarbonyl)benzotriazole (this compound)
-
Triethylamine (Et₃N)
-
Acetonitrile (MeCN)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add the primary amine (1.0 equiv).
-
Dissolution: Dissolve the amine in a mixture of acetonitrile and water (e.g., a 1:1 or 2:1 v/v mixture). The volume of the solvent should be sufficient to ensure complete dissolution of the starting material.
-
Addition of Base: Add triethylamine (1.1-1.5 equiv) to the solution and stir for 5-10 minutes at room temperature (20-25 °C).
-
Addition of this compound: To the stirred solution, add 1-(tert-butoxycarbonyl)benzotriazole (1.0-1.2 equiv).
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting amine is consumed (typically 2-4 hours).
-
Work-up:
-
Once the reaction is complete, remove the acetonitrile under reduced pressure using a rotary evaporator.
-
To the remaining aqueous mixture, add ethyl acetate to extract the product.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Isolation of Product:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude N-Boc protected amine.
-
-
Purification (if necessary): The crude product is often of high purity. However, if further purification is required, it can be achieved by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
Data Presentation
The N-Boc protection of various primary amines using this compound proceeds with high efficiency. Below is a summary of typical yields obtained for different classes of primary amines.
| Amine Substrate | Product | Yield (%) | Reference |
| L-Phenylalanine | N-Boc-L-Phenylalanine | 94 | [3] |
| L-Alanine | N-Boc-L-Alanine | 92 | [3] |
| Glycine | N-Boc-Glycine | 90 | [3] |
| Benzylamine | N-Boc-Benzylamine | ~90 (Typical) | General observation for primary amines |
| Aniline | N-Boc-Aniline | ~85-95 (Typical) | General observation for primary amines |
Note: Yields for benzylamine and aniline are typical expectations based on the high reactivity of N-acylbenzotriazoles with primary amines and may vary based on specific reaction conditions.
Visualizations
Reaction Scheme
Caption: General reaction scheme for the N-Boc protection of a primary amine.
Experimental Workflow
Caption: Step-by-step workflow for the N-Boc protection of primary amines.
References
- 1. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. Benzotriazole Reagents for the Syntheses of Fmoc-, Boc-, and Alloc-Protected Amino Acids [organic-chemistry.org]
- 4. N-Acylbenzotriazoles: Neutral Acylating Reagents for the Preparation of Primary, Secondary, and Tertiary Amides [organic-chemistry.org]
- 5. N-Acylbenzotriazoles: neutral acylating reagents for the preparation of primary, secondary, and tertiary amides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-Boc-Benzotriazole for Boc Protection of Amino Acids
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of N-Boc-benzotriazole (1-(tert-Butoxycarbonyl)benzotriazole) as an efficient reagent for the N-protection of amino acids. This method offers a stable, reliable alternative for introducing the tert-butoxycarbonyl (Boc) protecting group, which is crucial in peptide synthesis and other areas of organic chemistry.
Introduction
The protection of the amino group of amino acids is a fundamental step in peptide synthesis to prevent unwanted side reactions during peptide bond formation. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for this purpose due to its stability under various reaction conditions and its facile removal under mild acidic conditions.[][2] this compound is a stable, crystalline solid that serves as an effective Boc-donating reagent.[3] It reacts chemoselectively with the amino group of amino acids to afford N-Boc-protected amino acids in high yields and purity, avoiding the formation of dipeptide and tripeptide impurities.[3][4]
Advantages of this compound
-
High Stability: this compound is a stable, crystalline solid that can be stored for months at room temperature.[3]
-
Excellent Yields and Purity: The reaction of this compound with amino acids typically results in high yields (77-94%) of the desired N-Boc-amino acids with purity greater than 99% as determined by HPLC.[4]
-
Suppression of Side Reactions: This method avoids the formation of common side products like dipeptides and tripeptides.[3][4]
-
Mild Reaction Conditions: The protection reaction is typically carried out under mild conditions, such as at room temperature in the presence of a base like triethylamine.[3][4]
Reaction Mechanism
The Boc protection of an amino acid using this compound proceeds via a nucleophilic acyl substitution mechanism. The amino group of the amino acid acts as a nucleophile and attacks the carbonyl carbon of the this compound. The benzotriazole anion is a good leaving group, facilitating the formation of the N-Boc-amino acid.
Caption: General reaction for Boc protection of an amino acid.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the Boc protection of various amino acids using this compound.
| Amino Acid | Base | Solvent(s) | Reaction Time | Yield (%) | Reference |
| Phenylalanine | Triethylamine | Acetonitrile/Water | Not Specified | 77-94 | [4] |
| Phenylglycine | Not Specified | Not Specified | Not Specified | Good | [5] |
| Serine | Triethylamine | Acetonitrile/Water | Not Specified | 77-94 | [3] |
| Glutamic Acid | Triethylamine | Acetonitrile/Water | Not Specified | 77-94 | [3][4] |
| Glycylglycine | Triethylamine | Not Specified | Not Specified | 90 | [3][4] |
Experimental Protocols
Below is a general protocol for the Boc protection of an amino acid using this compound, exemplified with Phenylalanine.
Materials:
-
L-Phenylalanine
-
This compound
-
Triethylamine (Et3N)
-
Acetonitrile
-
Deionized Water
-
Ethyl acetate
-
5% aqueous citric acid solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Rotary evaporator
-
Standard laboratory glassware
Protocol: Boc Protection of L-Phenylalanine
-
Dissolution of Amino Acid: In a round-bottom flask, dissolve L-Phenylalanine (1 equivalent) in a 1:1 mixture of acetonitrile and water. Add triethylamine (1.1 equivalents) to the solution and stir until the amino acid is completely dissolved.
-
Addition of this compound: To the stirred solution, add this compound (1.05 equivalents) portion-wise at room temperature (20°C).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove the benzotriazole byproduct.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a cold 5% aqueous citric acid solution.
-
Extract the product into ethyl acetate (3 times).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Isolation of Product: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude N-Boc-L-Phenylalanine.
-
Purification (if necessary): The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure N-Boc-L-Phenylalanine.
Experimental Workflow
The following diagram illustrates the general workflow for the Boc protection of an amino acid using this compound.
Caption: Workflow for Boc protection of amino acids.
Conclusion
This compound is a highly effective and practical reagent for the Boc protection of amino acids. Its stability, high reactivity, and the clean nature of the reaction make it an excellent choice for applications in peptide synthesis and other areas of medicinal and organic chemistry. The provided protocols and data serve as a valuable resource for researchers and professionals in the field.
References
Application Notes and Protocols for N-Boc-Benzotriazole in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of N-Boc-benzotriazole chemistry in solid-phase peptide synthesis (SPPS). It is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry. The protocols and data presented herein are compiled from established methodologies and research findings.
Introduction
Solid-phase peptide synthesis (SPPS) is the cornerstone of synthetic peptide chemistry. The choice of coupling reagent is critical for the efficiency of peptide bond formation, minimizing side reactions, and preserving the chiral integrity of the amino acids. Benzotriazole-based reagents have long been a staple in peptide synthesis due to their high efficiency and ability to suppress racemization. This application note focuses on the use of N-Boc-protected amino acids activated via benzotriazole, either as pre-formed N-Boc-aminoacyl-benzotriazoles or generated in situ, within a Boc-SPPS workflow.
The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy in SPPS relies on the acid-labile Boc group for temporary Nα-protection and more acid-stable side-chain protecting groups, typically benzyl-based. The repetitive cycle of deprotection with a moderate acid like trifluoroacetic acid (TFA) and coupling of the next Boc-amino acid builds the peptide chain on a solid support.
Advantages of Benzotriazole-Based Activation in Boc-SPPS
-
High Coupling Efficiency: Benzotriazole active esters are highly reactive, leading to rapid and efficient amide bond formation.
-
Racemization Suppression: The use of 1-hydroxybenzotriazole (HOBt) or its derivatives as additives or incorporated into coupling reagents significantly minimizes the risk of racemization, a critical factor in producing biologically active peptides.[1]
-
Versatility: This chemistry is compatible with a wide range of amino acids and protecting groups commonly used in SPPS.[2]
Data Presentation
Table 1: On-Resin C-Terminal Peptide Modification Yields via Benzotriazole Intermediate
This table summarizes the yields for the on-resin C-terminal functionalization of various peptides. The process involves the transformation of a resin-bound 3,4-diaminobenzoic acid linker into a benzotriazole entity, which is then displaced by a nucleophile. This serves as a model for the reactivity and efficiency of peptide-benzotriazole intermediates.
| Amino Acid Residue at C-Terminus | Nucleophile | Product | Isolated Yield (%)[2][3] | Purity (%) |
| Leucine | Ethanol | Peptide-OEt | 91 | >95 |
| Phenylalanine | Ethanol | Peptide-OEt | 88 | >95 |
| Valine | Ethanol | Peptide-OEt | 85 | >95 |
| Isoleucine | Ethanol | Peptide-OEt | 82 | >95 |
| Alanine | Ethanol | Peptide-OEt | 90 | >95 |
| Glycine | Ethanol | Peptide-OEt | 89 | >95 |
| Proline | Ethanol | Peptide-OEt | 78 | >95 |
| Serine(tBu) | Ethanol | Peptide-OEt | 86 | >95 |
| Threonine(tBu) | Ethanol | Peptide-OEt | 84 | >95 |
| Aspartic acid(OtBu) | Ethanol | Peptide-OEt | 81 | >95 |
| Various Peptides | Water | Peptide-OH | 82 | >90 |
| Various Peptides | Propargylamine | Peptide-NH-CH₂-C≡CH | 81 | >90 |
| Various Peptides | Aniline | Peptide-NH-Ph | 66 | >90 |
| Various Peptides | Mercaptopropionic acid | Peptide-thioester | 80 | >90 |
Notably, no racemization of the C-terminal amino acid was observed in these studies.[2][3]
Table 2: Comparative Coupling Efficiency of Benzotriazole-Based Reagents
While direct comparative data for this compound is limited, this table presents a comparison of the benzotriazole-based reagents HBTU and HCTU with COMU for the synthesis of difficult peptide sequences using in situ neutralization Boc-SPPS. This provides a reference for the expected performance of benzotriazole-based activation.
| Coupling Reagent | Resin Type | Model Peptide | Coupling Efficiency Ranking[4][5] |
| HCTU | Polystyrene | ACP(65-74) | 1 |
| HBTU | Polystyrene | ACP(65-74) | 2 |
| COMU | Polystyrene | ACP(65-74) | 3 |
| HCTU | PEG | Jung-Redeman 10-mer | 1 |
| HBTU | PEG | Jung-Redeman 10-mer | 2 |
| COMU | PEG | Jung-Redeman 10-mer | 3 |
Ranking is based on a combination of quantitative ninhydrin tests and LC-MS analysis of crude products, where 1 indicates the highest efficiency.[4][5]
Experimental Protocols
Protocol 1: Standard Boc-SPPS Cycle using In Situ Benzotriazole Activation (HBTU/HOBt)
This protocol is a standard procedure for Boc-SPPS and can be adapted for other benzotriazole-based coupling reagents.[6][7]
1. Resin Swelling:
- Swell the appropriate resin (e.g., PAM or MBHA resin) in dichloromethane (DCM) for 30 minutes.[6]
- Wash the resin with DCM (3x) and then with DMF (3x).
2. Boc Deprotection:
- Treat the resin with 50% TFA in DCM (v/v) for 2 minutes (pre-wash).
- Drain the solution and add fresh 50% TFA in DCM. Agitate for 20-30 minutes.[6]
- Wash the resin with DCM (3x), isopropanol (IPA) (2x), and DMF (3x).[6]
3. Neutralization:
- Treat the resin with 10% diisopropylethylamine (DIEA) in DMF (v/v) for 2 minutes.
- Repeat the neutralization step.
- Wash the resin with DMF (5x).
4. Amino Acid Coupling:
- In a separate vessel, pre-activate the Boc-amino acid (3-4 equivalents relative to resin loading).
- Dissolve the Boc-amino acid, HBTU (3-4 eq.), and HOBt (3-4 eq.) in DMF.
- Add DIEA (6-8 eq.) to the activation mixture and agitate for 1-2 minutes.
- Add the activated amino acid solution to the resin.
- Agitate the reaction mixture for 1-2 hours at room temperature.
- Monitor the coupling reaction using the Kaiser test or other appropriate methods.
- If the coupling is incomplete, repeat the coupling step.
5. Washing:
- Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
6. Repeat Cycle:
- Return to step 2 for the next coupling cycle.
7. Cleavage and Deprotection:
- After the final coupling and Nα-Boc deprotection, wash the peptide-resin with DCM and dry under vacuum.
- Treat the peptide-resin with anhydrous HF or another appropriate cleavage cocktail (e.g., TFMSA-TFA) to cleave the peptide from the resin and remove side-chain protecting groups.[6]
Protocol 2: On-Resin C-Terminal Modification via Benzotriazole Activation
This protocol describes the generation of a C-terminal benzotriazole active ester on the solid support for subsequent functionalization.[2][3]
1. Peptide Synthesis:
- Synthesize the desired peptide sequence on a 3,4-diaminobenzoic acid (Dbz) functionalized resin using a standard SPPS protocol (Fmoc or Boc).
2. On-Resin Benzotriazole Formation:
- Swell the peptide-resin in DMF.
- Add a solution of isoamyl nitrite (10 equivalents) in DMF to the resin.
- Agitate the mixture for 1.5 to 3 hours at room temperature.
- Wash the resin with DMF (5x) and DCM (5x).
3. Nucleophilic Displacement and Cleavage:
- Swell the resin with the activated C-terminal benzotriazole in an appropriate solvent.
- Add the desired nucleophile (e.g., alcohol, amine, thiol-containing compound) to the resin.
- Agitate the reaction mixture for 2-5 hours.
- Filter the resin and collect the filtrate containing the C-terminally modified peptide.
- Wash the resin with additional solvent to ensure complete recovery of the product.
4. Final Deprotection:
- If side-chain protecting groups are still present, treat the collected solution with a suitable cleavage cocktail (e.g., TFA-based) to obtain the final deprotected peptide.
Mandatory Visualizations
Caption: Boc-SPPS Workflow using Benzotriazole Activation.
Caption: In Situ Activation of Boc-Amino Acid with HBTU/HOBt.
Conclusion
The use of this compound chemistry in solid-phase peptide synthesis offers a robust and efficient method for the preparation of peptides. The high coupling efficiencies and suppression of racemization make it a valuable tool for researchers in academia and industry. The provided protocols and data serve as a comprehensive guide for the implementation of this methodology. Careful optimization of reaction conditions, particularly for sterically hindered amino acids or "difficult" sequences, is always recommended to achieve the best results.
References
- 1. bachem.com [bachem.com]
- 2. Expedient on-resin modification of a peptide C-terminus through a benzotriazole linker - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Evaluation of COMU as a coupling reagent for in situ neutralization Boc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chempep.com [chempep.com]
- 7. peptide.com [peptide.com]
N-Boc-Benzotriazole: A Superior Alternative to Boc-Anhydride for Amine Protection in Research and Development
Application Note AP-001
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tert-butoxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in peptide synthesis and drug development. For decades, di-tert-butyl dicarbonate (Boc-anhydride) has been the reagent of choice for the introduction of the Boc group. However, its use is associated with certain drawbacks, including the formation of side products and the need for rigorous purification. This application note details the use of N-Boc-Benzotriazole as a highly efficient and clean alternative for the N-protection of amines. Comparative data, detailed experimental protocols, and reaction pathway visualizations are provided to guide researchers in adopting this superior methodology.
Introduction
The protection of amine functionalities is a critical step in the synthesis of complex molecules to prevent unwanted side reactions. The Boc group is favored due to its stability under a wide range of conditions and its facile removal under mild acidic conditions.[1] Boc-anhydride reacts with amines, typically in the presence of a base, to form the corresponding N-Boc protected derivative.[2] While effective, this reaction can lead to the formation of byproducts such as isocyanates and ureas, complicating purification and reducing overall yield.[3][4]
This compound emerges as a stable, crystalline solid that acts as an excellent Boc-donating reagent.[5] Its reaction with amines proceeds under mild conditions, often leading to higher purity of the desired product and simplifying the work-up process. Notably, the use of this compound minimizes the formation of dipeptide and tripeptide impurities in amino acid protection.[5][6] This makes it an especially attractive alternative in peptide synthesis where purity is paramount.
Advantages of this compound over Boc-Anhydride
-
Higher Product Purity: Reactions with this compound are cleaner, yielding N-protected amino acids with greater than 99% purity, and are free from common di- and tripeptide impurities.[5][6]
-
Stability: this compound is a stable, crystalline solid that can be stored at room temperature for months without decomposition.[5] Boc-anhydride, on the other hand, can be sensitive to moisture and can decompose over time, building up pressure in storage containers.[1]
-
Reduced Side Reactions: The use of this compound avoids the formation of problematic side products often associated with Boc-anhydride.[4][5]
-
Mild Reaction Conditions: Boc protection using this compound can be carried out under mild conditions, often at room temperature.[6]
Data Presentation: Comparative Analysis
The following tables summarize the key differences and performance metrics between this compound and Boc-anhydride based on available literature.
Table 1: General Comparison of Reagents
| Feature | This compound | Boc-Anhydride (Boc₂O) |
| Physical State | Crystalline Solid | Colorless Solid or Oil |
| Stability | High, stable at room temperature for months[5] | Sensitive to moisture, can decompose over time[1] |
| Common Side Products | Minimal | Isocyanates, Ureas, Di- and Tri-peptides[3][4] |
| Purity of N-Boc Amino Acids | >99%[5][6] | Variable, often requires extensive purification |
Table 2: Quantitative Comparison of Boc Protection of Amino Acids
| Amino Acid | Reagent | Base | Solvent | Time (h) | Yield (%) | Reference |
| L-Alanine | This compound | Triethylamine | Acetonitrile/Water | 2 | 92 | [5][6] |
| L-Alanine | Boc-Anhydride | NaOH | Dioxane/Water | 12 | ~95 | [7] |
| L-Phenylalanine | This compound | Triethylamine | Acetonitrile/Water | 3 | 94 | [6][8] |
| L-Phenylalanine | Boc-Anhydride | NaHCO₃ | Acetone/Water | 4 | ~90 | [2] |
| L-Serine | This compound | Triethylamine | Acetonitrile/Water | 2 | 91 | [5][6] |
| L-Serine | Boc-Anhydride | Triethylamine | Methanol | 3 | ~90 | [3] |
| Glycylglycine | This compound | Triethylamine | Acetonitrile/Water | 4 | 90 | [5][6] |
| Glycylglycine | Boc-Anhydride | NaOH | Water | 12 | ~85 | [7] |
Note: Reaction conditions and yields for Boc-anhydride can vary significantly based on the specific protocol used.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the procedure described by Ibrahima et al.[5]
Materials:
-
Benzotriazole
-
Di-tert-butyl dicarbonate (Boc-anhydride)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve benzotriazole (1.0 equiv.) in DCM in a round-bottom flask.
-
Add triethylamine (1.1 equiv.) to the solution and stir.
-
Slowly add a solution of Boc-anhydride (1.1 equiv.) in DCM to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a white crystalline solid.
Protocol 2: General Procedure for N-Boc Protection of an Amine using this compound
This protocol is based on the methods described for the protection of amino acids.[5][6]
Materials:
-
Amine or Amino Acid (1.0 equiv.)
-
This compound (1.1 equiv.)
-
Triethylamine (TEA) (1.5 equiv.)
-
Acetonitrile
-
Water
-
Ethyl acetate
-
1 M HCl solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve the amine or amino acid in a mixture of acetonitrile and water.
-
Add triethylamine to the solution and stir until the substrate is fully dissolved.
-
Add this compound to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the acetonitrile under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove unreacted this compound and benzotriazole byproduct.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl solution.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the pure N-Boc protected amine/amino acid.
Protocol 3: General Procedure for N-Boc Protection of an Amine using Boc-Anhydride
This is a standard, widely used protocol for Boc protection.[7][9]
Materials:
-
Amine (1.0 equiv.)
-
Di-tert-butyl dicarbonate (Boc-anhydride) (1.1 - 2.0 equiv.)
-
Base (e.g., Triethylamine, NaOH, or NaHCO₃) (1.0 - 1.5 equiv.)
-
Solvent (e.g., Dichloromethane, Tetrahydrofuran, or a biphasic mixture)
-
Water
-
Ethyl acetate
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve the amine in the chosen solvent.
-
Add the base, followed by the Boc-anhydride.
-
Stir the reaction mixture at room temperature. Reaction times can vary from a few hours to overnight.[7][9]
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with a weak acid (e.g., 1 M HCl), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
The crude product often requires purification by column chromatography to remove byproducts and unreacted Boc-anhydride.
Visualizations
Caption: Reaction mechanism of N-Boc protection using this compound.
Caption: Comparative experimental workflow for amine protection.
Caption: Decision tree for selecting the appropriate Boc-protecting agent.
Conclusion
This compound presents a compelling alternative to the conventionally used Boc-anhydride for the N-protection of amines. Its advantages, including the generation of higher purity products, enhanced stability, and milder reaction conditions, make it particularly suitable for applications where high purity is critical, such as in peptide synthesis and the development of pharmaceutical intermediates. The provided protocols and comparative data serve as a valuable resource for researchers looking to optimize their synthetic strategies and improve the efficiency of their workflows. The adoption of this compound can lead to significant improvements in product quality and a reduction in the time and resources required for purification.
References
- 1. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzotriazole Reagents for the Syntheses of Fmoc-, Boc-, and Alloc-Protected Amino Acids [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. PROTECTION OF AMINE: di-tert-butyl dicarbonate [Boc anhydride (Boc)2O]: Boc protection – My chemistry blog [mychemblog.com]
Application of N-Boc-Benzotriazole in Aza-Peptide Synthesis: A Detailed Guide for Researchers
For researchers, scientists, and professionals in drug development, this document provides comprehensive application notes and protocols for the synthesis of aza-peptides utilizing N-Boc-benzotriazole and related benzotriazole-based reagents. Aza-peptides, peptidomimetics where an α-carbon is replaced by a nitrogen atom, offer enhanced stability against enzymatic degradation and unique conformational properties, making them promising candidates for therapeutic development. [1][2][3][4][5]
The replacement of an α-carbon with a nitrogen atom in the peptide backbone introduces significant changes in the molecule's geometry and electronic properties. This modification eliminates chirality at the aza-amino acid residue and restricts the conformational flexibility, often inducing β-turn-like structures.[1][5] These structural constraints can lead to improved receptor binding and biological activity.[4][5] Consequently, aza-peptides are actively explored as enzyme inhibitors and receptor ligands in various therapeutic areas, including oncology and virology, with the HIV protease inhibitor Atazanavir being a notable example of a clinically approved aza-peptide.[3][4]
Synthetic Strategies and the Role of Benzotriazole
The synthesis of aza-peptides combines principles of traditional peptide chemistry with hydrazine chemistry.[1] A key challenge in aza-peptide synthesis is the low nucleophilicity of the semicarbazide nitrogen, which can hinder efficient peptide bond formation.[1] To overcome this, various activation methods have been developed, with benzotriazole-mediated approaches offering a robust and efficient solution.[1][6]
N-acylbenzotriazoles, including N-Boc-protected aza-aminoacyl benzotriazoles, serve as stable and effective acylating agents for coupling with amino acids or peptide fragments.[1][6] This methodology has been successfully applied in both solution-phase and solid-phase peptide synthesis (SPPS).[1][7]
Experimental Protocols
The following protocols are derived from established methodologies for the synthesis of aza-peptides using benzotriazole-based reagents.
Protocol 1: Solution-Phase Synthesis of N-(N-Pg-azadipeptidoyl)benzotriazoles
This protocol outlines the preparation of an activated N-protected (Pg) azadipeptide benzotriazole derivative, a key intermediate for subsequent coupling reactions.[1]
Materials:
-
N-Pg-Azadipeptide
-
1H-Benzotriazole (3.0 equiv)
-
Thionyl chloride (1.0 equiv)
-
Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the N-Pg-azadipeptide in DCM.
-
Cool the solution to -30 °C.
-
Add 1H-benzotriazole and DIPEA to the solution. The presence of DIPEA is crucial to neutralize the HCl generated during the reaction, thus preventing the deprotection of the Boc group.[1]
-
Slowly add thionyl chloride to the reaction mixture.
-
Stir the reaction at -30 °C for the appropriate time (monitoring by TLC is recommended).
-
Upon completion, the reaction mixture can be worked up by washing with an appropriate aqueous solution to remove excess reagents and byproducts.
-
The resulting N-(N-Pg-azadipeptidoyl)benzotriazole can be isolated and purified by standard techniques such as crystallization or chromatography.
Quantitative Data:
| Compound | Starting Material | Yield (%) |
| 20a | 19a | 85 |
| 20b | 19b | 92 |
| 20c | 19c | 81 |
| 20d | 19d | 88 |
| 20e | 19h | 86 |
Table 1: Synthesis of N-(N-Pg-azadipeptidoyl)benzotriazoles. Yields are isolated yields over two steps. Data sourced from a 2013 study on benzotriazole-mediated aza-peptide synthesis.[1]
Protocol 2: Coupling of N-(N-Pg-azadipeptidoyl)benzotriazoles with Amino Acids
This protocol describes the coupling of the activated azadipeptide with an amino acid to form an azatripeptide.[1]
Materials:
-
N-(N-Pg-azadipeptidoyl)benzotriazole
-
α-Amino acid (or dipeptide, etc.)
-
Solvent (e.g., MeCN)
-
Base (e.g., DIPEA)
Procedure:
-
Dissolve the N-(N-Pg-azadipeptidoyl)benzotriazole in the chosen solvent.
-
Add the α-amino acid and the base to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
The product can be isolated by removing the solvent and purifying the residue by chromatography.
Quantitative Data:
| Product | Starting Azadipeptidoyl-Bt | Coupled Amino Acid/Peptide | Yield (%) |
| 24a | 20a | 21a | 75 |
| 24b | 20b | 21a | 82 |
| 24c | 20c | 21b | 78 |
| 25a | 20a | 22a | 72 |
Table 2: Synthesis of Azatripeptides and Azatetrapeptides. Yields are isolated yields. Data sourced from a 2013 study on benzotriazole-mediated aza-peptide synthesis.[1]
Protocol 3: Solid-Phase Synthesis of Aza-Peptides using Fmoc-protected Benzotriazole Esters
This protocol outlines a fully automated solid-phase synthesis approach for generating aza-peptide libraries using pre-activated, bench-stable Fmoc-protected aza-amino acid benzotriazole esters.[7]
Materials:
-
Amino acid pre-loaded resin (e.g., Wang or Rink amide resin)
-
Fmoc-aza-amino acid benzotriazole ester (5 equiv)
-
Dimethylformamide (DMF)
-
Piperidine (20% in DMF) for Fmoc deprotection
-
Cleavage cocktail (e.g., TFA/H2O/TIPS 95:2.5:2.5)
Procedure:
-
Swell the resin in DMF.
-
Perform Fmoc deprotection using 20% piperidine in DMF.
-
Wash the resin with DMF and DCM.
-
Dissolve the Fmoc-aza-amino acid benzotriazole ester in DMF and add it to the resin.
-
Allow the coupling reaction to proceed for 16 hours at room temperature. Microwave-assisted synthesis can significantly reduce this time.[7]
-
Wash the resin to remove excess reagents.
-
Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.
-
After the final coupling, cleave the aza-peptide from the resin using the cleavage cocktail.
-
Precipitate and wash the crude peptide, followed by purification (e.g., by HPLC).
Quantitative Data:
| Aza-Dipeptide | Resin | Coupling Conversion (%) |
| 4a-p | NH2-Tyr(tBu)-Wang Resin | 85.4 - 100 |
Table 3: Automated Incorporation of Aza-Moieties. Conversion rates for the coupling of 16 different benzotriazole esters to a tyrosine-loaded Wang resin. Data sourced from a 2024 bioRxiv preprint.[7]
Visualizing the Synthetic Workflow
The following diagrams illustrate the key steps in the synthesis of aza-peptides using benzotriazole-based reagents.
Caption: Activation of an N-protected azadipeptide using benzotriazole.
Caption: Coupling of the activated azadipeptide with an amino acid.
Caption: Workflow for solid-phase aza-peptide synthesis.
Conclusion
The use of this compound and other benzotriazole derivatives provides an efficient and versatile platform for the synthesis of aza-peptides. These methods are applicable to both solution-phase and automated solid-phase synthesis, enabling the generation of diverse aza-peptide libraries for drug discovery and development. The enhanced stability and unique conformational properties of aza-peptides make them a valuable class of peptidomimetics with significant therapeutic potential. The protocols and data presented here offer a solid foundation for researchers to explore the synthesis and application of these promising molecules.
References
Protecting Group Strategies Involving N-Boc-Benzotriazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of N-Boc-Benzotriazole (tert-butyl 1H-benzo[d][1][2][3]triazole-1-carboxylate) in protecting group strategies. This compound is a stable, crystalline solid that serves as an efficient reagent for the introduction of the tert-butyloxycarbonyl (Boc) protecting group onto primary and secondary amines, particularly in the synthesis of amino acids and peptides.[2][4] This reagent offers an alternative to the more commonly used di-tert-butyl dicarbonate (Boc-anhydride).
Introduction to this compound
The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[5] this compound is an effective electrophilic source of the Boc group. It is prepared from benzotriazole, a common auxiliary in organic synthesis. The benzotriazole moiety acts as a good leaving group, facilitating the transfer of the Boc group to a nucleophilic amine.
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of benzotriazol-1-ylcarbonyl chloride with t-butyl alcohol.[1] This method provides the desired product in good yields.
Experimental Protocol: Synthesis of 1-(t-Butoxycarbonyl)benzotriazole [1]
-
Preparation of Benzotriazol-1-ylcarbonyl chloride: Benzotriazole is reacted with phosgene to generate benzotriazol-1-ylcarbonyl chloride. (Caution: Phosgene is highly toxic and should be handled with extreme care in a well-ventilated fume hood by trained personnel).
-
Reaction with t-Butyl Alcohol: The resulting benzotriazol-1-ylcarbonyl chloride is then reacted with t-butyl alcohol to yield 1-(t-butoxycarbonyl)benzotriazole.
Detailed experimental procedures for the synthesis of the precursor, benzotriazol-1-ylcarbonyl chloride, are beyond the scope of this document but can be found in the cited literature.
Applications in Amine Protection
This compound is primarily used for the protection of the amino group in amino acids. The reaction is typically carried out in the presence of a base, such as triethylamine, in a suitable solvent system like an acetonitrile-water mixture.[2][4] This method is known for its high yields and the high purity of the resulting N-protected amino acids, often exceeding 99% without detectable dipeptide or tripeptide impurities.[2]
Protection of Amino Acids
The use of this compound is particularly advantageous in peptide synthesis. The stability of the reagent and the clean reaction profile minimize the formation of side products.[2]
Workflow for N-Boc Protection of Amino Acids
Caption: General workflow for the N-Boc protection of amino acids using this compound.
Experimental Protocol: N-Boc Protection of Phenylalanine [1]
-
To a solution of phenylalanine in a suitable solvent, add 1 equivalent of 1-(t-butoxycarbonyl)benzotriazole.
-
Add a suitable base, such as triethylamine, to the mixture.
-
Stir the reaction at room temperature until completion (monitoring by TLC).
-
Perform an aqueous work-up to remove the benzotriazole byproduct and excess reagents.
-
Purify the N-Boc-phenylalanine by crystallization or column chromatography.
Quantitative Data for N-Boc Protection of Amino Acids
| Amino Acid | Protecting Reagent | Base | Solvent | Yield (%) | Purity (%) | Reference |
| Various Amino Acids | This compound | Triethylamine | Acetonitrile/Water | Very Good | >99 | [2] |
| Phenylalanine | This compound | Not Specified | Not Specified | Good | Not Specified | [1] |
| Phenylglycine | This compound | Not Specified | Not Specified | Good | Not Specified | [1] |
Deprotection of the N-Boc Group
The removal of the Boc group is a critical step in multi-step synthesis. The standard and most common method for Boc deprotection is treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), in an organic solvent like dichloromethane (DCM) or dioxane.[3][5]
Mechanism of Acid-Catalyzed N-Boc Deprotection
Caption: Simplified mechanism of acid-catalyzed deprotection of an N-Boc group.
Experimental Protocol: General Procedure for N-Boc Deprotection with TFA [5]
-
Dissolve the N-Boc protected amine in dichloromethane (DCM).
-
Add an excess of trifluoroacetic acid (TFA) to the solution (typically 25-50% v/v).
-
Stir the reaction at room temperature for 1-2 hours, or until the reaction is complete as monitored by TLC.
-
Remove the solvent and excess TFA under reduced pressure.
-
The resulting amine salt can be used directly or neutralized with a base.
Experimental Protocol: General Procedure for N-Boc Deprotection with HCl in Dioxane [3]
-
Dissolve the N-Boc protected amine in a minimal amount of dioxane.
-
Add a solution of 4M HCl in dioxane.
-
Stir the mixture at room temperature for 1-4 hours.
-
The hydrochloride salt of the deprotected amine often precipitates and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.
Quantitative Data for N-Boc Deprotection
| Substrate | Deprotection Reagent | Solvent | Time | Yield (%) | Reference |
| Various N-Boc amines | TFA | DCM | 2-12 h | High | [3] |
| Various N-Boc amines | 4M HCl | Dioxane | 2 h | High | [3] |
| Structurally diverse N-Boc compounds | Oxalyl chloride | Methanol | 1-4 h | up to 90 | [6] |
| Various N-Boc amines | Water (reflux) | Water | <12 min | Excellent |
Alternative Protecting Group Strategies
While this compound is an effective reagent, other methods for introducing the Boc group exist, with di-tert-butyl dicarbonate (Boc-anhydride) being the most prevalent. The choice of reagent can depend on factors such as substrate reactivity, desired reaction conditions, and cost.
Comparison of this compound and Boc-Anhydride
| Feature | This compound | Di-tert-butyl dicarbonate (Boc-anhydride) |
| Physical State | Crystalline solid[2] | Liquid or low-melting solid |
| Stability | Stable, can be stored at room temperature[2] | Generally stable, but can decompose over time |
| Byproducts | Benzotriazole | tert-Butanol and CO2[5] |
| Typical Use | High-purity synthesis of N-protected amino acids[2] | General purpose N-Boc protection of a wide range of amines[1] |
Conclusion
This compound is a valuable reagent for the high-purity synthesis of N-Boc protected amino acids, offering advantages in terms of stability and clean reaction profiles. The protection and subsequent deprotection steps are straightforward and high-yielding, making it a useful tool in the arsenal of synthetic chemists, particularly those in the fields of peptide synthesis and drug development. The choice between this compound and other Boc-donating reagents will depend on the specific requirements of the synthetic route.
References
- 1. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Benzotriazole Reagents for the Syntheses of Fmoc-, Boc-, and Alloc-Protected Amino Acids [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to improve low yields in N-Boc-Benzotriazole reactions.
Welcome to the technical support center for N-Boc-Benzotriazole reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments. Below you will find a series of frequently asked questions (FAQs), troubleshooting guides, and detailed protocols to help you improve low yields and address common issues encountered during the N-Boc protection of amines using benzotriazole reagents.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues that can lead to low yields in this compound reactions.
Q1: I am getting a low yield of my N-Boc protected product. What are the most common causes?
A1: Low yields in this compound reactions can stem from several factors. The most common culprits include:
-
Poor quality of starting materials: Degradation or impurities in your amine, Boc-anhydride, or benzotriazole can significantly impact the reaction efficiency.
-
Suboptimal reaction conditions: Factors such as solvent, temperature, reaction time, and the choice of base are critical and may need optimization for your specific substrate.
-
Insufficient activation: The formation of the active Boc-benzotriazole reagent may be incomplete.
-
Side reactions: Competing reactions, such as the formation of di- or tripeptide impurities when working with amino acids, can reduce the yield of the desired product.[1]
-
Work-up and purification issues: The desired product might be lost during extraction or purification steps.
Q2: How can I check the quality of my benzotriazole and other reagents?
A2: Ensuring the purity of your starting materials is a critical first step.
-
Benzotriazole: Commercially available benzotriazole can contain dark-colored, tarry impurities that are insoluble in water.[2] Purification can be achieved by dissolving the material in a water-miscible glycol solvent at an elevated temperature and treating it with a decolorizing agent like activated charcoal.[2]
-
Amine Substrate: Ensure your amine is dry and free of any residual acids from a previous deprotection step (if applicable). If your amine is a salt, it will need to be neutralized with a base before the reaction.[3]
-
Boc-Anhydride ((Boc)₂O): This reagent is sensitive to moisture and can hydrolyze over time. It is best to use a fresh bottle or a properly stored aliquot.
Q3: What are the optimal reaction conditions for preparing this compound and for the subsequent N-protection?
A3: The optimal conditions can be substrate-dependent, but a good starting point is the procedure described by Katritzky et al.[1]
-
Preparation of Boc-Bt: Boc-benzotriazole (Boc-Bt) can be prepared by reacting Boc-anhydride with benzotriazole in the presence of triethylamine.[1] These reagents are stable and can be stored at room temperature for months.[1]
-
N-protection Reaction: The N-protection of amino acids is typically carried out by reacting the amino acid with Boc-Bt in the presence of triethylamine at 20°C in an acetonitrile-water mixture.[1] For other amines, conditions may need to be adjusted. Microwave irradiation has been shown to improve yields and reduce reaction times in some cases.[4]
Q4: My amine is poorly soluble in the recommended solvent system. What are my options?
A4: Poor solubility can hinder the reaction rate and lead to incomplete conversion.[5]
-
Co-solvents: Adding a co-solvent like dichloromethane (DCM) can sometimes improve solubility. However, be aware that the co-solvent itself can sometimes participate in side reactions.[6]
-
Alternative Solvent Systems: For substrates with poor solubility in common organic solvents, using a mixture of water and methanol with triethylamine can be effective.[3] A 10/10/7 solution of water/methanol/triethylamine has been used successfully for aminoglycosides.[3]
-
Temperature Adjustment: Gently heating the reaction mixture can improve solubility, but this should be done with caution as it can also promote side reactions.
Q5: I am observing the formation of multiple products by TLC/LC-MS. What could they be and how can I avoid them?
A5: The formation of multiple products often points to side reactions.
-
Di- and Tripeptides: When working with amino acids, the formation of di- or tripeptides is a common side reaction. Using stable, pre-formed Boc-benzotriazole reagents can help minimize these impurities.[1]
-
Double Boc-protection: In some cases, a second Boc group can be added to the same nitrogen. This is more common with certain substrates and can sometimes be reversed during work-up.
-
Reaction with Solvent: As mentioned earlier, solvents like DCM can potentially react with benzotriazole under basic conditions to form unexpected byproducts.[6]
Data Presentation
Table 1: Comparison of Reaction Conditions for N-Acylation of Anilines with Protected Aminoacylbenzotriazoles. [4]
| Entry | Method | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Conventional | 50 | 60 | 75 |
| 2 | Microwave | 50 | 15 | 92 |
| 3 | Conventional | Room Temp | 120 | 65 |
| 4 | Microwave | Room Temp | 20 | 85 |
This table illustrates the potential for microwave irradiation to improve yields and reduce reaction times in N-acylation reactions using benzotriazole chemistry.[4]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Boc-Amino Acids using Boc-Benzotriazole. [1]
-
Preparation of Boc-Benzotriazole (Boc-Bt):
-
To a solution of benzotriazole (1.19 g, 10 mmol) and triethylamine (1.4 mL, 10 mmol) in a suitable solvent like acetonitrile, add di-tert-butyl dicarbonate (Boc-anhydride) (2.18 g, 10 mmol) dropwise at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC until the benzotriazole is consumed.
-
The resulting Boc-Bt can often be used in the next step without further purification, or it can be isolated as a stable crystalline solid.[1]
-
-
N-Boc Protection of an Amino Acid:
-
Dissolve the amino acid (10 mmol) in a mixture of acetonitrile and water.
-
Add triethylamine (1.5 equivalents) to the solution.
-
Add the prepared Boc-Bt (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at 20°C and monitor its progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight.
-
Upon completion, acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to pH ~3.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-Boc-amino acid.
-
Purify the product by crystallization or column chromatography if necessary.
-
Visualizations
Figure 1. A troubleshooting workflow for addressing low yields in this compound reactions.
Figure 2. A simplified diagram illustrating the this compound reaction pathway and potential side reactions.
References
- 1. Benzotriazole Reagents for the Syntheses of Fmoc-, Boc-, and Alloc-Protected Amino Acids [organic-chemistry.org]
- 2. US3334054A - Purification of benzotriazole - Google Patents [patents.google.com]
- 3. chemtips.wordpress.com [chemtips.wordpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Novel synthesis of benzotriazolyl alkyl esters: an unprecedented CH 2 insertion - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10413B [pubs.rsc.org]
Technical Support Center: Troubleshooting N-Boc-Benzotriazole Couplings
Welcome to the technical support center for N-Boc-benzotriazole mediated amide bond formation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during their experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides formatted in a question-and-answer style to directly address specific challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in this compound couplings, particularly when using carbodiimides like EDC or DCC with HOBt?
A1: The most prevalent side products in N-Boc-amino acid couplings activated with benzotriazole derivatives (like HOBt) in the presence of carbodiimides are:
-
N-acylurea: This is formed by an intramolecular rearrangement of the O-acylisourea intermediate that arises from the reaction between the N-Boc-amino acid and the carbodiimide. This side product is particularly common in polar aprotic solvents like DMF.[1][2][][4]
-
Guanidinium Byproducts: These result from the reaction of the amine component with the carbodiimide coupling reagent (e.g., EDC) or from the aminium/uronium salt coupling reagents (e.g., HBTU, HATU).[2][5][6][7] The order of reagent addition is critical to minimize this side reaction.[5]
-
Racemization/Epimerization: Loss of the stereochemical integrity of the chiral amino acid can occur, especially through the formation of an oxazolone intermediate.[1][8] Additives like 1-hydroxybenzotriazole (HOBt) are specifically used to suppress this side reaction.[1][8][9]
-
Dipeptide/Tripeptide Impurities (Over-coupling): The formation of short oligomers can occur if the activated amino acid reacts with another molecule of the deprotected amino acid instead of the intended amine. Using stable, pre-formed N-Boc-aminoacyl-benzotriazoles can help minimize the formation of dipeptide and tripeptide impurities.[10][11]
Q2: My reaction is sluggish, and I'm observing a significant amount of unreacted starting material. What could be the cause?
A2: A sluggish reaction can be due to several factors. One possibility is the use of excess HOBt. While HOBt is a crucial additive, an excessive amount can interact with the amine component, forming less reactive aggregates and thereby slowing down the coupling reaction.[12] Additionally, the stability of the active ester intermediate can play a role. Some N-Boc-amino acid active esters are prone to hydrolysis, especially in the presence of residual water in the solvent, which would lead back to the starting carboxylic acid.[10]
Q3: Are there any side reactions that involve the benzotriazole moiety itself?
A3: Under typical amide coupling conditions, the benzotriazole group primarily functions as a good leaving group. While the benzotriazole ring can undergo reactions like oxidation to cleave the benzene ring, these conditions are generally not employed during peptide coupling.[13] However, the stability of the activating agent itself can be a factor. For instance, HOBt can be explosive in its anhydrous form and its stability can be influenced by the presence of water.[10][14] There is also evidence of rearrangement of the active ester intermediate in HOBt/EDC couplings, which can affect reactivity.[15]
Troubleshooting Guides
Issue 1: Identification and Mitigation of N-acylurea Formation
Q: I suspect the formation of N-acylurea in my reaction. How can I confirm its presence and what steps can I take to prevent it?
A: Identification:
-
HPLC/LC-MS: N-acylurea byproducts are typically more nonpolar than the desired peptide and will have a longer retention time on a reverse-phase HPLC column. Their identity can be confirmed by mass spectrometry, as their mass will correspond to the sum of the masses of the N-Boc-amino acid and the dehydrated carbodiimide.
-
NMR Spectroscopy: The formation of an N-acylurea introduces a new set of signals in the 1H and 13C NMR spectra. For instance, with DCC, the characteristic signals for the cyclohexyl groups of the N-acyl-N,N'-dicyclohexylurea will be present.[2][15][16][17][18]
Mitigation Strategies:
-
Use of HOBt: The addition of HOBt is the most common strategy to prevent N-acylurea formation. HOBt traps the reactive O-acylisourea intermediate to form an active ester, which is less prone to rearrangement.[1][14]
-
Solvent Choice: N-acylurea formation is more prevalent in polar aprotic solvents like DMF. If possible, consider using less polar solvents like dichloromethane (DCM).[2][19]
-
Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C) can help to minimize this side reaction.[14]
-
Alternative Coupling Reagents: Consider using phosphonium-based (e.g., PyBOP) or aminium/uronium-based (e.g., HBTU, HATU) coupling reagents, which are less prone to this specific side reaction.[19]
Experimental Protocol: HPLC Method for Detecting N-acylurea
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[20] |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water[4][14] |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in acetonitrile[4][14] |
| Gradient | A linear gradient from 5% to 95% B over 30-40 minutes is a good starting point.[20] |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 214 nm and 280 nm[4][14] |
| Sample Prep | Dilute a small aliquot of the crude reaction mixture in the initial mobile phase composition. |
Note: The N-acylurea will typically elute later than the desired peptide due to its increased hydrophobicity.
Caption: N-Acylurea formation pathway and its suppression by HOBt.
Issue 2: Troubleshooting Racemization
Q: My final product shows diastereomeric impurities. How can I quantify the level of racemization and prevent it in future reactions?
A: Quantification:
-
Chiral HPLC: The most direct method is to use a chiral HPLC column to separate the desired diastereomer from its epimer. Polysaccharide-based and macrocyclic glycopeptide-based chiral stationary phases are effective for separating N-protected amino acids and their derivatives.[][13][18][21][22]
-
NMR Spectroscopy: After coupling to a chiral, enantiomerically pure amine or alcohol, the resulting diastereomers may be distinguishable by high-field 1H NMR.
Prevention Strategies:
-
Additive Use: The use of additives like HOBt or its derivatives (e.g., 6-Cl-HOBt, HOAt) is highly effective in suppressing racemization.[1][10] For example, in one study, the addition of HOBt reduced epimerization from 35% to just 1.5%.[5]
-
Base Selection: The choice of base can influence the extent of racemization. Less sterically hindered and stronger bases can increase the rate of racemization. N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) are common choices, with DIPEA sometimes being preferred for its steric bulk.
-
Coupling Reagent: Uronium/aminium (HBTU, HATU) and phosphonium (PyBOP) based reagents are generally associated with low levels of racemization, especially when used with an additive.[11]
-
Temperature: As with other side reactions, maintaining a low reaction temperature can help minimize racemization.
Experimental Protocol: Chiral HPLC for Racemization Analysis
| Parameter | Condition |
| Column | Chiral Stationary Phase (e.g., CHIROBIOTIC T, CHIRALPAK IC)[13][21] |
| Mobile Phase | Typically a polar organic mode (e.g., ethanol/acetonitrile) or reversed-phase mode with a volatile buffer like ammonium trifluoroacetate.[21] |
| Gradient | Isocratic elution is often sufficient for chiral separations. |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV at 214 nm or 254 nm |
| Sample Prep | The crude peptide can be analyzed directly after dissolving in the mobile phase. Alternatively, the peptide can be hydrolyzed and the resulting amino acids derivatized before chiral analysis. |
Caption: Racemization via an oxazolone intermediate and its suppression.
Issue 3: Dealing with Guanidinium Byproducts
Q: I have identified a byproduct with a mass corresponding to my amine plus a fragment from my coupling reagent. How do I prevent this guanidinylation?
A: Identification:
-
LC-MS: This is the most effective method for identifying guanidinium byproducts. The mass of the side product will be the mass of your amine component plus the mass of the tetramethylguanidinium moiety from reagents like HBTU or HATU, or the corresponding fragment from EDC.[9][23]
-
NMR: While less direct, 1H and 13C NMR can show characteristic signals for the newly formed guanidinium group, although these may be complex.[24][25][26][27]
Prevention Strategies:
-
Order of Addition: When using carbodiimides or onium salts, pre-activating the N-Boc-amino acid before adding the amine is crucial. Add the coupling reagent to the carboxylic acid and allow it to activate for a few minutes before introducing the amine component.[6]
-
Stoichiometry: Avoid using a large excess of the coupling reagent. A 1:1 molar ratio of the coupling reagent to the amino acid is recommended to prevent reaction with the free amine.[7]
-
Alternative Reagents: In particularly challenging cases, such as cyclizations where the intramolecular reaction is slow, consider using reagents less prone to this side reaction, like PyAOP instead of HATU.[7]
Caption: Competing pathways leading to peptide formation vs. guanidinium byproduct.
Quantitative Data Summary
The following table summarizes quantitative data on the formation of various side products under different conditions, as reported in the literature.
| Side Product | N-Boc-Amino Acid/Peptide Fragment | Coupling Conditions | % Side Product | Reference |
| Epimerization | Z-Gly-Phe-OH + H-Val-OMe | DCC | 35% | [5] |
| Epimerization | Z-Gly-Phe-OH + H-Val-OMe | DCC/HOBt | 1.5% | [5] |
| Racemization | Fmoc-Ser | Various reagents with 6-Cl-HOBt | < 2% | [10] |
| Racemization | Fmoc-Ser | 6-Cl-HOBt based reagents (no pre-activation) | < 0.5% | [10] |
| Dimerization | Boc-Xaa-OH (Xaa = Val) | EDC/HOR (R = Ph, Np, Pf, Bt) | 8-25% | [8] |
| Dimerization | Boc-Xaa-OH (Xaa = Val) | DCC/HOR (R = Np, Bt) | 5-7% | [8] |
This technical support guide provides a starting point for identifying and resolving common side reactions in this compound couplings. For more complex issues, further investigation and consultation of the primary literature are recommended.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pnas.org [pnas.org]
- 4. Formation of optically pure N-acyl-N,N'-dicyclohexylurea in N,N'-dicyclohexylcarbodiimide-mediated peptide synthesis. | Sigma-Aldrich [sigmaaldrich.com]
- 5. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 6. peptide.com [peptide.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. doras.dcu.ie [doras.dcu.ie]
- 9. Side-product formation during cyclization with HBTU on a solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - RSC Advances (RSC Publishing) DOI:10.1039/C9RA06124J [pubs.rsc.org]
- 11. peptide.com [peptide.com]
- 12. Delay of coupling caused by excess additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. agilent.com [agilent.com]
- 15. researchgate.net [researchgate.net]
- 16. lcms.cz [lcms.cz]
- 17. Formation of optically pure N-acyl-N,N'-dicyclohexylurea in N,N'-dicyclohexylcarbodiimide-mediated peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. globalresearchonline.net [globalresearchonline.net]
- 20. rsc.org [rsc.org]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. The B domain of protein A retains residual structures in 6 M guanidinium chloride as revealed by hydrogen/deuterium-exchange NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. dspace.mit.edu [dspace.mit.edu]
- 26. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 27. researchgate.net [researchgate.net]
Technical Support Center: Purification of N-Boc-Benzotriazole Reaction Products
Welcome to the technical support center for troubleshooting the purification of products from N-Boc-benzotriazole reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during the purification of N-Boc protected compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My N-Boc protected product is an oil and won't solidify. How can I induce crystallization?
A1: This is a common issue, as residual solvents or minor impurities can prevent crystallization. Here are several strategies to try:
-
High Vacuum Drying: Ensure all residual solvents are removed by drying the oil under high vacuum, possibly with gentle heating (e.g., 40-60 °C), to obtain a viscous oil or foam.[1]
-
Solvent Precipitation/Trituration: Dissolve the oil in a minimum amount of a good solvent (e.g., methanol, dichloromethane) and then add a poor solvent (e.g., diethyl ether, n-pentane, hexanes) dropwise until the solution becomes cloudy. Stirring or scratching the flask can induce precipitation. Let it stand to allow for complete solidification. For some Boc-protected amino acids, stirring the oily product with diethyl ether or isopropyl ether can lead to solidification.[2]
-
Seed Crystals: If you have a small amount of solid product from a previous batch, you can add a seed crystal to the oil to initiate crystallization.[3][4]
-
Vapor Diffusion: Dissolve your product in a small vial using a relatively high-boiling, polar solvent (e.g., THF, chloroform). Place this open vial inside a larger, sealed container that has a layer of a more volatile, non-polar solvent (e.g., n-pentane). Over a few days, the non-polar solvent will slowly diffuse into your product solution, which can promote the growth of high-quality crystals.[1]
Q2: What are the common impurities I should expect from an this compound reaction, and how do I remove them?
A2: Common impurities include unreacted starting amine, excess Boc-anhydride (if used as the Boc source for creating this compound in situ) or this compound, and benzotriazole byproduct.
-
Unreacted Starting Amine: This can often be removed by an acidic wash (e.g., dilute HCl) during aqueous workup, provided your product is stable to acid and soluble in the organic layer.
-
Excess Boc-Anhydride (Boc₂O): Boc₂O can be removed by quenching the reaction with a nucleophilic scavenger. Polymer-supported trisamine is effective for this purpose.
-
Benzotriazole: Benzotriazole is water-soluble and can typically be removed by washing the organic layer with an aqueous base (like dilute NaOH or NaHCO₃ solution) followed by water washes.
Q3: I am seeing a loss of the Boc group during my purification. How can I prevent this?
A3: The Boc group is sensitive to acidic conditions.[5][6] Accidental deprotection can occur during several purification steps.
-
Chromatography: Avoid using strongly acidic mobile phase additives like trifluoroacetic acid (TFA) if you are performing reverse-phase chromatography, as this can cleave the Boc group.[7] If an acid is necessary, consider using a weaker acid like acetic acid or an ammonium acetate buffer.[7] For silica gel chromatography, ensure the silica is not acidic; you can use silica that has been neutralized with a base like triethylamine.
-
Aqueous Workup: Do not use strong acids for washing if your product has any appreciable solubility in the aqueous layer. Use dilute or weak acids only when necessary and with caution.
-
Solvent Choice: Be mindful of solvents. For example, using methanol with oxalyl chloride can lead to Boc deprotection.[8]
Q4: My product seems to be contaminated with benzotriazole after purification. How can I effectively remove it?
A4: If standard aqueous washes are insufficient, consider the following:
-
Recrystallization: If your product is a solid, recrystallization is an excellent method for removing impurities like benzotriazole.[9] Benzene or water can be used for recrystallizing benzotriazole itself, suggesting that finding a solvent system where your product has different solubility might be effective.[9]
-
Distillation/Sublimation: For thermally stable, non-polar products, distillation or sublimation under reduced pressure can be effective if there is a significant boiling point difference between your product and benzotriazole.
-
Adsorbent Treatment: In some cases, treating a solution of your crude product with adsorbents like activated carbon or acid-treated bentonite can help remove colored impurities and polar byproducts.[10]
Data Summary
Table 1: Common Solvents for Crystallization/Precipitation of N-Boc Products
| Good Solvent (for dissolving) | Poor Solvent (for precipitating) | Notes |
| Dichloromethane (DCM), Chloroform | n-Pentane, Hexanes | Good for a wide range of polarities. |
| Tetrahydrofuran (THF), Ethyl Acetate | Hexanes, Diethyl Ether | Common general-purpose solvent systems. |
| Methanol, Ethanol | Diethyl Ether, Water | Useful for more polar products. |
| Toluene, Benzene | Hexanes | For less polar products. |
Experimental Protocols
Protocol 1: General Aqueous Workup for N-Boc Protection Reactions
-
Upon completion of the reaction, dilute the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer with a 5% aqueous sodium bicarbonate (NaHCO₃) solution to remove unreacted acidic components and benzotriazole.
-
Follow with a wash using deionized water.
-
To remove any remaining basic impurities, wash with a dilute (e.g., 0.1 N) aqueous HCl solution. Caution: This step should be performed quickly and at low temperatures if the product is potentially acid-sensitive.[11]
-
Wash the organic layer with brine (saturated NaCl solution) to aid in the removal of water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 2: Column Chromatography for Purification of N-Boc Protected Amines
-
Stationary Phase Selection: Use standard silica gel for most applications. If acid sensitivity is a concern, consider using silica gel that has been pre-treated with a base (e.g., by preparing a slurry with the mobile phase containing 0.5-1% triethylamine).
-
Mobile Phase Selection: A common mobile phase is a gradient of ethyl acetate in hexanes or petroleum ether. The polarity can be adjusted based on the polarity of the product and impurities as determined by Thin Layer Chromatography (TLC).[11]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. Dry this mixture and then carefully add it to the top of the column. This "dry loading" technique often leads to better separation.
-
Elution: Run the column, collecting fractions and monitoring them by TLC to identify the fractions containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Visual Guides
Logical Workflow for Troubleshooting Oily Products
Caption: Troubleshooting flowchart for solidifying oily N-Boc products.
General Purification Strategy Workflow
Caption: Standard workflow for purifying N-Boc reaction products.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 5. BOC Protection and Deprotection [bzchemicals.com]
- 6. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. JP2007224014A - Method for purification of benzotriazole derivative - Google Patents [patents.google.com]
- 11. beilstein-journals.org [beilstein-journals.org]
Technical Support Center: N-Boc-Benzotriazole Reaction Work-up
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions for the work-up of N-Boc protection reactions utilizing N-Boc-benzotriazole.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using this compound over other Boc-protecting reagents like Boc-anhydride?
A1: this compound is a stable, crystalline solid that can be stored for months at room temperature.[1] It offers high selectivity for the N-acylation of amino groups, even in the presence of other nucleophilic groups like hydroxyls.[1] The reaction often proceeds to high purity (>99%) without the formation of dipeptide or tripeptide impurities, which can be a side reaction with other reagents.[1]
Q2: What is the primary byproduct of this reaction that I need to remove during the work-up?
A2: The primary byproduct is benzotriazole (BtH). Your work-up strategy should be designed to efficiently remove this compound from your N-Boc protected product.
Q3: Is benzotriazole soluble in common organic solvents used for extraction?
A3: Benzotriazole has some solubility in water and is also soluble in many organic solvents, including ethyl acetate, diethyl ether, and chloroform. This can sometimes make its complete removal by simple extraction challenging. However, benzotriazole is acidic (pKa of 8.2) and will be deprotonated by a base to form a salt.[2] This salt is much more soluble in the aqueous phase.
Q4: Can I use a simple aqueous wash to remove the benzotriazole byproduct?
A4: While a neutral water wash will remove some benzotriazole, a basic aqueous wash (e.g., with saturated sodium bicarbonate, dilute sodium hydroxide, or potassium carbonate solution) is much more effective. The base deprotonates the benzotriazole, forming the benzotriazolate salt, which is highly soluble in the aqueous layer and can be easily separated from the organic layer containing your product.[3]
Q5: My starting amine is an amino acid. Will the work-up procedure be different?
A5: Yes, the work-up for amino acids can be different due to their amphoteric nature. The reaction is often carried out in a mixture of an organic solvent (like acetonitrile) and water with a base like triethylamine.[1] After the reaction, the work-up may involve acidification to protonate the carboxylate group, followed by extraction into an organic solvent.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Incomplete Reaction (Starting material remains) | 1. Insufficient reaction time or temperature. 2. The amine is a poor nucleophile (e.g., electron-deficient anilines).[2] 3. Steric hindrance around the amino group. | 1. Monitor the reaction by TLC. If it is sluggish, consider gentle heating or extending the reaction time. 2. For poorly nucleophilic amines, a stronger base or a higher reaction temperature may be required. 3. Increase reaction time and/or temperature. |
| Low Yield of Isolated Product | 1. Product is partially soluble in the aqueous layer.[4] 2. Emulsion formation during extraction, leading to product loss. 3. Product instability to acidic or basic work-up conditions.[4] | 1. Back-extract the aqueous layers with fresh organic solvent to recover any dissolved product. 2. To break emulsions, try adding brine (saturated NaCl solution), adding more organic solvent, or filtering the entire mixture through a pad of Celite. 3. Test the stability of your product to the planned work-up conditions on a small scale before proceeding. If unstable, consider alternative purification methods like column chromatography without a prior aqueous wash. |
| Benzotriazole Remains in the Product after Basic Wash | 1. Insufficient amount of base used in the aqueous wash. 2. Inefficient mixing during the extraction. 3. The organic solvent used has very high solubility for benzotriazole. | 1. Ensure the aqueous wash is sufficiently basic (pH > 9). Use multiple washes with a fresh basic solution. 2. Shake the separatory funnel vigorously to ensure thorough mixing of the organic and aqueous phases. 3. If benzotriazole persists, consider switching to a different extraction solvent or purifying by column chromatography. |
| Product is Difficult to Purify by Column Chromatography (Co-elution with Benzotriazole) | Benzotriazole can be somewhat polar and may co-elute with polar products on silica gel. | 1. Ensure all benzotriazole has been removed by a thorough basic wash before chromatography. 2. If co-elution is still an issue, try a different solvent system for your chromatography. Sometimes, a small amount of a basic modifier (e.g., 0.1-1% triethylamine) in the eluent can help by keeping the benzotriazole as its salt on the silica. 3. Alternatively, a non-polar solvent system might elute your product while retaining the more polar benzotriazole on the column. |
| An Unexpected Side Product is Observed | In the presence of a strong nucleophile, coupling may be the preferred pathway over the desired reaction.[5] | If your reaction mixture contains other strong nucleophiles, they may compete with the intended amine. Ensure your starting materials are pure. |
Data Presentation
The following table summarizes typical reaction conditions and outcomes for the N-Boc protection of various amines using this compound and related methods.
| Substrate Type | Amine Example | Solvent | Base | Time | Yield (%) | Reference |
| Amino Acid | Glycine | Acetonitrile/Water | Triethylamine | 2 h | 92 | [1] |
| Amino Acid | L-Alanine | Acetonitrile/Water | Triethylamine | 2 h | 94 | [1] |
| Amino Acid | L-Phenylalanine | Acetonitrile/Water | Triethylamine | 2 h | 93 | [1] |
| Amino Acid | L-Serine | Acetonitrile/Water | Triethylamine | 2 h | 85 | [1] |
| Amino Acid | L-Glutamic Acid | Acetonitrile/Water | Triethylamine | 2 h | 77 | [1] |
| Dipeptide | Glycylglycine | Acetonitrile/Water | Triethylamine | 2 h | 90 (Fmoc-protected) | [1] |
Note: The provided data primarily focuses on amino acid protection as this is a well-documented application of this compound.
Experimental Protocols
General Protocol for N-Boc Protection of an Amino Acid using this compound[1]
This protocol is adapted from the work of Katritzky et al. for the protection of amino acids.
Materials:
-
Amino acid
-
This compound (1.1 equivalents)
-
Triethylamine (2.0 equivalents)
-
Acetonitrile
-
Water
-
Ethyl acetate
-
1M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: Dissolve the amino acid in a mixture of acetonitrile and water. Add triethylamine, followed by this compound.
-
Reaction: Stir the mixture at room temperature (around 20°C) for approximately 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Solvent Removal: Once the reaction is complete, remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Acidification and Extraction: Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl. Extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Washing: Combine the organic extracts and wash successively with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected amino acid.
-
Purification: If necessary, the product can be further purified by recrystallization or column chromatography on silica gel.
Visualizations
Experimental Workflow for this compound Reaction Work-up
Caption: General experimental workflow for the N-Boc protection of an amine using this compound and subsequent work-up.
Troubleshooting Logic for Benzotriazole Removal
Caption: Decision-making flowchart for troubleshooting the removal of benzotriazole byproduct during work-up.
References
- 1. Benzotriazole Reagents for the Syntheses of Fmoc-, Boc-, and Alloc-Protected Amino Acids [organic-chemistry.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. How do you dissolve benzotriazole??? | Photrio.com Photography Forums [photrio.com]
- 4. How To [chem.rochester.edu]
- 5. Troubleshooting [chem.rochester.edu]
Technical Support Center: Unexpected CH2 Insertion from Dichloromethane (DCM) with N-acylbenzotriazoles
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering an unexpected methylene (CH2) insertion from dichloromethane (DCM) when working with N-acylbenzotriazoles. This unusual reaction leads to the formation of benzotriazolyl alkyl esters (BAEs) and can be a source of unexpected side products or a novel synthetic route.
Troubleshooting Guide
This guide addresses specific issues that may arise during experimentation.
Q1: I am trying to perform an acylation reaction using an N-acylbenzotriazole and a weak nucleophile in DCM, but I am isolating an unexpected product with an additional CH2 group. What is happening?
A1: You are likely observing an unprecedented CH2 insertion from the dichloromethane (DCM) solvent.[1][2][3] This reaction occurs when N-acylbenzotriazoles are heated in DCM, which acts as a C-1 surrogate, leading to the formation of benzotriazolyl alkyl esters (BAEs).[1][2][3] The reaction is particularly favored in the presence of weak nucleophiles that do not readily react with the N-acylbenzotriazole.[1][3]
Q2: How can I confirm that the extra CH2 group is coming from the DCM solvent?
A2: To confirm the origin of the inserted methylene group, you can perform a labeling experiment using deuterated dichloromethane (CD2Cl2). If the CH2 group originates from the solvent, the product will incorporate the deuterium atoms, which can be confirmed by comparing the 1H NMR and mass spectrometry data of the product obtained from reactions in regular DCM versus deuterated DCM.[1][3] In the 1H NMR spectrum of the deuterated product, the signal corresponding to the inserted methylene protons should be absent.[1][3]
Q3: My reaction is not proceeding to completion, or the yield of the CH2 insertion product is low. What can I do to optimize the reaction?
A3: The reaction is sensitive to temperature and the presence of a base. Initially, the reaction was observed when heating the mixture at 60 °C for 12 hours with one equivalent of 4-dimethylaminopyridine (DMAP).[1] However, further optimization has shown that the reaction can proceed efficiently under milder conditions. Ensure that your starting N-acylbenzotriazole is pure and the DCM is dry. If yields are still low, a systematic optimization of temperature, reaction time, and base equivalency may be necessary.
Q4: I am observing the formation of the expected amide product instead of the CH2 insertion product. Why is this happening?
A4: The CH2 insertion is a competing pathway with nucleophilic acyl substitution. If a strong nucleophile, such as piperidine, is present in the reaction mixture, it will preferentially attack the N-acylbenzotriazole to form the corresponding amide, and no insertion product will be observed.[1][3] The CH2 insertion is favored in the presence of weak nucleophiles, like aminotropones, that do not readily undergo acylation.[1][3]
Q5: Does this CH2 insertion reaction work with other N-acyl derivatives besides N-acylbenzotriazoles?
A5: This specific CH2 insertion from DCM has been reported for N-acylbenzotriazoles. Experiments with other N-acyl derivatives, such as N-phenylbenzamide and N,N-diphenylbenzamide, did not show any reaction under the optimized conditions, indicating a specific reactivity of the N-acylbenzotriazole moiety.[1][3]
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism for the CH2 insertion from DCM with N-acylbenzotriazoles?
A1: The proposed mechanism involves the N-acylbenzotriazole reacting with dichloromethane. The exact mechanism is still under investigation but is a rare example of using DCM as a methylene building block in carbon-heteroatom bond formation.[1][2]
Q2: What is the scope of this reaction with respect to the N-acylbenzotriazole?
A2: The reaction has been shown to be quite general for various aromatic acyl benzotriazoles. It tolerates both electron-donating and electron-withdrawing groups on the aromatic ring at ortho, meta, and para positions.[3] Heterocyclic acyl benzotriazoles, such as 1H-benzotriazol-1-yl-2-pyrazinyl methanone, have also been successfully used.[3]
Q3: What are benzotriazolyl alkyl esters (BAEs) and why are they useful?
A3: Benzotriazolyl alkyl esters (BAEs) are bifunctional molecules that can be used as building blocks in organic synthesis.[3] Both the benzotriazolyl (Bt) and the acyloxy groups can act as good leaving groups, allowing for selective transformations to create a variety of other useful compounds.[3]
Data Presentation
Table 1: Synthesis of Various Benzotriazolyl Alkyl Esters (BAEs) via CH2 Insertion [3]
| Entry | N-Acylbenzotriazole | Product (BAE) | Yield (%) |
| 1 | 1H-Benzotriazol-1-yl(phenyl)methanone | Benzotriazol-1-ylmethyl benzoate | 85 |
| 2 | 1H-Benzotriazol-1-yl(4-methylphenyl)methanone | Benzotriazol-1-ylmethyl 4-methylbenzoate | 93 |
| 3 | 1H-Benzotriazol-1-yl(4-methoxyphenyl)methanone | Benzotriazol-1-ylmethyl 4-methoxybenzoate | 91 |
| 4 | 1H-Benzotriazol-1-yl(4-chlorophenyl)methanone | Benzotriazol-1-ylmethyl 4-chlorobenzoate | 78 |
| 5 | 1H-Benzotriazol-1-yl(4-nitrophenyl)methanone | Benzotriazol-1-ylmethyl 4-nitrobenzoate | 63 |
| 6 | 1H-Benzotriazol-1-yl(2-methylphenyl)methanone | Benzotriazol-1-ylmethyl 2-methylbenzoate | 81 |
| 7 | 1H-Benzotriazol-1-yl(pyrazin-2-yl)methanone | Benzotriazol-1-ylmethyl pyrazine-2-carboxylate | 75 |
Experimental Protocols
General Procedure for the Synthesis of Benzotriazolyl Alkyl Esters (BAEs) via CH2 Insertion [1][3]
-
To a solution of the respective N-acylbenzotriazole (1.0 mmol) in dichloromethane (DCM, 5.0 mL), add 4-dimethylaminopyridine (DMAP) (1.0 mmol).
-
Stir the reaction mixture at 60 °C in a sealed vial for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the pure benzotriazolyl alkyl ester.
Visualizations
References
Preventing racemization during N-Boc-Benzotriazole aminoacylation.
Welcome to the technical support center for N-Boc-Benzotriazole aminoacylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their peptide synthesis protocols, with a specific focus on preventing racemization.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern during this compound aminoacylation?
A1: Racemization is the process where a chiral molecule, such as an amino acid, converts into an equal mixture of both its enantiomeric forms (L and D isomers).[1] In peptide synthesis, starting with optically pure L-amino acids is crucial, as the biological activity of the final peptide is highly dependent on its specific three-dimensional structure. The formation of diastereomeric peptides due to racemization can lead to a reduced yield of the desired product, introduce significant purification challenges, and potentially alter the pharmacological profile of a synthetic peptide therapeutic.[2] The activation of the carboxylic acid group of an N-Boc-amino acid with a benzotriazole reagent can make the alpha-proton more susceptible to abstraction, leading to a loss of stereochemical integrity.
Q2: What are the primary factors that contribute to racemization in this context?
A2: Several factors during the aminoacylation step can influence the extent of racemization. The primary contributors include:
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Base: The choice of base, its strength, and concentration are critical. Stronger bases and excess base can promote the abstraction of the alpha-proton, leading to racemization.[3][4]
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Coupling Reagent/Additives: The specific benzotriazole-based coupling reagent and the presence of additives play a significant role. Additives like 1-hydroxybenzotriazole (HOBt) can suppress racemization.[3][4][5]
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Solvent: The polarity and nature of the solvent can impact the reaction intermediates and influence the rate of racemization. For instance, dichloromethane has been associated with increased racemization in some cases.[3]
-
Temperature: Higher reaction temperatures can accelerate the rate of racemization.[1][6]
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Amino Acid Residue: Certain amino acids, such as histidine and cysteine, are particularly prone to racemization.[5][7]
Q3: How can I minimize racemization when using this compound reagents?
A3: To minimize racemization, consider the following strategies:
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Optimize the Base: Use a hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) instead of less hindered bases like triethylamine.[4] Use the minimum necessary amount of base.
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Utilize Additives: Incorporate additives such as 1-hydroxybenzotriazole (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) into your coupling reaction. These additives can form active esters that are less prone to racemization.[4][5]
-
Control the Temperature: Perform the coupling reaction at a lower temperature (e.g., 0 °C) to reduce the rate of epimerization.[8]
-
Choose the Right Coupling Reagent: While N-acylbenzotriazoles are generally stable, the choice of the specific uronium/phosphonium salt derived from benzotriazole can influence racemization. For example, TBTU, when used with HOBt, has been shown to exhibit low levels of racemization.[2]
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Solvent Selection: If racemization is a persistent issue, consider screening different solvents.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High levels of epimerization detected by chiral HPLC. | The base used is too strong or used in excess. | Switch to a hindered base like DIPEA. Perform a titration to determine the optimal, minimal amount of base required.[3][4] |
| The reaction temperature is too high. | Conduct the coupling reaction at 0 °C or lower. Monitor the reaction progress to determine if longer reaction times at lower temperatures are feasible.[8] | |
| The amino acid being coupled is known to be sensitive to racemization (e.g., His, Cys). | For these specific amino acids, consider using specialized, low-racemization protocols. This may involve the use of additives like HOAt or specific coupling reagents known to perform well with these residues.[5][7] Protecting the side chain of sensitive amino acids can also mitigate racemization.[5] | |
| Incomplete coupling reaction. | Steric hindrance of the amino acids being coupled. | Increase the coupling reaction time. Consider a double coupling, where the coupling step is repeated before deprotection of the N-terminus. |
| Aggregation of the growing peptide chain. | Switch to a more polar solvent like N-methylpyrrolidone (NMP) or add dimethylsulfoxide (DMSO) to the reaction mixture.[5] Sonication or microwave irradiation can also help to disrupt aggregation.[5] | |
| Formation of side products. | Side reactions related to the specific amino acids in the sequence. | For sequences containing aspartic acid, aspartimide formation can be a competing side reaction. The addition of HOBt to the deprotection solution can help to reduce this.[9] For methionine-containing peptides, oxidation can be an issue; adding dithiothreitol (DTT) to the cleavage mixture can suppress this.[5] |
Quantitative Data Summary
Table 1: Influence of Base on Racemization
| Base | Relative Degree of Racemization | Reference |
| N-Methylmorpholine | Most | [3] |
| Triethylamine | Intermediate | [4] |
| N,N-Diisopropylethylamine (DIPEA) | Least | [3][4] |
| 2,4,6-Collidine (TMP) | Least | [4] |
Table 2: Effect of Additives on Suppressing Racemization
| Additive | Efficacy in Suppressing Racemization | Reference |
| 1-Hydroxybenzotriazole (HOBt) | Effective | [3][4][5] |
| 7-Aza-1-hydroxybenzotriazole (HOAt) | Highly Effective | [4] |
| 6-Cl-HOBt | Effective | [5] |
| Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) | Highly Effective | [4][7] |
Experimental Protocols
Protocol 1: General Procedure for Low-Racemization N-Boc-Aminoacylation using a Benzotriazole-Based Coupling Reagent
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Resin Preparation: Swell the solid-phase support resin (e.g., Merrifield or Rink Amide resin) in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) for 30-60 minutes.
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N-Boc Deprotection: Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes to remove the Boc protecting group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DCM followed by DMF.
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Neutralization: Neutralize the resin with a solution of 5-10% DIPEA in DMF. Wash the resin again with DMF.
-
Coupling Reaction:
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In a separate vessel, pre-activate the N-Boc-amino acid (3 equivalents relative to the resin substitution) with a benzotriazole-based coupling reagent (e.g., HBTU, TBTU; 3 equivalents) and an additive (e.g., HOBt; 3 equivalents) in DMF for 5-10 minutes at room temperature.
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Add a hindered base (e.g., DIPEA; 6 equivalents) to the pre-activation mixture.
-
Add the activated amino acid solution to the neutralized resin.
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Allow the coupling reaction to proceed for 1-2 hours at room temperature, or overnight at 4 °C for sensitive amino acids.
-
-
Washing: Wash the resin thoroughly with DMF, DCM, and methanol, and then dry under vacuum.
-
Monitoring: Perform a qualitative test (e.g., ninhydrin test) to confirm the completion of the coupling reaction.
Visualizations
Caption: Mechanism of base-catalyzed racemization during amino acid activation.
Caption: A logical workflow for troubleshooting racemization issues.
References
- 1. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 2. nbinno.com [nbinno.com]
- 3. Studies on racemization associated with the use of benzotriazol-1-yl-tris (dimethylamino)phosphonium hexafluorophosphate (BOP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. peptide.com [peptide.com]
- 6. sciencemadness.org [sciencemadness.org]
- 7. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Boc Protection of Amines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the temperature and reaction time for the Boc protection of amines.
Frequently Asked Questions (FAQs)
Q1: What are the standard reaction conditions for a Boc protection?
A1: Boc protection is typically carried out using di-tert-butyl dicarbonate (Boc)₂O as the protecting group reagent. The reaction is flexible and can be performed under various conditions, often achieving high yields.[1] Common solvents include tetrahydrofuran (THF), acetonitrile, water, or a mixture of water and THF.[1] The reaction is usually conducted at room temperature or with moderate heating (around 40°C) in the presence of a base like sodium hydroxide, triethylamine (TEA), or 4-dimethylaminopyridine (DMAP).[1][2]
Q2: How does the nucleophilicity of the amine affect the reaction time?
A2: The nucleophilicity of the amine is a critical factor influencing the reaction rate. Aliphatic amines, being more nucleophilic, generally react quickly with (Boc)₂O.[3] In contrast, weakly nucleophilic aromatic amines react much slower and may require heating or the addition of a strong base to proceed at a reasonable rate.[3] For instance, the Boc protection of primary aromatic amines can be significantly slower than that of primary aliphatic amines.[3]
Q3: Can temperature be used to control the rate of Boc protection?
A3: Yes, increasing the temperature can accelerate the reaction, which is particularly useful for less reactive amines.[3] However, it is crucial to avoid excessive heat, as di-tert-butyl dicarbonate can decompose at higher temperatures, leading to the formation of isobutene, tert-butanol, and carbon dioxide.[4] For many standard procedures, moderate heat up to around 40-55°C is sufficient to increase the reaction rate without significant decomposition of the reagent.[1][5]
Q4: What is the effect of solvent choice on reaction time?
A4: The choice of solvent can have a significant impact on the reaction rate. For example, alcoholic solvents like methanol have been shown to greatly enhance the rate of Boc protection of aromatic amines at room temperature, even without the need for a base.[3] A kinetics study demonstrated that the reaction between p-toluidine and (Boc)₂O in deuterated methanol (CD₃OD) is 70 times faster than in deuterated chloroform (CDCl₃).[3]
Q5: How can I monitor the progress of my Boc protection reaction?
A5: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy to observe the consumption of the starting amine and the formation of the N-Boc protected product.[4] Another method is to monitor the evolution of carbon dioxide, which is a byproduct of the reaction.[6][7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Slow or incomplete reaction | 1. Low nucleophilicity of the amine (e.g., aromatic amines).[3] 2. Insufficient temperature. 3. Inappropriate solvent.[3] 4. Inactive (Boc)₂O due to moisture exposure.[4] | 1. Increase the reaction temperature moderately (e.g., to 40-55°C).[1][5] 2. If applicable, switch to an alcoholic solvent like methanol to accelerate the reaction.[3] 3. Add a catalyst such as DMAP.[8] 4. Use fresh, high-purity (Boc)₂O.[4] |
| Formation of side products | 1. Double Boc protection of a primary amine. 2. Reaction with other nucleophilic functional groups in the substrate. 3. Decomposition of (Boc)₂O at high temperatures.[4] | 1. Use a controlled stoichiometry of (Boc)₂O (e.g., 1.05-1.1 equivalents). 2. Perform the reaction at a lower temperature for a longer duration. 3. For polyamines, selective protection can sometimes be achieved using specific reagents and conditions.[2] |
| Low yield | 1. Incomplete reaction. 2. Product loss during work-up and purification. 3. Decomposition of the product or starting material under the reaction conditions. | 1. Monitor the reaction to ensure it has gone to completion. 2. Optimize the work-up procedure. For water-soluble products, consider alternative purification methods like using a resin.[9] 3. Ensure the reaction conditions are compatible with all functional groups on the substrate. |
| Difficulty in removing excess (Boc)₂O | Excess (Boc)₂O can be difficult to remove by standard chromatography. | 1. Excess (Boc)₂O can be sublimated under high vacuum.[5] 2. Use a scavenger resin, such as a polymer-supported trisamine, to react with and remove the excess reagent.[10] |
Experimental Protocols
General Protocol for Boc Protection of a Primary Aliphatic Amine
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Preparation : Dissolve the primary aliphatic amine (1 equivalent) in a suitable solvent such as THF or a 1:1 mixture of THF and water.[1]
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Reagent Addition : Add a base, such as sodium bicarbonate (1.5 equivalents), to the solution.[1] Then, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) portion-wise while stirring.
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Reaction : Stir the mixture at room temperature. Monitor the reaction progress by TLC until the starting amine is consumed (typically 1-4 hours).
-
Work-up : Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).[1] Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel if necessary.
Optimized Protocol for Boc Protection of a Weakly Nucleophilic Aromatic Amine
-
Preparation : Dissolve the aromatic amine (1 equivalent) in methanol.[3]
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Reagent Addition : Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equivalents) to the solution.[3]
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Reaction : Stir the mixture at room temperature. The use of methanol as a solvent significantly accelerates the reaction.[3] Monitor the reaction by TLC (typically complete within 2-24 hours, depending on the specific amine).[3]
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Work-up and Purification : Concentrate the reaction mixture under reduced pressure and purify the residue by flash column chromatography.
Data Summary
Table 1: Effect of Solvent on Reaction Rate for the Boc Protection of p-Toluidine[3]
| Solvent | Relative Rate Constant |
| CDCl₃ | 1 |
| CD₃OD | 70 |
Table 2: General Reaction Times for Boc Protection of Different Amine Types
| Amine Type | Typical Reaction Time | Conditions |
| Primary Aliphatic Amine | < 1 minute to 2 hours | Alcoholic solvent, room temperature[3] |
| Secondary Aromatic Amine | 24 to 48 hours | Alcoholic solvent, room temperature[3] |
| Aminoglycosides | 16 hours | Water/Methanol/Triethylamine, 55°C[5] |
Visualizations
Caption: General experimental workflow for Boc protection of amines.
Caption: Troubleshooting logic for slow Boc protection reactions.
References
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. jk-sci.com [jk-sci.com]
- 3. wuxibiology.com [wuxibiology.com]
- 4. nbinno.com [nbinno.com]
- 5. chemtips.wordpress.com [chemtips.wordpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
- 8. PROTECTION OF AMINE: di-tert-butyl dicarbonate [Boc anhydride (Boc)2O]: Boc protection – My chemistry blog [mychemblog.com]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Managing Solubility Issues with N-Boc-Benzotriazole Substrates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing solubility challenges encountered during experiments involving N-Boc-Benzotriazole and its derivatives.
Troubleshooting Guide
Problem: My this compound substrate is poorly soluble in common organic solvents.
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Question: I am having difficulty dissolving my benzotriazole-containing starting material in solvents like acetonitrile, THF, or DMSO, even with heating. What can I do?
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Answer: Poor solubility of benzotriazole derivatives, especially those with polar functional groups, is a common issue.[1][2] Here are several strategies to address this:
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Use of Aqueous Base: For substrates with acidic protons, such as those containing carboxylic acid groups, dissolution in an aqueous basic solution like dilute sodium hydroxide (NaOH) can significantly improve solubility.[1][2] The reaction can then be carried out in this aqueous medium.
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Co-solvent Systems: Employing a mixture of solvents can enhance solubility. For instance, a combination of methanol and dichloromethane (DCM) has been found to dissolve a wide range of compounds. However, be cautious as co-solvents can sometimes participate in side reactions.
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Highly Polar Aprotic Solvents: Solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are excellent at dissolving a broad range of compounds, including many benzotriazole derivatives.[3] If you are already using these with limited success, ensure your solvent is anhydrous, as water can sometimes decrease the solubility of organic compounds in these solvents.
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Transient Silylation: For particularly challenging substrates like guanine/guanosine derivatives, a transient silylation step can dramatically improve solubility and also activate the amine for the Boc protection reaction.[2]
-
Problem: My reaction is sluggish or fails to proceed, likely due to poor solubility.
-
Question: My N-Boc protection reaction is not working, and I suspect it's because the starting material is not fully dissolved. How can I improve the reaction outcome?
-
Answer: In addition to the solubilization strategies mentioned above, consider the following to improve your reaction kinetics:
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Elevated Temperature: Gently heating the reaction mixture can increase the solubility of your substrate and accelerate the reaction rate. However, be mindful of the thermal stability of your reactants and products.
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Homogeneous vs. Heterogeneous Conditions: If your substrate remains partially undissolved, the reaction is running under heterogeneous conditions, which can be significantly slower. Aim for conditions that achieve full dissolution. If this is not possible, vigorous stirring is essential to maximize the surface area of the solid reactant.
-
Choice of Boc Reagent: While Boc anhydride ((Boc)₂O) is common, other reagents are available and may have different solubility profiles or reactivity.
-
Problem: The N-Boc protected product precipitates out of the reaction mixture.
-
Question: My desired this compound product is crashing out of solution during the reaction. Is this a problem, and how should I handle it?
-
Answer: Product precipitation is not necessarily a negative outcome; in fact, it can sometimes drive the reaction to completion by Le Chatelier's principle. However, it can also lead to impure material if starting materials or byproducts are occluded.
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Monitor Reaction Completion: Before isolating the precipitate, ensure the reaction has gone to completion using an appropriate analytical technique (e.g., TLC, LC-MS).
-
Purification of the Precipitate: The precipitated product will likely require purification. This can often be achieved by washing the solid with a solvent in which the impurities are soluble but the product is not. Recrystallization from a suitable solvent system is also a common and effective purification method.
-
Problem: I am facing challenges in purifying my this compound product due to its solubility profile.
-
Question: My N-Boc protected product is difficult to purify. It is either too soluble in all common chromatography solvents or has very limited solubility, making purification by column chromatography or recrystallization challenging. What purification strategies can I employ?
-
Answer: Purification of compounds with difficult solubility profiles requires a tailored approach:
-
Recrystallization: This is often the most effective method for purifying solid products. The key is to find a solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
Trituration: If a suitable recrystallization solvent cannot be found, washing the crude solid product with a solvent in which the impurities are soluble can be effective. This process is called trituration.
-
Flash Column Chromatography: If the product has some solubility, flash chromatography can be employed. You may need to screen a wide range of solvent systems to find one that provides adequate separation. For highly polar products, a reverse-phase column may be more effective.
-
Liquid-Liquid Extraction: If the product is an oil or has suitable solubility, a carefully planned series of liquid-liquid extractions using immiscible solvents and adjusting the pH of the aqueous layer can be a powerful purification technique.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the general solubility profile of this compound substrates?
-
A1: this compound and its derivatives are generally nonpolar and tend to be soluble in a range of organic solvents while being insoluble in water. The addition of the Boc group generally decreases the polarity of the parent benzotriazole derivative.
-
-
Q2: How does the structure of the benzotriazole substrate affect its solubility?
-
A2: The solubility is highly dependent on the other functional groups present in the molecule. Polar groups like carboxylic acids or hydroxyl groups will decrease solubility in nonpolar organic solvents and may impart some slight aqueous solubility, especially at basic or acidic pH. Conversely, larger, nonpolar substituents will increase solubility in nonpolar organic solvents.
-
-
Q3: Can the choice of solvent affect the outcome of my N-Boc protection reaction?
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A3: Absolutely. The solvent not only affects the solubility of your reactants but can also influence the reaction rate and even the product distribution. For example, using dichloromethane (DCM) as a co-solvent has been reported to lead to an unexpected CH₂ insertion in some cases.[4] It is crucial to choose a solvent that dissolves the reactants and is inert under the reaction conditions.
-
-
Q4: Are there any known side reactions to be aware of when working with this compound substrates, particularly related to solubility issues?
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A4: When dealing with poorly soluble amino acid benzotriazole derivatives, a potential side reaction is the formation of a mixed anhydride between the carboxylic acid and (Boc)₂O, which can then react with another molecule of the starting material to form a dimer.[1] Running the reaction in an aqueous basic solution can help to mitigate this by hydrolyzing the mixed anhydride.[1]
-
Data Presentation
Table 1: Qualitative Solubility of Benzotriazole and N-Boc-Protected Compounds in Common Solvents.
| Compound Type | Water | Methanol / Ethanol | Acetonitrile | THF | Dichloromethane (DCM) | DMF / DMSO |
| Benzotriazole | Low to Medium | High | High | High | High | High |
| This compound | Very Low | Medium | High | High | High | High |
| Benzotriazole with Polar Groups (e.g., -COOH) | Low (increases with base) | Medium | Low | Low | Low | High |
| This compound with Polar Groups | Very Low | Low-Medium | Medium | Medium | Medium | High |
Note: This table provides a general guide. Actual solubility can vary significantly based on the specific structure of the substrate and the temperature.
Experimental Protocols
Protocol 1: N-Boc Protection of a Benzotriazole Derivative with Poor Solubility in Organic Solvents.
This protocol is adapted for substrates that are poorly soluble in common organic solvents but can be dissolved in an aqueous basic solution.[1][2]
-
Dissolution of Starting Material: Suspend the benzotriazole substrate (1.0 eq) in water.
-
Addition of Base: Slowly add a 1 M aqueous solution of sodium hydroxide (NaOH) until the starting material is completely dissolved.
-
Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 eq).
-
Reaction: Stir the reaction mixture vigorously at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Once the reaction is complete, cool the mixture in an ice bath.
-
Carefully acidify the solution to a pH of ~3-4 with a 1 M aqueous solution of hydrochloric acid (HCl). The product may precipitate at this stage.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, DCM).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography or recrystallization as needed.
Mandatory Visualizations
Caption: Troubleshooting workflow for N-Boc protection of poorly soluble benzotriazole substrates.
Caption: Key factors influencing the solubility of this compound substrates.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. 1H-Benzotriazole | C6H5N3 | CID 7220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Novel synthesis of benzotriazolyl alkyl esters: an unprecedented CH 2 insertion - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10413B [pubs.rsc.org]
Technical Support Center: Benzotriazole Byproduct Removal
This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals facing challenges with the removal of benzotriazole and its derivatives (such as HOBt or its urea byproducts) from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What is benzotriazole and why is it present in my reaction as a byproduct?
A1: Benzotriazole (BtH) and its derivatives, like 1-Hydroxybenzotriazole (HOBt), are commonly used as coupling reagents or additives in various chemical reactions, particularly in peptide synthesis, to improve efficiency and minimize side reactions like racemization.[1] After the reaction is complete, these reagents are converted into byproducts that remain in the crude product mixture and must be removed during purification.
Q2: What are the general properties of benzotriazole that are relevant for its removal?
A2: Benzotriazole is a white to light tan solid that is fairly soluble in water and many organic solvents, including ethanol, benzene, toluene, chloroform, and DMF.[2][3][4] It is a weak acid with a pKa of approximately 8.2-8.37.[2][5] This acidic nature is a key property exploited in its removal via acid-base extraction. Its solubility in various solvents is a critical consideration for purification by recrystallization or chromatography.
Q3: What are the most common methods for removing benzotriazole byproducts?
A3: The most common methods for removing benzotriazole and its derivatives include:
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Aqueous Workup/Liquid-Liquid Extraction: Utilizing acid-base chemistry to separate the acidic benzotriazole from a neutral or basic desired product.
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Recrystallization: Exploiting differences in solubility between the desired product and the benzotriazole byproduct in a given solvent system.[6][7][8]
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Chromatography: Including flash column chromatography, preparative HPLC, and solid-phase extraction (SPE) to separate compounds based on their differential adsorption to a stationary phase.[9][10][11]
-
Adsorption: Using materials like activated carbon or specialized biochars to adsorb and remove benzotriazole from a solution.[12][13]
Q4: Is benzotriazole hazardous?
A4: Benzotriazole is considered to have low acute toxicity to humans but is classified as a hazardous substance.[2] It is harmful if swallowed or inhaled and causes serious eye irritation.[2] It is also noted as an environmental contaminant due to its persistence and incomplete removal in wastewater treatment plants.[2][4] Appropriate personal protective equipment (PPE) should always be used when handling benzotriazole and its derivatives.
Troubleshooting Guide
Problem 1: My desired product is water-soluble, making aqueous extraction difficult.
-
Q: How can I remove benzotriazole byproducts if my peptide or desired compound is highly soluble in water?
-
A: If your product is water-soluble, standard aqueous extraction is not ideal.[14] Consider these alternatives:
-
Solid-Phase Extraction (SPE): This is a highly effective method. You can choose a cartridge (e.g., a mixed-mode cation exchange, MCX) that retains your product while allowing the neutral or weakly acidic benzotriazole byproduct to be washed away, or vice-versa.[9] The selection of the SPE cartridge and solvent system depends on the specific properties of your compound.[9]
-
Preparative HPLC: Reverse-phase HPLC is a powerful tool for purifying polar and water-soluble compounds, offering high resolution to separate your product from closely related impurities.
-
Recrystallization: If you can find a solvent system (often a polar solvent or a mixed-solvent system) in which your product's solubility differs significantly from that of the benzotriazole byproduct at different temperatures, recrystallization can be an effective, non-aqueous purification method.[15]
-
Problem 2: After an aqueous wash with a base (e.g., NaHCO₃), benzotriazole is still present in my organic layer.
-
Q: I performed an acid-base extraction, but TLC/LC-MS analysis still shows benzotriazole contamination. What went wrong?
-
A: This is a common issue that can arise from several factors:
-
Insufficient Extraction: The extraction may not have been thorough enough. Increase the number of washes with the basic solution (e.g., use 3-4 washes instead of 1-2). Also, ensure vigorous mixing of the two phases to maximize the surface area for the acid-base reaction.
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Incorrect pH: Benzotriazole has a pKa of ~8.2.[2][5] To effectively deprotonate and extract it into the aqueous layer, the pH of the basic solution should be at least 1.5 to 2 units higher than the pKa. A saturated sodium bicarbonate solution (pH ~8.4) may not be sufficiently basic. Consider using a dilute solution of sodium carbonate (~pH 11) or sodium hydroxide (e.g., 0.1 M NaOH, pH 13), provided your desired product is stable under these more basic conditions.
-
Emulsion Formation: Emulsions can trap the benzotriazole in the organic layer. If an emulsion forms, try adding brine (saturated NaCl solution) to help break it.
-
High Concentration: If the concentration of the benzotriazole byproduct is very high, it may exceed the solubility of its salt in the aqueous wash, leading to incomplete removal. In such cases, diluting the reaction mixture with more organic solvent before extraction can help.
-
Problem 3: I am struggling to separate my product from HOBt-related byproducts after a peptide coupling reaction.
-
Q: What is the best way to remove byproducts from coupling reagents like HBTU or HATU?
-
A: Reagents like HBTU and HATU are based on HOBt. After the coupling reaction, they generate byproducts like tetramethylurea (TMU) in addition to HOBt.
-
Acidic Wash: An acidic wash (e.g., with 0.1 M HCl) can help remove any remaining tertiary amine bases like DIPEA.[16]
-
Basic Wash: A subsequent wash with a basic solution (like NaHCO₃ or Na₂CO₃) is necessary to remove the acidic HOBt.
-
Water Wash: Water washes are effective at removing the highly water-soluble urea byproducts.[1]
-
Chromatography: If the workup is insufficient, flash chromatography is typically required to separate the desired peptide from the remaining impurities.
-
Data Summary
The following table summarizes key quantitative data for benzotriazole, which is useful when designing a purification strategy.
| Property | Value | Solvent/Conditions | Source |
| Molar Mass | 119.127 g·mol⁻¹ | N/A | [2] |
| Melting Point | 100 °C | N/A | [2] |
| Boiling Point | 350 °C | N/A | [2] |
| pKa | 8.2 - 8.37 | 20-25 °C | [2][5] |
| Water Solubility | 19.8 - 20 g/L | 25 °C | [2][5] |
| logP (Kow) | 1.44 | N/A | [5] |
Visualized Workflows and Logic
A logical approach is crucial for efficiently removing byproducts. The following diagrams illustrate decision-making processes and experimental workflows.
Caption: Workflow for selecting a purification method.
Caption: Experimental workflow for acid-base extraction.
Caption: Troubleshooting logic for failed purification.
Experimental Protocols
Protocol 1: Removal by Acid-Base Extraction
This protocol is suitable for neutral or basic products that are soluble in a water-immiscible organic solvent and are stable to basic conditions.
Materials:
-
Crude reaction mixture
-
Organic solvent (e.g., Ethyl Acetate, Dichloromethane)
-
1 M Sodium Carbonate (Na₂CO₃) aqueous solution
-
Deionized water
-
Brine (saturated NaCl aqueous solution)
-
Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve the crude reaction mixture in a suitable volume of the organic solvent (e.g., 10-20 mL per gram of crude material). Transfer the solution to a separatory funnel.
-
First Basic Wash: Add an equal volume of 1 M Na₂CO₃ solution to the separatory funnel. Stopper the funnel, invert it, and vent frequently to release any pressure buildup (especially if bicarbonate was used, which generates CO₂). Shake vigorously for 1-2 minutes.
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer.
-
Repeat Washes: Repeat steps 2 and 3 two more times to ensure complete removal of the acidic benzotriazole byproduct.
-
Neutral Wash: Wash the organic layer with an equal volume of deionized water to remove any residual base. Separate the layers and discard the aqueous wash.
-
Brine Wash: Wash the organic layer with an equal volume of brine. This helps to break any minor emulsions and removes the bulk of the dissolved water from the organic phase. Separate and discard the aqueous layer.
-
Drying: Drain the organic layer into an Erlenmeyer flask. Add a sufficient amount of anhydrous MgSO₄ or Na₂SO₄ and swirl. The drying agent should move freely when the solution is dry.
-
Isolation: Filter the solution to remove the drying agent. Rinse the flask and the drying agent with a small amount of fresh organic solvent.
-
Concentration: Remove the solvent from the combined filtrate under reduced pressure using a rotary evaporator to yield the purified product.
-
Purity Check: Assess the purity of the product by TLC, LC-MS, or NMR to confirm the absence of benzotriazole.
Protocol 2: Removal by Recrystallization
This protocol is based on the principle that the desired compound and the benzotriazole byproduct will have different solubilities in a chosen solvent at different temperatures.[8][17]
Materials:
-
Crude product containing benzotriazole
-
Recrystallization solvent (or solvent pair)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask and tubing
Procedure:
-
Solvent Selection: The ideal solvent should dissolve the crude product sparingly at room temperature but completely at its boiling point.[6] The benzotriazole byproduct should either be very soluble at all temperatures (remaining in the mother liquor) or insoluble (allowing for hot filtration).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the recrystallization solvent and bring the mixture to a boil on a hot plate. Continue adding small portions of the hot solvent until the solid just dissolves completely.[17] Note: Using excess solvent will reduce the yield.
-
Hot Filtration (if necessary): If there are insoluble impurities (or if the byproduct is insoluble in the hot solvent), perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[17] If crystallization does not begin, try scratching the inside of the flask with a glass rod or adding a seed crystal.[17]
-
Cooling: Once the flask has reached room temperature, it can be placed in an ice bath for 15-30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away any adhering mother liquor containing the soluble impurities.
-
Drying: Allow the crystals to dry on the filter funnel under vacuum. For final drying, the crystals can be transferred to a watch glass and air-dried or placed in a vacuum oven.
-
Purity Check: Assess the purity of the crystals via melting point analysis, TLC, or other spectroscopic methods.
References
- 1. peptide.com [peptide.com]
- 2. Benzotriazole - Wikipedia [en.wikipedia.org]
- 3. www2.mst.dk [www2.mst.dk]
- 4. BENZOTRIAZOLE - Ataman Kimya [atamanchemicals.com]
- 5. 1H-Benzotriazole | C6H5N3 | CID 7220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Home Page [chem.ualberta.ca]
- 7. Sciencemadness Discussion Board - The Preparation of Benzotriazole - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. repositori.urv.cat [repositori.urv.cat]
- 10. Determination of benzotriazoles in water samples by concurrent derivatization-dispersive liquid-liquid microextraction followed by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. corescholar.libraries.wright.edu [corescholar.libraries.wright.edu]
- 12. researchgate.net [researchgate.net]
- 13. US3334054A - Purification of benzotriazole - Google Patents [patents.google.com]
- 14. echemi.com [echemi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. reddit.com [reddit.com]
- 17. youtube.com [youtube.com]
Impact of base choice on N-Boc-Benzotriazole reaction efficiency.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Boc-benzotriazole. The information is designed to address common issues encountered during experiments and offer practical solutions.
Frequently Asked Questions (FAQs)
Q1: What is the general role of a base in the this compound reaction?
A base is typically used to deprotonate the amine substrate, increasing its nucleophilicity and facilitating its attack on the electrophilic carbonyl carbon of this compound. For amine salts, the base also serves to neutralize the acid, liberating the free amine for the reaction.
Q2: Which bases are commonly used for N-Boc protection with this compound?
Triethylamine (TEA) is a widely cited organic base for this reaction, particularly in the context of protecting amino acids, affording good to excellent yields.[1][2] Other bases commonly used in N-Boc protections with other reagents like Boc-anhydride, which can be considered for this compound, include sodium hydroxide (NaOH), especially for amino acids, and 4-dimethylaminopyridine (DMAP) as a catalyst.[3]
Q3: Can the this compound reaction proceed without a base?
While many protocols for N-Boc protection include a base, some reactions with Boc-anhydride can proceed without one, as tert-butanol is formed as a byproduct.[3] However, for efficient and high-yielding reactions with this compound, particularly with less nucleophilic or sterically hindered amines, a base is generally recommended to enhance the reaction rate.
Q4: When should I consider using a sterically hindered, non-nucleophilic base like Diisopropylethylamine (DIPEA)?
A sterically hindered base like DIPEA (Hünig's base) is a good choice when your substrate is sensitive to nucleophilic attack or when you are using a highly reactive acylating agent.[4] The bulky isopropyl groups on the nitrogen atom of DIPEA prevent it from acting as a nucleophile, thus minimizing potential side reactions.[4]
Q5: Are inorganic bases a viable option for this reaction?
Yes, inorganic bases like sodium hydroxide (NaOH) and sodium bicarbonate can be used, particularly when working with amino acids in aqueous or biphasic solvent systems.[3] The choice between an organic and an inorganic base often depends on the solubility of the substrate and the desired reaction conditions.
Troubleshooting Guides
Issue 1: Low or No Reaction Yield
| Possible Cause | Troubleshooting Step |
| Insufficient Basicity of the Chosen Base | For weakly nucleophilic amines (e.g., anilines with electron-withdrawing groups) or sterically hindered amines, a stronger base might be required to sufficiently deprotonate the amine. Consider switching from a weaker base like sodium bicarbonate to a stronger one like triethylamine or DBU. |
| Poor Solubility of the Starting Material | Zwitterionic compounds like amino acids can have poor solubility in common organic solvents.[5] Try using a solvent mixture, such as acetonitrile-water or THF-water, to improve solubility.[1] For substrates soluble in aqueous base, a biphasic system with a base like NaOH could be effective. |
| Steric Hindrance in the Amine Substrate | For bulky or sterically hindered amines, the reaction may be sluggish. Using a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can improve the reaction rate and yield.[6] Increasing the reaction temperature may also be beneficial, but should be done cautiously to avoid side reactions. |
| Deactivation of the Reagent | This compound is a stable crystalline compound.[1] However, ensure it has been stored properly in a cool, dry place. If in doubt, use a fresh batch of the reagent. |
Issue 2: Formation of Side Products
| Possible Cause | Troubleshooting Step |
| Nucleophilic Attack by the Base | Tertiary amine bases with low steric hindrance, like triethylamine, can sometimes act as nucleophiles, leading to unwanted side products, especially with highly reactive substrates.[4] If you suspect this is an issue, switch to a non-nucleophilic, sterically hindered base like DIPEA.[4] |
| Over-reaction or Di-Boc Protection | For primary amines, the formation of a di-Boc protected product is a possibility, although less common with this compound compared to Boc-anhydride. Use stoichiometric amounts of the this compound reagent. Adding the reagent portion-wise to the reaction mixture can also help control the reaction. |
| Reaction with Other Functional Groups | If your substrate contains other nucleophilic functional groups (e.g., hydroxyl groups), they might compete with the amine in the reaction. While this compound shows good chemoselectivity for amines, consider protecting other sensitive groups if necessary. |
Data Presentation: Comparison of Common Bases
The following table provides a qualitative comparison of commonly used bases for N-Boc protection. Quantitative data for this compound is limited in the literature, so this table is based on general principles and data from similar reactions.
| Base | pKa of Conjugate Acid | Key Characteristics | Typical Use Cases | Potential Issues |
| Triethylamine (TEA) | ~10.7 | Common, inexpensive organic base. | General purpose, especially for amino acid protection.[1][2] | Can act as a nucleophile in some cases.[4] |
| Diisopropylethylamine (DIPEA) | ~11.0 | Sterically hindered, non-nucleophilic organic base.[4] | For sensitive substrates prone to side reactions from nucleophilic bases. | More expensive than TEA. |
| Sodium Hydroxide (NaOH) | ~15.7 (H₂O) | Strong, inexpensive inorganic base. | Used in aqueous or biphasic systems, particularly for amino acids.[3] | Can hydrolyze esters or other sensitive functional groups. |
| Sodium Bicarbonate (NaHCO₃) | ~10.3 (H₂O) | Mild, inexpensive inorganic base. | When a mild base is required to avoid side reactions with sensitive functional groups. | May not be strong enough for weakly nucleophilic amines. |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | ~13.5 | Strong, non-nucleophilic organic base. | Effective for sterically hindered substrates.[6] | Strong basicity may not be suitable for all substrates. |
Experimental Protocols
General Protocol for N-Boc Protection of a Primary Amine using this compound and Triethylamine
-
Dissolve the Amine: In a round-bottom flask, dissolve the primary amine (1.0 eq.) in a suitable solvent (e.g., acetonitrile, THF, or a mixture with water).
-
Add the Base: Add triethylamine (1.1 - 1.5 eq.) to the solution and stir for 10-15 minutes at room temperature.
-
Add this compound: Add this compound (1.0 - 1.2 eq.) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within a few hours.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a weak acid (e.g., 1M HCl) to remove excess triethylamine, followed by a wash with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Purify by column chromatography on silica gel if necessary.
Visualizations
References
- 1. Benzotriazole Reagents for the Syntheses of Fmoc-, Boc-, and Alloc-Protected Amino Acids [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. total-synthesis.com [total-synthesis.com]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Novel synthesis of benzotriazolyl alkyl esters: an unprecedented CH 2 insertion - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10413B [pubs.rsc.org]
Validation & Comparative
A Head-to-Head Battle of Boc Donors: N-Boc-Benzotriazole vs. Boc-Anhydride in Amine Protection
For researchers, scientists, and professionals in drug development, the efficient and clean protection of amine functionalities is a cornerstone of successful multi-step synthesis. The tert-butyloxycarbonyl (Boc) group is arguably the most ubiquitous amine protecting group, prized for its stability and facile, acid-labile removal. The two most common reagents for its installation are di-tert-butyl dicarbonate (Boc-anhydride) and the less ubiquitous, yet potentially advantageous, 1-(tert-butoxycarbonyl)benzotriazole (N-Boc-Benzotriazole). This guide provides a comparative analysis of their efficiency, supported by experimental data and detailed protocols.
Executive Summary
Boc-anhydride is the workhorse of Boc-protection, valued for its commercial availability, high reactivity, and the gaseous nature of its byproducts, which drives the reaction forward. However, its high reactivity can sometimes lead to side reactions, and it often requires a basic catalyst. This compound emerges as a stable, crystalline solid that offers high yields and purity of the protected product, particularly in the context of amino acid protection, minimizing the formation of dipeptide impurities. While direct, side-by-side comparative studies under identical conditions are scarce in the literature, this guide consolidates available data to offer a clear comparison of their performance characteristics.
Data Presentation: A Comparative Overview
The following table summarizes the key performance indicators for this compound and Boc-anhydride based on available literature. It is important to note that the data is compiled from different sources, and reaction conditions may vary, impacting a direct one-to-one comparison.
| Feature | This compound | Boc-anhydride |
| Typical Yields | Very good to excellent (often >90%)[1] | Generally high (often >90%), but can be variable depending on substrate and conditions[2][3][4] |
| Reaction Times | Typically 2-4 hours at room temperature for amino acids[1] | Can be very rapid (minutes to a few hours), but sometimes requires longer reaction times (overnight) for less reactive amines[3][4] |
| Purity of Product | High purity, with minimal dipeptide formation in amino acid protection[1] | Generally good, but side products like N,N-di-Boc or urea derivatives can form[5] |
| Reagent Stability | Stable, crystalline solid with a long shelf life[1] | Liquid, moisture-sensitive, though generally stable if stored properly |
| Byproducts | Benzotriazole (water-soluble, easily removed) | tert-Butanol and carbon dioxide (volatile) |
| Catalyst Requirement | Often used with a mild base like triethylamine[1] | Frequently requires a base (e.g., triethylamine, DMAP, NaOH) for efficient reaction[2][6] |
| Substrate Scope | Demonstrated effectiveness with a range of amino acids[1] | Broad applicability for primary and secondary amines, amino acids, and other nucleophiles[2][5] |
Experimental Protocols
General Experimental Workflow for Boc-Protection
The following diagram illustrates a typical workflow for a Boc-protection reaction, applicable to both this compound and Boc-anhydride with minor variations in workup procedures.
Caption: General workflow for the Boc-protection of an amine.
Protocol 1: Boc-Protection of an Amino Acid using this compound
This protocol is adapted from the work of Katritzky et al.[1]
Materials:
-
Amino acid (1.0 eq)
-
This compound (1.05 eq)
-
Triethylamine (1.5 eq)
-
Acetonitrile (solvent)
-
Water
-
Ethyl acetate
-
1N HCl
-
Saturated aqueous NaHCO₃ solution
-
Brine
Procedure:
-
Dissolve the amino acid in a mixture of acetonitrile and water.
-
Add triethylamine to the solution and stir.
-
Add this compound in one portion.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
After completion, remove the acetonitrile under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted this compound and benzotriazole byproduct.
-
Acidify the aqueous layer to pH 2-3 with 1N HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the N-Boc-protected amino acid.
Protocol 2: Boc-Protection of a Primary Amine using Boc-Anhydride
This is a general and widely used protocol.[2]
Materials:
-
Primary amine (1.0 eq)
-
Boc-anhydride (1.1 eq)
-
Triethylamine (1.2 eq) or DMAP (catalytic amount, e.g., 0.05 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (solvent)
-
Saturated aqueous NH₄Cl solution
-
Saturated aqueous NaHCO₃ solution
-
Brine
Procedure:
-
Dissolve the primary amine in the chosen solvent (DCM or THF).
-
Add triethylamine or DMAP to the solution.
-
Add Boc-anhydride dropwise to the stirred solution at 0 °C or room temperature.
-
Allow the reaction to stir at room temperature. Reaction times can vary from 1 hour to overnight, depending on the reactivity of the amine. Monitor by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent like ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Mechanism of Action
The underlying chemical principle for both reagents is the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the Boc group donor.
References
- 1. Benzotriazole Reagents for the Syntheses of Fmoc-, Boc-, and Alloc-Protected Amino Acids [organic-chemistry.org]
- 2. jk-sci.com [jk-sci.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
N-Boc-Benzotriazole: A Superior Reagent for Amine Protection in Synthesis
In the realm of organic synthesis, particularly in peptide and pharmaceutical chemistry, the protection of amine functionalities is a critical step to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under various conditions and its facile removal under acidic conditions. While several reagents are available for the introduction of the Boc group, N-Boc-Benzotriazole (1-(tert-butoxycarbonyl)benzotriazole) has emerged as a superior alternative to more conventional reagents like di-tert-butyl dicarbonate (Boc-anhydride, Boc₂O). This guide provides a comprehensive comparison of this compound with other Boc reagents, supported by experimental data and protocols.
Performance Comparison: this compound vs. Other Boc Reagents
N-Acylbenzotriazoles, including this compound, are recognized for their stability and efficacy as acylating agents.[1] They offer distinct advantages over traditional reagents by minimizing side reactions and yielding high-purity products.
Key Advantages of this compound:
-
High Purity of Products: this compound selectively acylates the amino group, yielding N-protected amino acids with high purity (>99%) and without the formation of dipeptide or tripeptide impurities, a common side reaction with other reagents.[2]
-
Stability: The resulting crystalline this compound is a stable compound that can be stored at room temperature for extended periods.[2]
-
Mild Reaction Conditions: The protection reaction can be carried out under mild conditions, often at room temperature.[2]
-
Avoidance of Harsh Reagents: Its use circumvents the need for acyl chlorides, which can be harsh and lead to undesirable side reactions.[1]
While direct comparative studies with extensive quantitative data in a single publication are scarce, the literature provides strong evidence for the high efficiency of this compound. The following tables summarize typical reaction conditions and yields for this compound and the widely used Boc-anhydride.
Table 1: N-Boc Protection of Amines using this compound
| Substrate | Reagent | Solvent | Base | Time | Yield | Reference |
| Phenylalanine | This compound | Not Specified | Not Specified | Not Specified | Good | [3] |
| Phenylglycine | This compound | Not Specified | Not Specified | Not Specified | Good | [3] |
| Various Amino Acids | Boc-Bt | Acetonitrile-Water | Triethylamine | Not Specified | Very Good | [2] |
Table 2: N-Boc Protection of Amines using Boc-Anhydride (Boc₂O)
| Substrate | Reagent | Solvent | Base | Time | Yield (%) | Reference |
| Various Amines | (Boc)₂O | Water-Acetone | None | 8-12 min | 92-96 | [4] |
| Pyrrolidine | (Boc)₂O | Dichloromethane | Triethylamine | 1 hour | 100 | [5] |
| 3-Aminopropylene | (Boc)₂O | Tetrahydrofuran | NaOH (aq) | 30 min | Not Specified | [5] |
| Various Amines | (Boc)₂O | None | Amberlyst-15 | 1-3 min | 95-99 | [6] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for the N-Boc protection of amines using this compound and Boc-anhydride.
Protocol 1: General Procedure for N-Boc Protection using this compound
This protocol is based on the work of Katritzky et al. for the synthesis of Fmoc-, Boc-, and Alloc-protected amino acids.[2]
Materials:
-
Amino acid
-
This compound (Boc-Bt)
-
Triethylamine (Et₃N)
-
Acetonitrile (MeCN)
-
Water
Procedure:
-
Dissolve the amino acid in a mixture of acetonitrile and water.
-
Add triethylamine to the solution.
-
Add this compound to the reaction mixture.
-
Stir the reaction at 20°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, work up the reaction to isolate the N-Boc protected amino acid.
Protocol 2: N-Boc Protection of Amines using Boc-Anhydride and a Base
This protocol is a general procedure adapted from various sources.[5][7]
Materials:
-
Amine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Base (e.g., Triethylamine, Sodium Bicarbonate, or 4-DMAP)
-
Solvent (e.g., Dichloromethane, Tetrahydrofuran, or a biphasic mixture)
Procedure:
-
Dissolve the amine in the chosen solvent.
-
Add the base to the solution.
-
Add Boc-anhydride (typically 1.1 to 1.5 equivalents) to the reaction mixture, sometimes portion-wise or as a solution.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40°C).
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction (e.g., with water or a dilute aqueous acid) and extract the product with an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography if necessary.
Visualizing the Chemistry: Diagrams and Workflows
To better understand the chemical processes and decision-making involved, the following diagrams are provided.
References
- 1. lupinepublishers.com [lupinepublishers.com]
- 2. Benzotriazole Reagents for the Syntheses of Fmoc-, Boc-, and Alloc-Protected Amino Acids [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTECTION OF AMINE: di-tert-butyl dicarbonate [Boc anhydride (Boc)2O]: Boc protection – My chemistry blog [mychemblog.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
A Comparative Guide to Dipeptide Synthesis: Evaluating N-Boc-Benzotriazole and Alternative Coupling Reagents via HPLC Analysis
For researchers, scientists, and professionals in drug development, the efficient synthesis of peptides is a cornerstone of their work. The choice of coupling reagent is a critical factor that significantly influences reaction yield, purity, and the suppression of side reactions. This guide provides an objective comparison of dipeptide formation using N-Boc-Benzotriazole activated esters and other common coupling reagents, with a focus on quantitative analysis by High-Performance Liquid Chromatography (HPLC).
The formation of a peptide bond between two amino acids is a condensation reaction that requires the activation of the carboxylic acid group of one amino acid to facilitate nucleophilic attack by the amino group of the other. N-acylbenzotriazoles are stable, crystalline intermediates that react with the amino component to form the peptide bond. This method is often compared with other in situ coupling reagents that generate highly reactive species.
This guide will delve into the experimental data for the synthesis of a model dipeptide, N-Boc-L-Alaninyl-L-Phenylalanine methyl ester (N-Boc-Ala-Phe-OMe), using different coupling methodologies. The performance of each method is evaluated based on reaction yield and product purity as determined by HPLC analysis.
Comparative Performance of Coupling Reagents
The selection of a coupling reagent is often a trade-off between reactivity, cost, stability, and the potential for side reactions, most notably racemization. Below is a summary of the quantitative performance of this compound and several popular alternative coupling reagents in the synthesis of N-Boc-Ala-Phe-OMe.
| Coupling Reagent/Method | Activating Agent | Additive | Base | Yield (%) | Purity (%) (by HPLC) |
| Benzotriazole Ester | N-Boc-Ala-OBt | - | N-Methylmorpholine (NMM) | ~85 | ~95 |
| Uronium Salt (HATU) | N-Boc-Ala-OH | HATU | N,N-Diisopropylethylamine (DIPEA) | >95 | >98 |
| Uronium Salt (HBTU) | N-Boc-Ala-OH | HBTU | N,N-Diisopropylethylamine (DIPEA) | ~92 | ~97 |
| Phosphonium Salt (PyBOP) | N-Boc-Ala-OH | PyBOP | N,N-Diisopropylethylamine (DIPEA) | ~90 | ~96 |
| Carbodiimide (DCC) | N-Boc-Ala-OH | DCC | 1-Hydroxybenzotriazole (HOBt) | ~88 | ~94 |
Note: The data presented is a synthesis of typical results found in the literature for the synthesis of simple dipeptides under optimized conditions. Actual results may vary depending on specific reaction conditions and the nature of the amino acids being coupled.
Discussion of Results
This compound (OBt Esters): The pre-activated N-Boc-aminoacyl-benzotriazole esters provide good yields and high purity. This method avoids the in situ activation step, which can sometimes lead to side reactions. The reaction proceeds cleanly with a weak base like NMM, minimizing the risk of racemization.
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): As a uronium salt-based reagent, HATU is known for its high reactivity and efficiency, often resulting in near-quantitative yields and excellent purities.[1] Its structure, derived from HOAt, provides anchimeric assistance during the coupling reaction, further enhancing its speed and effectiveness.[2][3] However, it is one of the more expensive coupling reagents.
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): HBTU is a widely used and cost-effective uronium salt that provides high yields and purities.[4] While slightly less reactive than HATU, it is a reliable workhorse for routine peptide synthesis.[5]
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): This phosphonium salt-based reagent is also highly efficient and is particularly noted for its ability to suppress racemization.[3] It is a good alternative to uronium salts, especially when coupling racemization-prone amino acids.
DCC/HOBt (N,N'-Dicyclohexylcarbodiimide/1-Hydroxybenzotriazole): This is a classic and cost-effective method for peptide coupling. DCC activates the carboxylic acid, and the addition of HOBt is crucial to suppress racemization and improve reaction efficiency by forming the HOBt active ester in situ.[2] A primary drawback is the formation of the insoluble dicyclohexylurea (DCU) byproduct, which can complicate purification.
Experimental Protocols
Detailed methodologies for the synthesis and analysis of the model dipeptide are provided below.
General Protocol for Dipeptide Synthesis using N-Boc-L-Alanyl-Benzotriazole
-
Preparation of N-Boc-L-Alanyl-Benzotriazole: To a solution of N-Boc-L-alanine (1.0 eq) and 1-Hydroxybenzotriazole (HOBt) (1.0 eq) in dry dichloromethane (DCM), N,N'-Dicyclohexylcarbodiimide (DCC) (1.0 eq) is added at 0°C. The reaction mixture is stirred at 0°C for 1 hour and then at room temperature for 3 hours. The precipitated dicyclohexylurea (DCU) is removed by filtration. The filtrate is concentrated under reduced pressure to yield the crude N-Boc-L-Alanyl-Benzotriazole, which can be purified by recrystallization.
-
Coupling Reaction: The N-Boc-L-Alanyl-Benzotriazole (1.0 eq) and L-Phenylalanine methyl ester hydrochloride (1.0 eq) are dissolved in dry dimethylformamide (DMF). N-Methylmorpholine (NMM) (1.1 eq) is added dropwise at 0°C. The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is diluted with ethyl acetate and washed successively with 1N HCl, saturated NaHCO3 solution, and brine. The organic layer is dried over anhydrous Na2SO4 and concentrated in vacuo. The crude dipeptide is purified by flash column chromatography.
General Protocol for Dipeptide Synthesis using HATU
-
Activation and Coupling: To a solution of N-Boc-L-alanine (1.0 eq), L-Phenylalanine methyl ester hydrochloride (1.0 eq), and HATU (1.05 eq) in dry DMF, N,N-Diisopropylethylamine (DIPEA) (2.5 eq) is added at 0°C. The reaction mixture is stirred at room temperature and monitored by TLC.
-
Work-up and Purification: The work-up and purification procedure is similar to the one described for the this compound method.
HPLC Analysis Protocol
The purity of the synthesized N-Boc-Ala-Phe-OMe is determined by reverse-phase HPLC.
-
Column: C18, 5 µm, 4.6 x 250 mm.[6]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[6]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[6]
-
Gradient: A linear gradient from 30% to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 20 µL.
Visualizing the Workflow and Reaction
To better illustrate the processes involved, the following diagrams were generated using Graphviz.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 3. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 4. bachem.com [bachem.com]
- 5. Automated solid-phase peptide synthesis: Use of 2-(1H-benzotriazol-1-yl)-1,1,3,3,-tetramethyluronium tetrafluoroborate for coupling of ert- butyloxycarbonyl amino acids : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 6. hplc.eu [hplc.eu]
A Researcher's Guide to Confirming N-Boc Protection of Amines via NMR Analysis
The protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in the realms of peptide synthesis, medicinal chemistry, and complex molecule assembly. The tert-butyloxycarbonyl (Boc) group is one of the most ubiquitous protecting groups for amines due to its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions. Confirmation of the successful installation of the Boc group is a critical step in any synthetic sequence. This guide provides a detailed comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques for this purpose, supported by experimental data and protocols.
Comparison of Analytical Methods
While several techniques can be employed to confirm the N-Boc protection of an amine, ¹H NMR spectroscopy offers the most definitive and structurally informative data. Below is a comparison of common methods.
| Analytical Method | Principle | Advantages | Disadvantages |
| ¹H NMR Spectroscopy | Measures the magnetic environment of protons. | Provides unambiguous evidence of the tert-butyl group. Allows for monitoring of reaction completion by observing the disappearance of the starting amine proton and shifts in adjacent proton signals. Quantitative. | Requires a relatively pure sample. The N-H proton signal can sometimes be broad or difficult to observe. |
| ¹³C NMR Spectroscopy | Measures the magnetic environment of carbon atoms. | Confirms the presence of the carbonyl and quaternary carbons of the Boc group. | Less sensitive than ¹H NMR, requiring more sample or longer acquisition times. |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Can show the appearance of the C=O stretch of the carbamate (around 1680-1720 cm⁻¹) and the disappearance of the N-H stretches of a primary amine (two bands around 3300-3500 cm⁻¹). | Can be ambiguous, as other carbonyl-containing impurities may interfere. Not quantitative. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Confirms the increase in molecular weight corresponding to the addition of the Boc group (100.12 g/mol ). | Does not provide definitive information about the site of protection in poly-functional molecules. Not ideal for monitoring reaction progress directly. |
| Thin-Layer Chromatography (TLC) | Separates components of a mixture based on polarity. | Quick and easy method to monitor the progress of the reaction by observing the disappearance of the starting material spot and the appearance of a new, typically less polar, product spot. | Does not provide structural confirmation. Not quantitative. |
NMR Analysis: A Detailed Look
The successful N-Boc protection of an amine results in distinct changes in the ¹H NMR spectrum. The most telling indicator is the appearance of a new, large singlet in the upfield region, corresponding to the nine equivalent protons of the tert-butyl group.
Key ¹H NMR Spectral Changes Upon N-Boc Protection:
| Proton | Typical Chemical Shift (ppm) - Before Protection | Typical Chemical Shift (ppm) - After Protection | Multiplicity | Integration |
| Amine N-H | Variable, typically 1-5 ppm (can be broad)[1][2] | Variable, typically 5-8 ppm (can be broad) or absent[3][4] | Broad singlet | 1H or 2H |
| tert-Butyl (t-Bu) | N/A | 1.4 - 1.6[3][5][6][7] | Singlet | 9H |
| α-Protons (to N) | ~2.3 - 3.0 ppm[1] | Shifted downfield (deshielded) by ~0.2-0.5 ppm | Dependent on structure | Varies |
Example: For the N-Boc protection of a primary amine (R-CH₂-NH₂), one would expect to see:
-
The disappearance of the broad N-H signal of the starting amine.
-
The appearance of a new, sharp singlet at approximately 1.5 ppm, integrating to 9 protons.
-
A downfield shift of the signal corresponding to the R-CH₂- protons due to the electron-withdrawing effect of the newly formed carbamate.
Experimental Protocol: NMR Sample Preparation for Reaction Monitoring
This protocol outlines the steps for preparing an NMR sample to confirm the completion of an N-Boc protection reaction.
Materials:
-
Reaction mixture aliquot (e.g., 50 µL)
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
NMR tube
-
Pipettes
-
Vortex mixer (optional)
Procedure:
-
Reaction Quenching (if necessary): If the reaction is ongoing, quench the aliquot by adding a small amount of a suitable quenching agent (e.g., water or a dilute acid, depending on the reaction conditions).
-
Solvent Removal: Evaporate the solvent from the aliquot under reduced pressure or a stream of nitrogen.
-
Dissolution in Deuterated Solvent: Add approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) to the residue. Ensure the solvent is compatible with your compound and does not have signals that overlap with key resonances.
-
Transfer to NMR Tube: Transfer the solution to a clean, dry NMR tube.
-
Homogenization: Gently vortex or invert the NMR tube several times to ensure a homogeneous solution.
-
Acquisition of NMR Spectrum: Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures. A typical experiment involves 16-64 scans.
-
Data Analysis: Process the spectrum (Fourier transform, phase correction, and baseline correction). Integrate the relevant signals, particularly the characteristic singlet of the Boc group and any remaining signals from the starting amine, to determine the extent of the reaction.
Visualizing the Workflow
The following diagram illustrates the logical workflow for confirming N-Boc protection using NMR analysis.
Caption: A flowchart of the experimental and analytical steps to confirm N-Boc protection of an amine.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acdlabs.com [acdlabs.com]
- 7. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to N-Boc-Benzotriazole and its Alternatives for Amine Protection
For researchers and professionals in drug development and organic synthesis, the selection of an appropriate protecting group strategy is paramount to achieving high yields and purity. The tert-butoxycarbonyl (Boc) group is a cornerstone of amine protection, and various reagents are available for its introduction. This guide provides a detailed comparison of N-Boc-Benzotriazole (Boc-Bt) and the widely used alternative, di-tert-butyl dicarbonate (Boc₂O), with a focus on their reaction products and their characterization by Liquid Chromatography-Mass Spectrometry (LC-MS).
Performance Comparison: this compound vs. Di-tert-butyl Dicarbonate
This compound has emerged as a stable and efficient reagent for the Boc protection of amines, particularly amino acids.[1][2] In contrast, di-tert-butyl dicarbonate is a more common and cost-effective option.[3] The choice between these reagents often depends on the specific requirements of the synthesis, such as substrate sensitivity, desired purity, and scalability.
Key Advantages of this compound:
-
High Purity of Products: Reactions with this compound are reported to yield N-protected amino acids with high purity (>99%), often without the formation of detectable dipeptide or tripeptide impurities.[1][4]
-
Stability: this compound is a crystalline solid that is stable at room temperature for extended periods, making it convenient to handle and store.[1]
-
Mild Reaction Conditions: The protection of amino acids using this compound can be carried out under mild conditions, typically at room temperature in the presence of a base like triethylamine.[1][4]
Considerations for Di-tert-butyl Dicarbonate (Boc₂O):
-
Potential for Byproducts: While generally effective, the use of Boc₂O can sometimes lead to the formation of byproducts such as isocyanates, ureas, and N,N-di-Boc protected amines, especially under certain reaction conditions.[5]
-
Reaction Optimization: The reaction conditions for Boc₂O often require careful optimization of base, solvent, and temperature to minimize byproduct formation and maximize yield.[3]
-
Cost-Effectiveness: Boc₂O is a readily available and more economical reagent compared to this compound, making it a preferred choice for large-scale synthesis.
Quantitative Data Summary
While direct comparative LC-MS studies are not extensively available in the literature, the following table presents a hypothetical comparison based on reported purity and potential byproducts. This data is intended to be illustrative and would need to be confirmed by head-to-head experimental analysis as detailed in the subsequent protocol.
| Parameter | This compound | Di-tert-butyl Dicarbonate (Boc₂O) |
| Purity of N-Boc-Alanine (%) | >99% | 95-99% (highly condition dependent) |
| Major Byproduct(s) | Benzotriazole | tert-Butanol, Carbon Dioxide |
| Potential Minor Byproducts | Unreacted Starting Material | Di-Boc-Alanine, tert-Butyl Carbamate |
| Reaction Time (Typical) | 1-4 hours | 1-12 hours |
| Yield (%) | 90-95% | 85-95% |
Experimental Protocols
To facilitate a direct and objective comparison, the following detailed experimental protocols for the Boc protection of a model amino acid, L-Alanine, and the subsequent LC-MS analysis are provided.
Protocol 1: Boc Protection of L-Alanine using this compound
-
Materials: L-Alanine, this compound, Triethylamine (TEA), Acetonitrile, Water, Diethyl Ether, 1M HCl, Saturated NaCl solution.
-
Procedure:
-
Dissolve L-Alanine (1.0 eq) in a 1:1 mixture of acetonitrile and water.
-
Add Triethylamine (1.1 eq) to the solution and stir for 10 minutes at room temperature.
-
Add this compound (1.05 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, remove the acetonitrile under reduced pressure.
-
Wash the aqueous residue with diethyl ether to remove the benzotriazole byproduct.
-
Acidify the aqueous layer to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated NaCl solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-L-Alanine.
-
Protocol 2: Boc Protection of L-Alanine using Di-tert-butyl Dicarbonate (Boc₂O)
-
Materials: L-Alanine, Di-tert-butyl dicarbonate (Boc₂O), Sodium Hydroxide (NaOH), Dioxane, Water, Ethyl Acetate, 1M HCl.
-
Procedure:
-
Dissolve L-Alanine (1.0 eq) in a solution of NaOH (1.1 eq) in water.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of Boc₂O (1.1 eq) in dioxane dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Wash the aqueous residue with ethyl acetate to remove any unreacted Boc₂O.
-
Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-L-Alanine.
-
Protocol 3: LC-MS Characterization of Reaction Products
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the crude reaction product in a suitable solvent (e.g., acetonitrile/water).
-
Dilute the stock solution to a final concentration of 10 µg/mL for LC-MS analysis.
-
-
LC-MS Parameters:
-
LC System: Agilent 1290 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% to 95% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
MS System: Agilent 6545XT AdvanceLink Q-TOF LC/MS or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive and Negative modes.
-
Mass Range: 100-1000 m/z.
-
Data Acquisition: Full scan and targeted MS/MS of expected products and byproducts.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Reaction pathways for amine protection using this compound and Boc₂O.
Caption: Experimental workflow for LC-MS characterization of reaction products.
Caption: Logical comparison of this compound and Boc-Anhydride.
References
- 1. Benzotriazole Reagents for the Syntheses of Fmoc-, Boc-, and Alloc-Protected Amino Acids [organic-chemistry.org]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. PROTECTION OF AMINE: di-tert-butyl dicarbonate [Boc anhydride (Boc)2O]: Boc protection – My chemistry blog [mychemblog.com]
- 4. researchgate.net [researchgate.net]
- 5. Boc Protected Compounds [ms.bzchemicals.com]
A Head-to-Head Battle in Peptide Synthesis: N-Boc-Benzotriazole vs. HOBt/DCC Coupling
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of coupling reagent is a critical decision that directly impacts yield, purity, and the chiral integrity of the final peptide. This guide provides an objective comparison of two common methodologies: the use of pre-activated N-Boc-aminoacyl benzotriazoles and the classical in situ activation with 1-Hydroxybenzotriazole (HOBt) and N,N'-Dicyclohexylcarbodiimide (DCC).
The formation of a peptide bond between two amino acids is a condensation reaction that requires the activation of the carboxylic acid moiety of one amino acid to facilitate nucleophilic attack by the amino group of the other. Both N-Boc-Benzotriazole and the HOBt/DCC system are designed to achieve this activation efficiently, yet they differ in their mechanism, handling, and potential side reactions. This comparison will delve into the performance of each method, supported by experimental data, to aid in the selection of the most appropriate technique for a given synthetic challenge.
Performance Comparison: A Quantitative Overview
| Performance Metric | This compound | HOBt/DCC |
| Typical Yield | 77-89%[1] | ~87%[2] |
| Purity | High, often purified by simple filtration or crystallization | Generally high, but can be contaminated with dicyclohexylurea (DCU) |
| Racemization | Reported as "no detectable racemization" or <1%[1] | Minimal, effectively suppressed by HOBt[3][4] |
| Reaction Time | Typically rapid, coupling complete in minutes to a few hours | Activation: ~30 min; Coupling: 1-3 hours[2] |
| Key Advantages | Stable, isolable activating agent; avoids in situ activation step; generally free of urea byproducts. | Cost-effective; widely used and well-established; HOBt effectively suppresses racemization.[5] |
| Key Disadvantages | Requires pre-synthesis of the N-Boc-aminoacyl benzotriazole. | Formation of insoluble dicyclohexylurea (DCU) byproduct can complicate purification; DCC is a potent allergen.[3] |
Reaction Mechanisms and Experimental Workflows
To visualize the differences between the two methods, the following diagrams illustrate the reaction pathways and typical experimental workflows.
This compound Method
The this compound method involves the use of a pre-synthesized and stable N-Boc-aminoacyl benzotriazole derivative. This activated amino acid is then directly coupled with the amino component.
HOBt/DCC Method
The HOBt/DCC method involves the in situ activation of the N-Boc-amino acid using DCC in the presence of HOBt, which acts as a racemization suppressant. The activated species then reacts with the amino component.
Detailed Experimental Protocols
The following are representative experimental protocols for the synthesis of a dipeptide using each method.
Protocol 1: Synthesis of N-Boc-Dipeptide using N-Boc-Aminoacyl Benzotriazole
This protocol is a general procedure based on the coupling of pre-activated N-Boc-aminoacyl benzotriazoles with amino acid esters.
Materials:
-
N-Boc-aminoacyl benzotriazole (1.0 eq)
-
Amino acid ester hydrochloride (1.0 eq)
-
Triethylamine (Et3N) (1.0 eq)
-
Tetrahydrofuran (THF)
Procedure:
-
To a solution of the amino acid ester hydrochloride in THF, add triethylamine and stir for 10 minutes at room temperature.
-
Add the N-Boc-aminoacyl benzotriazole to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude dipeptide.
-
Purify the crude product by crystallization or column chromatography.
Protocol 2: Synthesis of Boc-Leu-Phe-OMe using HOBt/DCC
This protocol is adapted from a documented synthesis of Boc-Leu-Phe-OMe.[2]
Materials:
-
N-(tert-Butoxycarbonyl)-L-leucine monohydrate (1.0 eq)
-
L-Phenylalanine methyl ester hydrochloride (1.0 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
1-Hydroxybenzotriazole monohydrate (HOBt·H₂O) (1.0 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.0 eq)
-
Acetonitrile
Procedure:
-
To a solution of N-(tert-butoxycarbonyl)-L-leucine monohydrate, L-phenylalanine methyl ester hydrochloride, DIPEA, and HOBt·H₂O in acetonitrile, add a solution of DCC in acetonitrile at 0°C.
-
Stir the resulting suspension at 0°C for 1 hour.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 3 hours.[2]
-
Filter the suspension to remove the precipitated dicyclohexylurea (DCU).
-
Remove the solvent from the filtrate under reduced pressure.
-
Dilute the residue with ethyl acetate and wash sequentially with 0.33 M citric acid solution, saturated aqueous sodium bicarbonate solution, and water.[2]
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography on silica gel to obtain the pure Boc-Leu-Phe-OMe.[2]
Conclusion
Both this compound and HOBt/DCC are effective methods for peptide coupling, each with its own set of advantages and disadvantages.
The This compound method offers the advantage of using a stable, pre-activated amino acid, which can lead to cleaner reactions with easier purification due to the absence of urea byproducts. It has also been reported to result in very low levels of racemization. The main drawback is the need to synthesize and isolate the activated benzotriazole derivative beforehand.
The HOBt/DCC method is a well-established, cost-effective, and widely used technique. The in situ activation is convenient, and the inclusion of HOBt is highly effective at suppressing racemization. However, the formation of the insoluble DCU byproduct can complicate the purification process, and DCC itself is a known allergen requiring careful handling.
The choice between these two methods will ultimately depend on the specific requirements of the synthesis, including the scale of the reaction, the sensitivity of the amino acids to racemization, and the desired purity of the final peptide. For syntheses where purity and ease of workup are paramount, the this compound approach may be preferable. For routine, cost-sensitive applications, the HOBt/DCC method remains a robust and reliable option.
References
- 1. researchgate.net [researchgate.net]
- 2. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups - RSC Advances (RSC Publishing) [pubs.rsc.org]
Reactivity Face-Off: A Comparative Guide to N-Boc- and N-Fmoc-Benzotriazole Reagents in Amine Protection
For researchers, scientists, and drug development professionals navigating the landscape of amine protecting groups, the choice between N-Boc- and N-Fmoc-benzotriazole reagents is a critical decision that can significantly impact synthesis efficiency and yield. This guide provides an objective comparison of their reactivity, supported by experimental data and detailed protocols, to facilitate informed reagent selection.
The strategic protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in peptide and medicinal chemistry. Benzotriazole-based reagents have emerged as highly effective tools for this purpose, offering stable, crystalline, and readily reactive acylating agents. Among these, N-tert-butyloxycarbonyl (Boc) and N-9-fluorenylmethyloxycarbonyl (Fmoc) protected benzotriazoles are prominent choices. This guide delves into a direct comparison of their performance, focusing on reactivity and yield.
At a Glance: Performance Comparison
| Parameter | N-Boc-Benzotriazole Reagents | N-Fmoc-Benzotriazole Reagents | Key Takeaway |
| General Reactivity | High | High | Both reagents are highly efficient for the N-protection of amino acids and other amines. |
| Reaction Conditions | Mild; typically room temperature with a base (e.g., triethylamine) in solvents like THF or aqueous acetonitrile. | Mild; typically room temperature with a base (e.g., triethylamine) in solvents like THF or aqueous acetonitrile. | Both reagents operate under similar, mild conditions, making them broadly applicable. |
| Reported Yields | 61-88% for the synthesis of (N-Boc-α-aminoacyl)benzotriazoles.[1] | 69-90% for the synthesis of N-(Fmoc-α-aminoacyl)benzotriazoles.[2][3][4] | Both provide good to excellent yields, with Fmoc-reagents showing a slightly higher reported upper range. |
| Product Purity | High; >99% pure N-protected amino acids with no detectable di- or tripeptide impurities.[5][6] | High; >99% pure N-protected amino acids with no detectable di- or tripeptide impurities.[5][6] | Both methods yield products of exceptional purity, a significant advantage over other methods. |
| Reagent Stability | Stable, crystalline solids that can be stored at room temperature for months.[5] | Stable, crystalline solids that can be stored at room temperature for months.[2][3][4][5] | The excellent stability of both reagent classes enhances their practicality and shelf-life. |
Delving into Reactivity
The choice between the two often hinges on the overarching synthetic strategy, particularly the orthogonality of deprotection steps. The Boc group is acid-labile, while the Fmoc group is base-labile. This fundamental difference dictates their compatibility with other protecting groups present in the substrate.
Experimental Workflows
The following diagrams illustrate the general experimental workflows for the synthesis and application of N-Boc- and N-Fmoc-benzotriazole reagents for the N-protection of amino acids.
Caption: Workflow for N-Boc protection using benzotriazole reagents.
Caption: Workflow for N-Fmoc protection using benzotriazole reagents.
Detailed Experimental Protocols
Synthesis of N-(Fmoc-α-aminoacyl)benzotriazoles[2]
Materials:
-
N-Fmoc-amino acid (5 mmol)
-
1H-Benzotriazole (20 mmol)
-
Thionyl chloride (5 mmol)
-
Tetrahydrofuran (THF, 50 mL)
-
Ethyl acetate (EtOAc, 30 mL)
-
Saturated sodium carbonate (Na2CO3) solution
-
Magnesium sulfate (MgSO4)
-
Dichloromethane
-
Hexanes
Procedure:
-
To a solution of 1H-benzotriazole in THF, add thionyl chloride dropwise.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the N-Fmoc-amino acid in one portion and stir for 2 hours at room temperature.
-
Evaporate the solvent in vacuo.
-
Dissolve the crude mixture in EtOAc and wash with saturated Na2CO3 solution (3 x 30 mL).
-
Dry the organic layer over MgSO4 and concentrate under reduced pressure.
-
Precipitate the desired product from dichloromethane-hexanes.
Synthesis of (N-Boc-α-aminoacyl)benzotriazoles[1]
Materials:
-
N-Boc-α-amino acid (1a-e)
-
N-methanesulfonylbenzotriazole (BtSO2Me, 2)
-
Base (e.g., triethylamine)
-
Solvent (e.g., THF)
Procedure:
-
The (N-Boc-α-aminoacyl)benzotriazoles (3a-e) are prepared from the corresponding commercially available N-protected α-amino acids (1a-e) and BtSO2Me (2).
-
A one-pot procedure is also described where after the formation of the (N-Boc-α-aminoacyl)benzotriazoles, amines are added in situ to the reaction mixture at room temperature to yield the corresponding amides.
General Procedure for N-protection of Amino Acids[5][6]
Materials:
-
Amino acid
-
N-Boc- or N-Fmoc-benzotriazole reagent
-
Triethylamine (TEA)
-
Acetonitrile-water mixture
Procedure:
-
Dissolve the amino acid and the N-protected benzotriazole reagent in an acetonitrile-water mixture.
-
Add triethylamine to the solution.
-
Stir the reaction mixture at 20°C.
-
The N-protected amino acid is obtained in very good yields and high purity.
Conclusion
Both N-Boc- and N-Fmoc-benzotriazole reagents are excellent choices for the N-protection of amines, offering high yields, exceptional product purity, and the convenience of stable, crystalline reagents. The reactivity of both classes of reagents is high under mild conditions. The decision to employ one over the other will primarily be dictated by the specific requirements of the synthetic route, particularly the desired orthogonality of protecting groups. The provided protocols offer a solid foundation for the successful implementation of these versatile reagents in a research and development setting.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. experts.umn.edu [experts.umn.edu]
- 4. [PDF] N-(Fmoc-α-aminoacyl)benzotriazoles: Versatile synthetic reagents from proteinogenic amino acids | Semantic Scholar [semanticscholar.org]
- 5. Benzotriazole Reagents for the Syntheses of Fmoc-, Boc-, and Alloc-Protected Amino Acids [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Bot Detection [iris-biotech.de]
A Comparative Guide to N-Boc-Benzotriazole for Large-Scale Amine Protection
For Researchers, Scientists, and Drug Development Professionals
In the realm of large-scale chemical synthesis, particularly in the pharmaceutical industry, the efficiency, cost-effectiveness, and safety of protecting group strategies are paramount. The tert-butoxycarbonyl (Boc) group is a cornerstone for amine protection, and the choice of the Boc-donating reagent can significantly impact the overall process viability. This guide provides a comprehensive cost-benefit analysis of N-Boc-Benzotriazole (tert-butyl 1H-benzo[d][1][2][3]triazole-1-carboxylate) in comparison to the industry-standard, di-tert-butyl dicarbonate (Boc-anhydride or Boc₂O), and other alternatives for large-scale synthesis.
Executive Summary
This compound presents itself as a highly efficient reagent for the Boc protection of amines, often yielding products of exceptional purity with minimal side-product formation. Its stability and high reactivity can lead to streamlined reaction and workup procedures. However, these advantages are weighed against a significantly higher reagent cost and critical safety concerns related to the explosive potential of benzotriazole derivatives, particularly at an industrial scale.
Boc-anhydride remains the dominant choice for large-scale applications due to its low cost, widespread availability, and extensive history of safe and effective use. While reactions with Boc-anhydride may sometimes require more careful optimization to control side products, its economic advantages are substantial. This guide provides a detailed analysis to inform the selection of the most appropriate reagent for specific large-scale synthesis needs.
Performance Comparison: this compound vs. Alternatives
Quantitative data from laboratory-scale experiments consistently demonstrates the high efficiency of this compound. Below is a comparative summary of key performance indicators.
Table 1: Performance Comparison of Boc-Protecting Reagents (Lab-Scale Data)
| Parameter | This compound | Di-tert-butyl dicarbonate (Boc₂O) | Other Alternatives (e.g., Boc-N₃, Mixed Carbonates) |
| Typical Yield | 77-94%[4] | Generally high, 85-95% with optimization[5] | Variable, can be high but reagents may be less stable or more hazardous[4] |
| Product Purity | >99% (often free of di- and tri-peptide impurities)[4][6] | Good to excellent, but can be contaminated with N,N-di-Boc, urea, or isocyanate byproducts[7] | Purity is reagent-dependent |
| Reaction Time | Generally rapid[8] | Can be rapid, but may require longer reaction times for complete conversion depending on substrate and conditions | Variable |
| Reaction Conditions | Mild (e.g., room temperature)[4][6] | Versatile (mild base, acid catalysis, or catalyst-free)[7] | Often require specific and sometimes harsh conditions |
| Byproducts | Benzotriazole (water-soluble, easily removed) | t-Butanol, CO₂, unreacted Boc₂O, and potential side-reaction products | Varies with the reagent |
Cost-Benefit Analysis for Large-Scale Synthesis
The decision to use a particular reagent on an industrial scale is heavily influenced by economic factors.
Table 2: Cost-Benefit Analysis
| Factor | This compound | Di-tert-butyl dicarbonate (Boc₂O) |
| Reagent Cost | High (inferred from synthesis from Boc₂O and benzotriazole) | Low and widely available in bulk |
| Process Efficiency | Potentially higher throughput due to faster reactions and simpler workups. | Well-established and optimized processes are available. |
| Downstream Processing | Potentially lower costs due to higher initial purity and easier byproduct removal. | May incur higher costs for purification to remove byproducts. |
| Safety & Handling | Significant concern due to the explosive nature of benzotriazoles, requiring specialized handling and infrastructure. | Generally considered safe for large-scale use with standard precautions. |
| Waste Management | Benzotriazole byproduct needs to be managed. | Byproducts are generally less hazardous. |
| Overall Cost-Benefit | Favorable for high-value products where exceptional purity is critical and can offset the high reagent and safety costs. | Highly favorable for a wide range of applications due to its low cost and established safety profile. |
Experimental Protocols
Detailed and validated experimental protocols are essential for successful and reproducible large-scale synthesis.
Protocol 1: N-Boc Protection of an Amine using this compound (Lab-Scale)
This protocol is based on typical laboratory procedures and would require significant process safety evaluation before scale-up.
Materials:
-
Amine substrate
-
This compound (1.1 equivalents)
-
Triethylamine (1.2 equivalents)
-
Acetonitrile and Water (as solvent)
Procedure:
-
Dissolve the amine substrate in a mixture of acetonitrile and water.
-
Add triethylamine to the solution and stir.
-
To the stirred solution, add this compound portion-wise at room temperature.
-
Monitor the reaction progress by TLC or HPLC. Reactions are typically complete within a few hours.
-
Upon completion, remove the acetonitrile under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine to remove benzotriazole and other water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the N-Boc protected amine.
Protocol 2: N-Boc Protection of an Amine using Di-tert-butyl dicarbonate (General Large-Scale Procedure)
This protocol represents a general approach for large-scale Boc protection.
Materials:
-
Amine substrate
-
Di-tert-butyl dicarbonate (Boc₂O) (1.05-1.2 equivalents)
-
Sodium bicarbonate or another suitable base
-
A suitable solvent (e.g., THF, Dioxane, Acetonitrile, or a biphasic system)
Procedure:
-
Charge the reactor with the amine substrate and the chosen solvent.
-
Add the base to the mixture.
-
Slowly add a solution of Boc₂O in the reaction solvent to the stirred mixture, maintaining the temperature at a controlled setpoint (e.g., 20-25°C).
-
Stir the reaction mixture until completion, as monitored by in-process controls (e.g., HPLC).
-
Perform an aqueous workup to quench the reaction and remove inorganic salts.
-
If necessary, perform extractions and washes to remove unreacted Boc₂O and byproducts.
-
The crude product may be purified further by crystallization, distillation, or chromatography, depending on the required purity.
Visualizing the Chemistry: Diagrams and Workflows
Reaction Pathways
Experimental Workflow Comparison
Logical Relationship for Reagent Selection
References
- 1. marketreportanalytics.com [marketreportanalytics.com]
- 2. Synthesis of Novel Benzylic 1,2,3-triazole-4-carboxamides and their in vitro Activity Against Clinically Common Fungal Species [scielo.org.mx]
- 3. Synthesis and Antimicrobial activity of Some 1, 3, 4- Oxadiazoles-2-thione and 1, 2, 4-Triazoles Derivatives from Tert-Butyl Carbazate : Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Benzotriazole Reagents for the Syntheses of Fmoc-, Boc-, and Alloc-Protected Amino Acids [organic-chemistry.org]
- 7. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Researcher's Guide to Assessing Chiral Purity of Boc-Protected Amino Acids
For researchers, scientists, and professionals in drug development, ensuring the enantiomeric purity of Boc-protected amino acids is a critical step in the synthesis of peptides and pharmaceuticals. The presence of an undesired enantiomer can significantly impact the biological activity, efficacy, and safety of the final product. This guide provides a comprehensive comparison of the most common analytical techniques used to assess the chiral purity of these essential building blocks, supported by experimental data and detailed protocols.
Comparison of Analytical Methods
Four principal methods are widely employed for the determination of the chiral purity of Boc-protected amino acids: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Polarimetry. Each technique offers distinct advantages and limitations in terms of sensitivity, sample requirements, and potential for racemization.
| Feature | Chiral HPLC | Chiral GC-MS | NMR Spectroscopy | Polarimetry |
| Principle | Differential interaction of enantiomers with a chiral stationary phase. | Separation of volatile, derivatized enantiomers on a chiral column followed by mass analysis. | Formation of diastereomeric complexes with a chiral resolving agent, leading to distinct NMR signals. | Measurement of the rotation of plane-polarized light by a chiral molecule in solution. |
| Limit of Detection (LOD) | High (can be ≤0.05%)[1] | High (LOQ down to 0.1%)[2] | Moderate | Low |
| Limit of Quantification (LOQ) | High (can be ≤0.05%)[1] | High (LOQ down to 0.1%)[2] | Can be below 1% of the minor component[3] | Requires higher concentrations (20-110 mg/mL) compared to HPLC (as low as 1 µg/mL)[4] |
| Analysis Time | Relatively fast | Can be longer due to derivatization | Rapid data acquisition (~5 minutes)[5] | Fast |
| Sample Preparation | Often direct injection of dissolved sample[6] | Derivatization required to increase volatility | Derivatization with a chiral agent is common | Dissolution in a suitable solvent |
| Potential for Racemization | Low | Risk of racemization during derivatization and at high temperatures[2] | Low | None |
| Cost | Moderate to high for equipment and columns | Moderate to high for equipment and columns | High initial equipment cost | Lower equipment cost |
| Key Advantage | High sensitivity and direct analysis of many Boc-amino acids.[7] | High resolution and sensitivity. | Provides structural information and is non-destructive. | Non-destructive and simple.[8] |
| Key Disadvantage | Cost of chiral columns. | Derivatization can be complex and introduce errors. | Lower sensitivity compared to chromatographic methods. | Lower sensitivity and not suitable for complex mixtures. |
Experimental Workflows and Logical Relationships
The general workflow for assessing the chiral purity of a Boc-protected amino acid involves sample preparation followed by analysis using one of the aforementioned techniques. The choice of method depends on the specific requirements of the analysis, such as the desired level of sensitivity and the nature of the amino acid.
References
- 1. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Analyses of amino acids, Enantiomeric purity [cat-online.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Comparison of polarimetry and crown ether-based HPLC chiral stationary phase method to determine (L)-amino acid optical purity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. mdpi.com [mdpi.com]
Protecting the Unyielding: A Comparative Guide to the Efficacy of N-Boc-Benzotriazole with Sterically Hindered Amines
For researchers, scientists, and professionals in drug development, the selective protection of sterically hindered amines is a frequent challenge. This guide provides an objective comparison of N-Boc-benzotriazole with other common Boc-protecting reagents, supported by available experimental data, to aid in the selection of the most effective method for these demanding substrates.
The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in organic synthesis, valued for its stability under various conditions and its facile removal under acidic treatment.[1] However, the introduction of the Boc group onto sterically hindered secondary amines can be sluggish and low-yielding. This guide focuses on the efficacy of this compound, a stable and reactive acylating agent, in comparison to the widely used di-tert-butyl dicarbonate (Boc₂O), often in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP), and 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON).
Comparative Analysis of Boc-Protecting Reagents
Key Observations:
-
This compound (Boc-Bt): This reagent is a stable, crystalline solid that offers high reactivity for the acylation of amino groups.[2] It has been shown to be highly effective for the Boc-protection of amino acids, affording excellent yields.[2] While specific data on a wide range of sterically hindered secondary amines is limited, its inherent reactivity suggests it is a potent choice for such challenging substrates.
-
Di-tert-butyl dicarbonate (Boc₂O): As the most common reagent for Boc protection, its reactivity with unhindered amines is reliable. For sterically hindered amines, the reaction is often slow and requires the use of catalysts or forcing conditions.[3]
-
Boc₂O with DMAP: The addition of a catalytic amount of DMAP significantly enhances the reactivity of Boc₂O.[3] This combination is often the go-to method for protecting hindered amines, as DMAP acts as a nucleophilic catalyst, forming a more reactive intermediate.[4]
-
2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON): This reagent is another effective alternative for the introduction of the Boc group and has been successfully used for amino acids.[5]
Quantitative Data Summary
The following table summarizes available data on the performance of these reagents with various amines. It is important to note that reaction conditions can significantly influence yields and reaction times.
| Amine Substrate | Reagent | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| Primary Amines (for baseline) | |||||
| Aniline | Boc₂O | Amberlite-IR 120, solvent-free, rt | < 1 min | 99 | [4] |
| Benzylamine | Boc₂O | Amberlite-IR 120, solvent-free, rt | 1 min | 98 | [4] |
| Sterically Hindered Secondary Amines | |||||
| Diphenylamine | Boc₂O | Molten, 50°C | 24 h | Incomplete | [6] |
| Di-n-butylamine | Boc₂O | Amberlite-IR 120, solvent-free, rt | 2 min | 96 | [4] |
| Pyrrolidine | Boc₂O | TEA, DCM, rt | 1 h | 100 | |
| Amino Acids (as a proxy for reactivity) | |||||
| Phenylalanine | This compound | - | - | High | [4] |
| Phenylglycine | This compound | - | - | High | [4] |
| L-tryptophan | Boc-ON | Et₃N, water/dioxane, rt | 3 h | 99 | [5] |
Note: The table highlights the challenge in finding direct comparative data for sterically hindered secondary amines with this compound.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for the Boc protection of amines using the discussed reagents.
Protocol 1: Boc Protection using this compound (General Procedure for Amino Acids)
This protocol is adapted from the work of Katritzky and colleagues on the use of benzotriazole reagents for amino acid protection.[2]
Materials:
-
Amino acid
-
This compound (Boc-Bt)
-
Triethylamine (Et₃N)
-
Acetonitrile
-
Water
Procedure:
-
Dissolve the amino acid in a mixture of acetonitrile and water.
-
Add triethylamine to the solution.
-
Add this compound to the reaction mixture at 20°C.
-
Stir the reaction until completion, monitoring by TLC.
-
Upon completion, work up the reaction mixture to isolate the N-Boc protected amino acid.
Protocol 2: Boc Protection of a Secondary Amine using Boc₂O and DMAP
This is a general and widely used procedure for the Boc protection of amines, particularly those that are less reactive.
Materials:
-
Amine substrate (e.g., Pyrrolidine)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP) (catalytic amount)
-
Dry Tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the amine (2.0 mmol) in dry THF (10 mL).
-
Add DMAP (0.2 mmol) and Boc₂O (5.0 mmol) to the solution.
-
Stir the mixture at room temperature for 12 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with EtOAc (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography on silica gel.
Protocol 3: Boc Protection using Boc-ON (Typical Procedure for Amino Acids)
This protocol is a representative example of using Boc-ON for the protection of an amino acid.[5]
Materials:
-
L-tryptophan
-
2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON)
-
Triethylamine (Et₃N)
-
Water
-
Dioxane
-
5% Citric acid solution
-
Ethyl acetate (EtOAc)
Procedure:
-
To a solution of L-tryptophan (10 mmol) and triethylamine (15 mmol) in water (6 mL), add dioxane (6 mL) and Boc-ON (11 mmol) at room temperature.
-
Stir the mixture, which should become homogeneous within 1 hour, for an additional two hours.
-
After completion, add water (15 mL) and EtOAc (20 mL).
-
Acidify the mixture with a 5% citric acid solution and extract with EtOAc.
-
Process the extract in the usual manner to obtain the final product.
Visualizing the Workflow
The following diagram illustrates a generalized experimental workflow for comparing the efficacy of different Boc-protecting reagents for a sterically hindered amine.
Experimental workflow for comparing Boc-protecting reagents.
Reaction Mechanism Pathway
The following diagram illustrates the generally accepted mechanism for the DMAP-catalyzed Boc protection of an amine using Boc₂O.
DMAP-catalyzed Boc protection mechanism.
Conclusion
The selection of an appropriate reagent for the Boc protection of sterically hindered amines is critical for the success of a synthetic route. While di-tert-butyl dicarbonate with a catalytic amount of DMAP remains a robust and widely practiced method, This compound presents itself as a potent, stable, and highly reactive alternative that warrants consideration, especially when other methods prove inefficient. Boc-ON also serves as a viable option.
The provided protocols and comparative data aim to equip researchers with the necessary information to make an informed decision based on the specific requirements of their synthesis, including the nature of the substrate, desired reaction conditions, and scalability. Further investigation into the substrate scope of this compound with a broader range of sterically hindered secondary amines would be a valuable contribution to the field.
References
- 1. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 2. Benzotriazole Reagents for the Syntheses of Fmoc-, Boc-, and Alloc-Protected Amino Acids [organic-chemistry.org]
- 3. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of N-Boc-Benzotriazole: A Guide for Laboratory Professionals
Audience: Researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before handling N-Boc-Benzotriazole, it is crucial to wear appropriate personal protective equipment (PPE). This includes, but is not limited to:
-
Chemical-resistant gloves (nitrile rubber is a suitable option).
-
Safety glasses with side shields or goggles.[1]
-
A lab coat or other protective clothing to prevent skin contact.[1]
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any dust or vapors.[2] Avoid creating dust when handling the solid material. After handling, wash hands thoroughly.
Spill & Leak Procedures
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: If the spill is large, evacuate the immediate area and ensure adequate ventilation.
-
Containment: Prevent the spill from spreading and from entering drains or waterways.[3][4] For land spills, use an inert absorbent material like sand or earth to contain the substance.[3]
-
Cleanup: Carefully sweep or scoop up the spilled material. For residual traces, use an inert absorbent material.[3] Place all contaminated materials into a clearly labeled, sealed container for disposal.[3]
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Personal Protection: For large spills, responders should wear enhanced PPE, including triple gloves (rubber and nitrile over latex), a chemical-resistant suit, and a NIOSH-approved respirator.[4]
Chemical Incompatibility and Hazardous Decomposition
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[1] While specific incompatibilities for this compound are not documented, the parent compound, benzotriazole, can react violently with certain materials. It is also prudent to avoid contact with strong acids, which can cleave the Boc group, generating isobutylene and carbon dioxide, and reverting the compound to the more reactive benzotriazole.
-
Hazardous Decomposition Products: When heated to decomposition, this compound is expected to emit toxic fumes, including carbon oxides and nitrogen oxides.[1][5]
Quantitative Data Summary
The following table summarizes key quantitative data for the parent compound, benzotriazole, which should be considered as indicative for this compound in the absence of specific data.
| Property | Value | Source Citation |
| Acute Toxicity (Oral) | LD50 Oral - Rat - 500 mg/kg | |
| Flash Point | 170 °C / 338 °F | [2] |
| Autoignition Temperature | 400°C | [4] |
| Water Solubility | 19 g/l at 25 °C (for Benzotriazole) | |
| Melting Point/Range | 94 - 99 °C / 201.2 - 210.2 °F (for Benzotriazole) | [2] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol provides a direct, step-by-step guide for the proper disposal of this compound waste.
1. Waste Identification and Segregation:
- Identify all waste streams containing this compound, including pure compound, contaminated labware (e.g., weighing boats, spatulas), and solutions.
- Segregate this compound waste from other chemical waste streams to prevent accidental mixing with incompatible materials.
2. Containerization:
- Use a dedicated, properly sealed, and clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical (e.g., high-density polyethylene).
- The label should clearly state "Hazardous Waste," "this compound," and list the associated hazards (e.g., "Harmful if Swallowed," "Eye Irritant," "Toxic to Aquatic Life").
3. Waste Collection:
- For solid waste, carefully transfer the material into the waste container, avoiding the creation of dust.
- For liquid waste (e.g., solutions containing this compound), pour carefully into a designated liquid waste container. Do not mix with acidic waste.
- Contaminated items such as gloves, weighing paper, and pipette tips should be placed in the solid waste container.
4. Storage:
- Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
- The storage area should be away from heat sources and incompatible materials.
5. Final Disposal:
- Dispose of the this compound waste through your institution's environmental health and safety (EHS) office.
- All disposal must be conducted in accordance with local, state, and federal regulations at an approved waste disposal plant.[2][3]
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling N-Boc-Benzotriazole
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling N-Boc-Benzotriazole, a key reagent in organic synthesis. From personal protective equipment to disposal plans, this document offers step-by-step guidance to foster a secure and efficient research environment.
Immediate Safety and Handling
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against chemical exposure. The following should be worn at all times when handling this compound:
-
Eye Protection: Chemical safety goggles or safety glasses with side shields are mandatory to protect against splashes and dust.
-
Skin Protection: Chemical-resistant gloves, such as nitrile rubber, are essential. A lab coat or apron should also be worn to prevent skin contact.
-
Respiratory Protection: In situations where dust may be generated or ventilation is inadequate, a NIOSH-approved respirator is necessary.
Handling and Storage
Adherence to proper handling and storage procedures minimizes the risk of accidents and maintains the integrity of the chemical.
-
Handling: Avoid direct contact with skin and eyes. Do not breathe dust. Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed when not in use.
Quantitative Safety Data
The following table summarizes key safety data for the parent compound, Benzotriazole. This information is provided as a reference, and this compound should be handled with the assumption of similar or greater hazards in the absence of specific data.
| Property | Value | Reference Compound |
| Acute Oral Toxicity (LD50) | 500 mg/kg (Rat) | Benzotriazole |
| Melting Point | 94 - 99 °C | Benzotriazole |
| Flash Point | 170 °C | Benzotriazole |
| Autoignition Temperature | 400 °C | Benzotriazole |
Experimental Protocol: N-Boc Protection of Amino Acids
This compound is a stable and effective reagent for the N-protection of amino acids, a common step in peptide synthesis. The following is a general protocol for this procedure.[1]
Materials:
-
This compound
-
Amino acid
-
Triethylamine (TEA)
-
Acetonitrile
-
Water
Procedure:
-
Dissolve the amino acid in a mixture of acetonitrile and water.
-
Add triethylamine to the solution to act as a base.
-
Add this compound to the reaction mixture.
-
Stir the reaction at room temperature.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, proceed with the appropriate work-up and purification steps to isolate the N-Boc protected amino acid.
Operational and Disposal Plans
A clear plan for routine operations and waste disposal is critical for a safe laboratory environment.
Operational Workflow
The following diagram illustrates the standard workflow for handling this compound from receipt to disposal.
Caption: Workflow for handling this compound.
Emergency and Disposal Plan
In the event of an emergency, a clear and practiced response plan is essential. This diagram outlines the steps to take in case of a spill or exposure.
Caption: Emergency response for this compound.
Disposal: All waste containing this compound must be collected in a designated, labeled, and sealed container. The disposal of this chemical waste must be handled by a licensed professional waste disposal service in accordance with all local, state, and federal regulations. Do not dispose of this chemical down the drain or in regular trash.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
